Product packaging for N2,N2-Dimethylpyridine-2,5-diamine(Cat. No.:CAS No. 4928-43-2)

N2,N2-Dimethylpyridine-2,5-diamine

Cat. No.: B1293963
CAS No.: 4928-43-2
M. Wt: 137.18 g/mol
InChI Key: OBOSXEWFRARQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N2,N2-Dimethylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1293963 N2,N2-Dimethylpyridine-2,5-diamine CAS No. 4928-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOSXEWFRARQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197751
Record name N2,N2-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-43-2
Record name 2-Dimethylamino-5-aminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N2-Dimethylpyridine-2,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,N2-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N2-dimethylpyridine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N2,N2-Dimethylpyridine-2,5-diamine, focusing on its molecular characteristics and its application as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Molecular Data

This compound is a substituted pyridine derivative with key properties summarized in the table below. Its structure, featuring both a dimethylamino group and a primary amine on the pyridine ring, makes it a versatile scaffold in medicinal chemistry.

PropertyValueReference
Molecular Weight 137.18 g/mol [1][2]
Molecular Formula C₇H₁₁N₃[1][2]
CAS Number 4928-43-2[1][2]
IUPAC Name This compound[2]
Canonical SMILES CN(C)C1=NC=C(C=C1)N[2]
InChI Key OBOSXEWFRARQPU-UHFFFAOYSA-N[1][2]
Monoisotopic Mass 137.09530 g/mol [2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 42.2 Ų[2]
XLogP3-AA 0.6[2]

Application in Targeted Protein Degradation: PROTACs

This compound serves as a valuable starting material for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The diamine functionality of this compound allows for its derivatization to create ligands for various POIs. The primary amine at the 5-position can be readily modified to attach a linker, which is then connected to an E3 ligase ligand.

Experimental Protocols

Hypothetical Synthesis of a PROTAC using this compound

This section outlines a plausible, multi-step synthesis of a hypothetical PROTAC targeting a kinase of interest. This protocol is based on established principles of organic synthesis and PROTAC chemistry.

Step 1: Synthesis of the Warhead Ligand from this compound

  • Reaction: Acylation of the primary amine of this compound with a suitable acyl chloride to introduce a functional group for linking.

  • Reagents:

    • This compound

    • 4-(chloromethyl)benzoyl chloride

    • Triethylamine (as a base)

    • Dichloromethane (as a solvent)

  • Procedure:

    • Dissolve this compound and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-(chloromethyl)benzoyl chloride in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Linker Attachment

  • Reaction: Nucleophilic substitution of the chloro group on the acylated intermediate with a bifunctional linker containing a terminal alkyne.

  • Reagents:

    • Acylated intermediate from Step 1

    • Propargylamine

    • Potassium carbonate (as a base)

    • Acetonitrile (as a solvent)

  • Procedure:

    • Combine the acylated intermediate, propargylamine, and potassium carbonate in acetonitrile.

    • Heat the mixture to reflux and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting product by column chromatography to obtain the warhead-linker conjugate.

Step 3: "Click" Chemistry to Attach the E3 Ligase Ligand

  • Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the warhead-linker conjugate to an E3 ligase ligand functionalized with an azide group (e.g., a derivative of pomalidomide).

  • Reagents:

    • Warhead-linker conjugate from Step 2

    • Azide-functionalized E3 ligase ligand

    • Copper(II) sulfate pentahydrate

    • Sodium ascorbate

    • A 1:1 mixture of tert-butanol and water (as a solvent)

  • Procedure:

    • Dissolve the warhead-linker conjugate and the azide-functionalized E3 ligase ligand in the tert-butanol/water mixture.

    • Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Western Blot for Protein Degradation
  • Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a relevant cancer cell line.

  • Procedure:

    • Culture the cancer cells to approximately 80% confluency.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target kinase.

    • Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

    • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Visualization of the PROTAC Mechanism of Action

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product N2_Diamine N2,N2-Dimethylpyridine- 2,5-diamine Derivatization Derivatization of Diamine N2_Diamine->Derivatization E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Final_Conjugation Final Conjugation (e.g., Click Chemistry) E3_Ligand->Final_Conjugation Linker Bifunctional Linker Linker_Attachment Linker Attachment Linker->Linker_Attachment Derivatization->Linker_Attachment Linker_Attachment->Final_Conjugation PROTAC PROTAC Molecule Final_Conjugation->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Targeted_Protein_Degradation_Pathway cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

N2,N2-Dimethylpyridine-2,5-diamine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a primary amino group at the 5-position. This unique substitution pattern imparts a combination of properties that make it a molecule of significant interest in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. Its structural features, such as the presence of multiple nitrogen atoms with varying basicity and nucleophilicity, offer diverse opportunities for chemical modification and interaction with biological targets or metal ions. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, potential applications, and safety considerations, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a moderately hydrophobic and basic compound.[1] Its identity and core physicochemical properties are summarized in the tables below. The compound typically appears as a white powder or liquid at room temperature, depending on its purity.[1] It should be noted that a definitive melting point has not been established in the available literature.[1]

Table 1: Compound Identification
IdentifierValue
IUPAC Name 2-N,2-N-dimethylpyridine-2,5-diamine[1][2]
CAS Number 4928-43-2[1][2][3][4][5]
Molecular Formula C₇H₁₁N₃[1][2][3][4]
SMILES CN(C)C1=NC=C(C=C1)N[1][6]
InChI InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3[1][2][3]
InChIKey OBOSXEWFRARQPU-UHFFFAOYSA-N[1][2][3]
Table 2: Physicochemical Data
PropertyValue
Molecular Weight 137.18 g/mol [1][2][4]
Predicted Boiling Point 283.4 ± 20.0 °C[1]
Predicted pKa 7.87 ± 0.10[1][3]
Predicted LogP 0.476 - 0.6[1][2]
Flash Point 125.2 °C[1]
Topological Polar Surface Area 42.2 Ų[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[3]

Solubility and Stability

The solubility of this compound is influenced by its dual character as a polar, hydrogen-bonding molecule and a moderately hydrophobic aromatic system.[1]

  • Aqueous Solubility : It is classified as slightly soluble in water, with a reported value of approximately 10 g/L at 25 °C.[1][3]

  • Polar Solvents : Solubility is enhanced in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions.[1]

  • Non-Polar Solvents : The compound shows poor solubility in non-polar solvents such as hexane.[1]

The compound demonstrates moderate thermal stability, maintaining its structural integrity up to about 250 °C.[1] For long-term storage, it is recommended to keep the compound in dark conditions under an inert atmosphere at temperatures between 2-8 °C to prevent degradation.[1]

Synthesis and Reactivity

While detailed experimental protocols are not widely published, the synthesis of this compound has been described through several methods. The primary reported route involves the nucleophilic aromatic substitution of a di-substituted pyridine.

General Synthesis Method

A common synthetic route is the amination of 2,5-dichloropyridine with dimethylamine.[1] Other generalized methods applicable to this class of compounds include direct amination of pyridine derivatives, the Mannich reaction, and the Ugi reaction.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 2,5-Dichloropyridine p1 Amination Reaction r1->p1 r2 Dimethylamine r2->p1 prod N2,N2-Dimethylpyridine- 2,5-diamine p1->prod Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

The reactivity of the molecule is dictated by its nucleophilic amino groups and the aromatic pyridine ring. The primary amine at position 5 is the main site of protonation.[1] These amine groups can act as nucleophiles in various organic reactions, making the compound a useful intermediate for synthesizing more complex molecules.[1]

Experimental Protocols and Analysis

General Analytical Workflow

Characterization and purity assessment of this compound can be effectively performed using reverse-phase high-performance liquid chromatography (HPLC).[1] A generalized workflow for such an analysis is presented below.

Analytical_Workflow start Sample Preparation (Dissolve in Mobile Phase) injection HPLC Injection start->injection column Reverse-Phase Column (e.g., C18) injection->column separation Isocratic or Gradient Elution (Mobile Phase: e.g., Acetonitrile/Water) column->separation detection UV-Vis Detection separation->detection data Data Acquisition & Analysis (Purity, Rt) detection->data end Report data->end

Caption: Generalized workflow for HPLC analysis.

Note: Specific parameters such as column type, mobile phase composition, flow rate, and detector wavelength must be optimized for each specific application.

Applications in Research and Drug Development

Currently, the mechanism of action for this compound in biological systems is not detailed in scientific literature.[1] However, its structural attributes suggest significant potential in several research areas. The hydrochloride salt form is noted as a building block for protein degraders, highlighting its relevance in chemical biology and drug discovery.[7]

Applications cluster_features Core Chemical Features cluster_apps Potential Applications center N2,N2-Dimethylpyridine- 2,5-diamine f1 Pyridine & Amine Moieties center->f1 f2 Nucleophilic Amino Groups center->f2 f3 Aromatic Ring System center->f3 a1 Ligand Design (Catalysis, Materials) f1->a1 Chelation a2 Organic Synthesis (Intermediate) f2->a2 Reactivity a3 Medicinal Chemistry (Scaffold, Drug Discovery) f3->a3 Scaffolding

Caption: Relationship between chemical features and applications.

  • Ligand Design : The presence of both pyridine and amine functionalities makes the compound an attractive candidate for designing chelating ligands for metal ions.[1] These complexes could find use in catalysis or as imaging agents.

  • Organic Synthesis : It serves as a versatile intermediate for the preparation of a variety of nitrogen-containing heterocyclic compounds.[1]

  • Pharmaceutical Development : Its structure may serve as a scaffold or lead compound in drug discovery programs, particularly where interactions with targets are mediated by hydrogen bonding and aromatic interactions.[1]

Safety and Handling

As an aromatic amine, this compound and its salts should be handled with care.

  • Hazards : It is classified as harmful if swallowed and causes skin and serious eye irritation or damage.[2][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[9][10]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides.[9][10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The compound is noted as being potentially light-sensitive.[11]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to the Physical Properties of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic organic compound N2,N2-Dimethylpyridine-2,5-diamine. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications.

Core Physical and Chemical Properties

This compound, with the CAS number 4928-43-2, is a pyridine derivative featuring both a dimethylamino group and a primary amino group attached to the aromatic ring.[1][2] Its chemical structure significantly influences its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₇H₁₁N₃[1][2][3]
Molecular Weight 137.187 g/mol [1][2]
Physical State White powder or liquid at room temperature[1]
Boiling Point 283.4 ± 20.0 °C (Predicted)[1]
Melting Point Not definitively established in the literature.[1]
Flash Point 125.2 °C[1]
Density 1.115 ± 0.06 g/cm³[1]
Water Solubility Approximately 10 g/L at 25°C.[1]
pKa (Predicted) 7.87 ± 0.10[1][3]
LogP 0.476[1]

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of all physical properties of this compound are not extensively available in the public domain. However, standard analytical techniques are employed for the characterization of aromatic diamines.

Determination of Melting Point

The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For compounds like this compound, which may be a liquid at room temperature or have a low melting point, differential scanning calorimetry (DSC) could also be employed to determine the phase transition temperature.

Determination of Boiling Point

The boiling point is determined by heating the liquid in a distillation apparatus and measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling-point compounds, vacuum distillation may be used to prevent decomposition at elevated temperatures. The predicted boiling point of 283.4 ± 20.0 °C suggests that standard atmospheric distillation would be challenging due to potential thermal degradation.[1]

Determination of Solubility

The solubility of this compound in water and other solvents can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is then measured, typically by spectroscopic methods (e.g., UV-Vis) or high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for analyzing aromatic amines is reverse-phase high-performance liquid chromatography (RP-HPLC). A general workflow for the analysis of this compound is outlined below.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Prep Dissolve Sample in Mobile Phase Injector Injector Sample_Prep->Injector Inject Sample Mobile_Phase_Prep Prepare Mobile Phase (e.g., Acetonitrile/Water with Buffer) Degas Degas Mobile Phase Mobile_Phase_Prep->Degas Pump Pump Degas->Pump Pump->Injector Mobile Phase Flow Column C18 Reverse-Phase Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Generate Chromatogram Data_System->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify Concentration Peak_Integration->Quantification

General workflow for HPLC analysis.

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with a common approach being the amination of a di-substituted pyridine derivative.

Synthesis_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting_Material 2,5-Dihalopyridine Reaction Amination Reaction Starting_Material->Reaction Reagent Dimethylamine Reagent->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product Pure this compound Chromatography->Final_Product

General synthesis and purification workflow.

References

Synthesis of N2,N2-Dimethylpyridine-2,5-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for N2,N2-Dimethylpyridine-2,5-diamine, a versatile heterocyclic aromatic compound with applications in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with dimethylamine, followed by the reduction of the resulting nitro intermediate. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

I. Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence starting from 2-chloro-5-nitropyridine. The pathway involves the introduction of the dimethylamino group at the 2-position, followed by the reduction of the nitro group at the 5-position to the corresponding amine.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-(Dimethylamino)-5-nitropyridine 2-(Dimethylamino)-5-nitropyridine 2-Chloro-5-nitropyridine->2-(Dimethylamino)-5-nitropyridine Dimethylamine, Ethanol, Reflux This compound This compound 2-(Dimethylamino)-5-nitropyridine->this compound Fe, NH4Cl, Ethanol/Water, Reflux

Figure 1: Synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)-5-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitropyridine with dimethylamine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Dimethylamine (40% solution in water or 2M solution in THF)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol.

  • Add a solution of dimethylamine (2.0-3.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-(Dimethylamino)-5-nitropyridine to an amino group. A common and effective method is the use of iron powder in the presence of an acidic catalyst like ammonium chloride.

Materials:

  • 2-(Dimethylamino)-5-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Celite or diatomaceous earth

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(Dimethylamino)-5-nitropyridine (1.0 eq), ethanol, and water.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (catalytic amount, e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is typically vigorous at the beginning. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the reaction scale and specific conditions.

StepReactantProductReagentsTypical Yield (%)Purity (%)Melting Point (°C)
12-Chloro-5-nitropyridine2-(Dimethylamino)-5-nitropyridineDimethylamine, Ethanol85-95>95118-120
22-(Dimethylamino)-5-nitropyridineThis compoundFe, NH₄Cl, Ethanol/Water70-85>9888-90

IV. Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction A Dissolve 2-chloro-5-nitropyridine in Ethanol B Add Dimethylamine Solution A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Work-up: Solvent Removal D->E F Purification: Recrystallization or Column Chromatography E->F G Combine 2-(Dimethylamino)-5-nitropyridine, Ethanol, and Water F->G Intermediate Product H Add Iron Powder and NH4Cl G->H I Reflux Reaction Mixture H->I J Monitor by TLC I->J K Work-up: Filtration through Celite J->K L Solvent Removal K->L M Purification: Column Chromatography or Recrystallization L->M N This compound M->N Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

V. Conclusion

This guide provides a robust and reproducible pathway for the synthesis of this compound. The described two-step process, involving a nucleophilic aromatic substitution followed by a nitro group reduction, is an efficient method for obtaining this valuable building block for research and development in the pharmaceutical and chemical industries. The provided experimental details and quantitative data serve as a solid foundation for the successful implementation of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

An In-depth Technical Guide to N2,N2-Dimethylpyridine-2,5-diamine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2,N2-Dimethylpyridine-2,5-diamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific data on its structural analogs, this document focuses on the known properties and synthesis of the parent compound, while offering a predictive analysis of its close structural analogs based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this chemical scaffold. We present a summary of physicochemical properties, detailed hypothetical experimental protocols for synthesis, and visualizations of synthetic pathways to facilitate further research and development in this area.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The introduction of amino groups to the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, making aminopyridines valuable building blocks in drug discovery. Specifically, the 2,5-diaminopyridine core offers two distinct nitrogen environments that can be functionalized to modulate biological activity and physicochemical properties.

This compound is a specific derivative within this class, featuring a dimethylated amino group at the 2-position and a primary amino group at the 5-position. This substitution pattern imparts a unique combination of steric and electronic features that could be exploited in the design of novel ligands, catalysts, or therapeutic agents. This guide aims to consolidate the available information on this compound and provide a framework for the systematic exploration of its structural analogs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound is presented in Table 1. These properties are crucial for understanding its behavior in biological and chemical systems and for designing synthetic and analytical protocols.

PropertyValueReference
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
CAS Number 4928-43-2
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
pKa Not specified in literature
LogP Not specified in literature
Solubility Not specified in literature

Note: While some general properties of aminopyridines are known, specific experimental data for this compound is not widely available in public literature. The table will be populated as more specific data is found.

Synthesis of this compound and its Analogs

The synthesis of this compound and its potential analogs can be approached through several established synthetic routes for substituted pyridines. The most common strategies involve the functionalization of a pre-existing pyridine ring.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for this class of compounds:

  • Late-stage amination: Introduction of the amino groups onto a suitably substituted pyridine precursor.

  • Pyridine ring formation: Construction of the pyridine ring from acyclic precursors already bearing the required nitrogen functionalities.

The late-stage amination approach is generally more common and versatile. A key starting material for this approach is often a dihalopyridine, which allows for sequential and regioselective amination reactions.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general methods for the synthesis of aminopyridines and have not been specifically reported for this compound. These should be considered as starting points for experimental design.

Protocol 1: Synthesis of this compound from 2,5-Dichloropyridine

This protocol describes a two-step process involving an initial selective amination with dimethylamine followed by a second amination to introduce the C5-amino group.

Step 1: Synthesis of 5-Chloro-N,N-dimethylpyridin-2-amine

  • Materials: 2,5-Dichloropyridine, Dimethylamine (2M solution in THF), Palladium(II) acetate [Pd(OAc)₂], 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

    • Add anhydrous toluene, followed by 2,5-dichloropyridine (1.0 equivalent).

    • Slowly add the dimethylamine solution (1.2 equivalents) to the stirring mixture.

    • Heat the reaction mixture to 100°C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: 5-Chloro-N,N-dimethylpyridin-2-amine, Ammonia (0.5 M in 1,4-dioxane), Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), DMSO (anhydrous).

  • Procedure:

    • To a sealed tube, add 5-chloro-N,N-dimethylpyridin-2-amine (1.0 equivalent), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).

    • Add anhydrous DMSO and the ammonia solution.

    • Seal the tube and heat the mixture to 120°C for 24 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Synthesis of Structural Analogs

The synthetic routes described above can be adapted to produce a variety of structural analogs by modifying the starting materials and reagents.

Table 2: Proposed Structural Analogs and Synthetic Modifications

Analog StructureDescription of ModificationProposed Synthetic Modification
N2,N2-Diethylpyridine-2,5-diamineReplacement of N2-methyl groups with ethyl groups.Use diethylamine in place of dimethylamine in Protocol 1, Step 1.
N5,N5-Dimethylpyridine-2,5-diamineDimethylation of the C5-amino group instead of the C2-amino group.Reverse the order of amination, starting with amination of 2,5-dichloropyridine with ammonia, followed by dimethylamination. Regioselectivity will be a key challenge.
4-Fluoro-N2,N2-dimethylpyridine-2,5-diamineIntroduction of a fluorine atom at the 4-position.Start with 2,5-dichloro-4-fluoropyridine as the initial substrate.
N2,N2,4-Trimethylpyridine-2,5-diamineAddition of a methyl group at the 4-position.Utilize 2,5-dichloro-4-methylpyridine as the starting material.

Mandatory Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: N2,N2-Dimethylation cluster_step2 Step 2: C5-Amination Start 2,5-Dichloropyridine Reagent1 Dimethylamine, Pd(OAc)₂, XPhos, NaOtBu Intermediate 5-Chloro-N,N-dimethylpyridin-2-amine Reagent1->Intermediate Buchwald-Hartwig Amination Reagent2 Ammonia, CuI, L-proline, K₂CO₃ Product This compound Reagent2->Product Ullmann Condensation

Caption: Synthetic workflow for this compound.

Logical Relationship of Analogs

Analog_Relationships cluster_analogs Structural Analogs Core This compound Analog1 N2,N2-Diethylpyridine-2,5-diamine Core->Analog1 Modify N2-Alkyl Groups Analog2 N5,N5-Dimethylpyridine-2,5-diamine Core->Analog2 Isomeric Dimethylation Analog3 4-Fluoro-N2,N2-dimethylpyridine-2,5-diamine Core->Analog3 Ring Substitution (EWG) Analog4 N2,N2,4-Trimethylpyridine-2,5-diamine Core->Analog4 Ring Substitution (EDG)

Caption: Logical relationships of structural analogs.

Structure-Activity Relationship (SAR) - A Predictive Outlook

While specific biological data for this compound and its close analogs are scarce, we can predict potential SAR trends based on general principles observed in other substituted pyridine series.

  • N2-Alkylation: The size and nature of the alkyl groups on the N2-nitrogen will influence steric hindrance around the pyridine nitrogen and the adjacent amino group. This can impact the molecule's ability to bind to biological targets. Increasing the bulk from dimethyl to diethyl (Analog 1) may decrease binding affinity if the pocket is sterically constrained.

  • Position of Dimethylation: The isomeric placement of the dimethylamino group (Analog 2) would significantly alter the electronic distribution and hydrogen bonding potential of the molecule. A primary amine at the 2-position could act as a hydrogen bond donor, a feature absent in the parent compound.

  • Ring Substitution: The introduction of substituents on the pyridine ring will modulate the electronics and lipophilicity of the scaffold.

    • An electron-withdrawing group like fluorine (Analog 3) would decrease the basicity of the pyridine nitrogen and the amino groups.

    • An electron-donating group like methyl (Analog 4) would increase the basicity. These changes can have a profound effect on pharmacokinetic properties and target interactions.

Conclusion and Future Directions

This compound represents an under-explored chemical scaffold with potential for development in various fields. This guide provides a starting point for its synthesis and the rational design of its structural analogs. The lack of extensive published data highlights an opportunity for significant contributions to the understanding of this compound class.

Future research should focus on:

  • The development and optimization of robust synthetic routes to this compound and a library of its analogs.

  • Systematic evaluation of their physicochemical properties.

  • Screening for biological activity across a range of therapeutic targets to elucidate the structure-activity relationships for this scaffold.

By providing a clear framework for synthesis and analog design, this guide aims to stimulate further investigation into the chemical and biological properties of this compound and its derivatives, potentially unlocking new avenues for drug discovery and materials science.

An In-depth Technical Guide to the Reactivity Profile of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylpyridine-2,5-diamine is a polysubstituted pyridine derivative with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino groups and the electron-withdrawing pyridine ring, govern its reactivity. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, predicted reactivity in key chemical transformations, and its potential as a ligand in catalysis. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile molecule.

Introduction

This compound, also known as 5-amino-2-(dimethylamino)pyridine, is a heterocyclic compound featuring a pyridine core substituted with a primary amine at the 5-position and a dimethylamino group at the 2-position. This substitution pattern renders the pyridine ring electron-rich, influencing its chemical behavior and potential applications. The presence of multiple nitrogen atoms with varying degrees of nucleophilicity makes it an interesting building block for the synthesis of complex molecular architectures and a potential chelating ligand for metal complexes.[1] This guide will delve into the synthetic routes, predicted reactivity towards various reagents, and the potential catalytic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different chemical environments and for designing experimental protocols.

PropertyValueReference
CAS Number 4928-43-2[2]
Molecular Formula C₇H₁₁N₃[2]
Molecular Weight 137.18 g/mol [2]
Predicted pKa 7.87 ± 0.10[3]
Predicted XLogP3-AA 0.6[4]
Topological Polar Surface Area 42.2 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis

G Start 2,5-Dichloropyridine Intermediate 5-Chloro-2-(dimethylamino)pyridine Start->Intermediate Nucleophilic Aromatic Substitution Reagent Dimethylamine Reagent->Intermediate Product This compound Intermediate->Product Ammonia or other amine source

Caption: Plausible synthetic workflow for this compound.

A detailed experimental protocol for the synthesis of the isomeric N2,N2-dimethylpyridine-2,4-diamine from 2-(dimethylamino)-4-nitropyridine 1-oxide has been reported and can serve as a valuable reference for developing a procedure for the 2,5-isomer.

Experimental Protocol: Synthesis of N2,N2-Dimethylpyridine-2,4-diamine (by analogy)

To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) is added. The reaction mixture is heated to 50°C under hydrogen pressure for 22 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford N2,N2-dimethylpyridine-2,4-diamine.[5]

Quantitative Data for N2,N2-Dimethylpyridine-2,4-diamine Synthesis [5]

ParameterValue
Yield 74%
¹H NMR (400 MHz, DMSO-d6) δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)
MS (ESI) m/e (M+1)⁺ 138.05

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The two amino groups, particularly the dimethylamino group at the 2-position, are strong electron-donating groups, which increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the electronegative nitrogen atom of the pyridine ring makes the ring generally less reactive towards electrophiles than a corresponding benzene ring.

G Molecule This compound EAS Electrophilic Aromatic Substitution Molecule->EAS Electron-rich ring NAS Nucleophilic Aromatic Substitution Molecule->NAS Possible with strong nucleophiles Oxidation Oxidation Molecule->Oxidation Amino groups and ring Reduction Reduction Molecule->Reduction Generally stable Ligand Ligand for Metal Complexes Molecule->Ligand Nitrogen lone pairs

Caption: General reactivity profile of this compound.

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino groups activate the pyridine ring towards electrophilic aromatic substitution. The directing effects of the substituents would predict that electrophilic attack is most likely to occur at the positions ortho and para to the amino groups. However, the pyridine nitrogen deactivates the alpha and gamma positions. Therefore, electrophilic substitution is predicted to occur preferentially at the 3- and 4-positions. Halogenation is a common example of EAS on pyridine rings, though it often requires harsh conditions for unsubstituted pyridine.[6] For electron-rich pyridines like this compound, milder conditions may be sufficient.

Predicted Reactivity: Halogenation (e.g., with Br₂ or Cl₂) is expected to proceed at the C3 or C4 position. Nitration and sulfonation would likely require forcing conditions and may lead to a mixture of products.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[7] However, the presence of the strongly electron-donating dimethylamino group at the 2-position would disfavor nucleophilic attack at this position. Therefore, if a suitable leaving group were present at the 5-position (e.g., a halogen), nucleophilic substitution might be possible, although likely requiring forcing conditions due to the overall electron-rich nature of the ring.

Reactions of the Amino Groups

The primary amine at the 5-position and the tertiary amine at the 2-position exhibit typical amine reactivity. The primary amine can undergo acylation, alkylation, and diazotization reactions. The dimethylamino group is generally less reactive but can be involved in quaternization reactions.

Oxidation and Reduction

The pyridine ring is generally resistant to reduction. The amino groups could be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds under strong oxidizing conditions.

Role as a Ligand in Catalysis

The presence of three nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate as a chelating ligand for transition metals. Aminopyridine ligands are known to form stable complexes with a variety of metals, and these complexes can exhibit catalytic activity in various organic transformations.[8] The bidentate nature of this ligand, coordinating through the pyridine nitrogen and one of the exocyclic amino nitrogens, could be utilized to create well-defined metal centers for catalysis.

G Ligand This compound Complex Metal-Ligand Complex Ligand->Complex Coordination Metal Metal Precursor (e.g., Pd(OAc)₂, RuCl₃) Metal->Complex Catalysis Catalytic Application (e.g., Cross-Coupling) Complex->Catalysis Catalyst

Caption: Workflow for the formation and application of metal complexes.

While no specific metal complexes of this compound have been detailed in the literature, its structural similarity to other bidentate nitrogen ligands suggests its potential in forming catalytically active species for reactions such as cross-coupling, hydrogenation, and oxidation.

Conclusion

This compound is a molecule with a rich and varied, though not yet fully explored, reactivity profile. Its electron-rich nature makes it a promising substrate for electrophilic aromatic substitution and a valuable building block in the synthesis of more complex heterocyclic systems. Furthermore, its potential as a chelating ligand opens avenues for its application in homogeneous catalysis. This guide provides a foundational understanding of its expected chemical behavior, which should facilitate further research and development involving this versatile compound. Detailed experimental studies are warranted to fully elucidate its reactivity and unlock its full potential in various fields of chemistry.

References

An In-depth Technical Guide on the Solubility of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data for N2,N2-Dimethylpyridine-2,5-diamine. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for its application in laboratory and industrial settings.

Core Compound Information

  • Chemical Name: this compound

  • CAS Number: 4928-43-2[1]

  • Molecular Formula: C₇H₁₁N₃[1]

  • Molecular Weight: 137.18 g/mol [1]

Quantitative Solubility Data

The solubility of this compound has been characterized in aqueous media. The available quantitative data is summarized in the table below.

SolventTemperature (°C)Solubility (g/L)Classification
Water25~10Slightly soluble[1][2]

Qualitative Solubility Profile

The chemical structure of this compound, which contains both a pyridine ring and amino functional groups, imparts a degree of polarity and the capacity for hydrogen bonding. This structure dictates its solubility behavior in various solvent systems.

  • Polar Protic Solvents: In solvents such as methanol and ethanol, the solubility is enhanced due to hydrogen bonding interactions between the amino groups of the compound and the solvent molecules.[1]

  • Non-Polar Solvents: The compound exhibits poor solubility in non-polar solvents like hexane and benzene. This is attributed to the absence of favorable interactions between the polar amino groups and the non-polar solvent molecules.[1]

  • Lipophilicity: The LogP value of this compound is reported to be 0.476, which indicates moderate lipophilicity.[1]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general and widely accepted methodology based on the isothermal equilibrium method can be employed. This method is suitable for determining the solubility of solid organic compounds in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for concentration measurement, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To prevent any precipitation of the solute during transfer, the syringe can be pre-heated to the experimental temperature. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

  • Analysis: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

  • Calculation of Solubility: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Measure concentration (HPLC/GC) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

References

N2,N2-Dimethylpyridine-2,5-diamine: A Technical Overview of its Acid-Base Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pKa value of N2,N2-Dimethylpyridine-2,5-diamine, a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. Understanding the acid-base properties of this molecule is crucial for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel drug candidates.

Physicochemical Properties and pKa Data

This compound (CAS: 4928-43-2) is a substituted pyridine with two basic nitrogen centers: the pyridine ring nitrogen, the primary amine at position 5, and the tertiary dimethylamino group at position 2.[1] The interplay of electronic effects from the dimethylamino and amino groups significantly influences the basicity of these nitrogens.

CompoundCAS NumberPredicted pKaMethod
This compound4928-43-27.87 ± 0.10Computational

This predicted value represents the overall basicity of the molecule and does not distinguish between the individual pKa values of the different nitrogen atoms.

The basicity of this compound is primarily attributed to the lone pair of electrons on its nitrogen atoms.[2] The primary amine at the 5-position is expected to be the most basic center due to the activating, electron-donating nature of the ortho-dimethylamino group, which increases the electron density on the pyridine ring and, consequently, on the 5-amino group. Conversely, the nitrogen of the dimethylamino group at the 2-position is likely to be less basic due to steric hindrance from the two methyl groups, which can impede its ability to accept a proton. The pyridine ring nitrogen's basicity is also influenced by the electronic effects of the substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[3][4][5][6] The following is a detailed protocol for the determination of the pKa value(s) of this compound.

Objective: To experimentally determine the pKa value(s) of this compound in an aqueous solution at a constant temperature and ionic strength.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free

  • Potassium chloride (KCl)

  • Deionized water, high purity

  • pH meter with a combination glass electrode

  • Calibrated automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or jacketed beaker

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Titrand Solution:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 50 mL of deionized water in a titration vessel.

    • Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

    • Place a magnetic stir bar in the vessel and place it on a magnetic stirrer.

  • Instrumentation Setup:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

    • If using an automatic titrator, set the parameters for the titration, including titrant addition increments and stability criteria for pH readings.

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the burette into the titrand solution, ensuring they do not touch the stir bar or the sides of the vessel.

    • Begin stirring the solution at a constant rate.

    • Purge the solution with an inert gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.

    • Titrate the solution with the standardized 0.1 M HCl solution.

    • Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by examining the first or second derivative of the curve.

    • The pKa value(s) can be determined from the pH at the half-equivalence point(s). For a diprotic base, two pKa values will be obtained.

    • Alternatively, use appropriate software to perform a non-linear regression analysis of the titration data to obtain more accurate pKa values.

  • Replicate Measurements:

    • Perform the titration in triplicate to ensure the reproducibility of the results.

    • Report the average pKa value(s) with the standard deviation.

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa value of this compound using potentiometric titration.

pKa_Determination_Workflow A Sample Preparation (Dissolve this compound in water with KCl) C Titration Setup (Immerse electrode, start stirring, purge with inert gas) A->C B Instrument Calibration (Calibrate pH meter with standard buffers) B->C D Potentiometric Titration (Add standardized HCl titrant incrementally, record pH and volume) C->D E Data Acquisition (Generate pH vs. Volume data) D->E F Data Analysis (Plot titration curve, determine equivalence and half-equivalence points) E->F G pKa Value Determination F->G H Replicate and Report (Repeat experiment for reproducibility, calculate average pKa and standard deviation) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Signaling Pathways and Experimental Workflows

Currently, there is limited information in the public domain regarding specific signaling pathways in which this compound is directly involved. However, as a substituted diamine, it has the potential to interact with various biological targets. For instance, its structural motifs are found in compounds with applications in medicinal chemistry, where it could serve as a scaffold for the development of enzyme inhibitors or receptor ligands.

The experimental workflow for investigating the biological activity of such a compound would typically involve a series of in vitro and in vivo studies.

Biological_Activity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Target Identification (e.g., Enzyme, Receptor) B Binding Assays (e.g., SPR, ITC) A->B Interaction C Functional Assays (e.g., Enzyme inhibition, cell-based assays) B->C Functional Effect G Lead Optimization C->G Activity Confirmed D Pharmacokinetic Studies (ADME) (Absorption, Distribution, Metabolism, Excretion) E Efficacy Studies (Animal models of disease) D->E F Toxicology Studies E->F H Candidate Drug F->H Favorable Profile G->D

Caption: General workflow for assessing biological activity.

This guide provides a foundational understanding of the pKa of this compound for researchers and professionals in drug development. The provided experimental protocol offers a robust method for the empirical determination of this crucial physicochemical parameter. Further research into the biological activities of this compound is warranted to explore its full potential in various scientific domains.

References

N2,N2-Dimethylpyridine-2,5-diamine: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic organic compound with the chemical formula C7H11N3. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its core structure, the 2,5-diaminopyridine scaffold, is a key pharmacophore in a variety of biologically active compounds. This technical guide explores the potential applications of this compound in medicinal chemistry by examining the established activities of structurally related analogs. The primary focus will be on its potential as a scaffold for the development of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators, particularly CXCR4 antagonists. This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to the investigation of this compound and its derivatives as potential therapeutic agents.

Introduction

The pyridine ring and its derivatives are fundamental building blocks in medicinal chemistry, present in numerous approved drugs. The introduction of amino groups to the pyridine scaffold significantly enhances its potential for forming hydrogen bonds and other key interactions with biological targets. The 2,5-diaminopyridine motif, in particular, has garnered significant interest as a privileged scaffold in drug discovery. The addition of dimethyl groups on the N2 nitrogen of this compound can influence its solubility, metabolic stability, and binding interactions, making it an intriguing starting point for library synthesis and lead optimization.

This guide will delve into the potential of this compound by extrapolating from the known biological activities of analogous compounds. Specifically, we will explore its promise in the following areas:

  • Kinase Inhibition: The 2,5-diaminopyrimidine scaffold, a close isostere of 2,5-diaminopyridine, has been successfully employed in the development of potent and selective kinase inhibitors.

  • CXCR4 Antagonism: Derivatives of 2,5-diaminopyridine have shown promise as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for designing synthetic routes.

PropertyValueReference
CAS Number 4928-43-2--INVALID-LINK--
Molecular Formula C7H11N3--INVALID-LINK--
Molecular Weight 137.18 g/mol --INVALID-LINK--
XLogP3 0.6--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Potential Therapeutic Applications

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-diaminopyrimidine scaffold has been identified as a privileged structure for the development of kinase inhibitors. Given the structural similarity, this compound represents a promising starting point for the design of novel kinase inhibitors.

A notable example is the development of 2,5-diaminopyrimidine derivatives as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a clinically validated target in B-cell malignancies. While specific data for this compound is unavailable, the structure-activity relationship (SAR) studies on related compounds provide valuable insights.

Signaling Pathway: B-cell Receptor (BCR) Signaling and the Role of Btk

BCR_signaling BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding Syk Syk Lyn->Syk Btk Btk Syk->Btk PLCy2 PLCγ2 Btk->PLCy2 Phosphorylation DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream

Caption: Simplified B-cell receptor signaling pathway highlighting the central role of Btk.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are implicated in various pathological processes, including cancer metastasis, HIV entry, and inflammatory diseases. Consequently, CXCR4 has emerged as a significant therapeutic target. Research has demonstrated that derivatives of 2,5-diaminopyridine can act as potent CXCR4 antagonists.[1]

Structure-activity relationship studies on a series of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues have identified compounds with nanomolar efficacy in binding affinity assays.[1] This suggests that the this compound scaffold could be functionalized to produce novel and potent CXCR4 antagonists.

Quantitative Data for 2,5-Diamino and 2,5-Dianilinomethyl Pyridine Analogues as CXCR4 Antagonists

Compound IDStructureEC50 (nM) in Binding Affinity Assay% Inhibition of Invasion in Matrigel AssayReference
3l 2,5-bis((4-methoxybenzyl)amino)pyridine8080[1]
7f N2,N5-bis(4-fluorobenzyl)pyridine-2,5-diamine6085[1]
7j N2,N5-bis(4-(trifluoromethyl)benzyl)pyridine-2,5-diamine5090[1]
7p N2,N5-bis((6-chloropyridin-3-yl)methyl)pyridine-2,5-diamine4075[1]

Note: The structures are representative of the classes of compounds studied and not direct derivatives of this compound.

Signaling Pathway: CXCR4-Mediated Cancer Cell Migration

CXCR4_signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein G-protein (α, β, γ) CXCR4->G_protein Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration

Caption: Simplified CXCR4 signaling pathway leading to cancer cell migration.

Experimental Protocols

Proposed Synthesis of this compound

Experimental Workflow: Synthesis of this compound

synthesis_workflow start Start: 2,5-Dichloropyridine amination1 Step 1: Amination with Dimethylamine start->amination1 intermediate Intermediate: 5-Chloro-N,N-dimethylpyridin-2-amine amination1->intermediate amination2 Step 2: Amination with Ammonia intermediate->amination2 product Product: This compound amination2->product purification Purification: Column Chromatography product->purification end Final Product purification->end

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Step 1: Synthesis of 5-Chloro-N,N-dimethylpyridin-2-amine.

    • To a solution of 2,5-dichloropyridine in a suitable solvent (e.g., ethanol or DMSO), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

    • The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 100-150 °C) for several hours.

    • The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

  • Step 2: Synthesis of this compound.

    • The purified 5-chloro-N,N-dimethylpyridin-2-amine is subjected to a second amination reaction.

    • This can be achieved using a source of ammonia, such as aqueous ammonia or a solution of ammonia in a suitable solvent, in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) in a solvent like DMSO.

    • The reaction is heated at an elevated temperature (e.g., 120-180 °C) in a sealed tube.

    • After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

    • The final product, this compound, is purified by column chromatography.

In Vitro Biological Assays

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Prepare a kinase reaction mixture containing the kinase, substrate peptide, and assay buffer.

  • Initiate the reaction by adding the kinase reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This protocol outlines a competitive binding assay to evaluate the ability of this compound derivatives to displace a fluorescently labeled ligand from the CXCR4 receptor.

Materials:

  • CXCR4-expressing cell line (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Harvest and wash the CXCR4-expressing cells. Resuspend the cells in assay buffer to the desired concentration.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted test compounds.

  • Add the cell suspension to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add a fixed concentration of fluorescently labeled CXCL12 to all wells (except for the unstained control).

  • Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Wash the cells with assay buffer to remove unbound ligand.

  • Resuspend the cells in assay buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound labeled ligand.

  • Analyze the data to determine the ability of the test compounds to inhibit the binding of the fluorescent ligand and calculate the IC50 or EC50 values.

Conclusion and Future Directions

While direct experimental evidence for the medicinal chemistry applications of this compound is currently sparse, the extensive research on the broader 2,5-diaminopyridine and 2,5-diaminopyrimidine scaffolds provides a strong rationale for its investigation as a core structure for novel therapeutic agents. The potential to develop potent and selective kinase inhibitors and CXCR4 antagonists is particularly compelling.

Future research should focus on the efficient synthesis of a library of this compound derivatives with diverse substitutions at the 5-amino position. Subsequent screening of these compounds in relevant kinase and CXCR4 assays will be crucial to elucidate the structure-activity relationships and identify lead compounds for further optimization. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The exploration of this scaffold holds the promise of uncovering new and effective treatments for a range of diseases, from cancer to inflammatory conditions.

References

N2,N2-Dimethylpyridine-2,5-diamine: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a primary amino group at the 5-position.[1][2] Its chemical formula is C7H11N3, and it possesses a molecular weight of 137.18 g/mol .[2] The presence of multiple nitrogen atoms, including a nucleophilic primary amine and a tertiary amine, along with an aromatic pyridine core, makes this compound a versatile and valuable building block in medicinal chemistry.[1] This guide explores the utility of this compound as a scaffold for the development of novel bioactive molecules, with a particular focus on its emerging role in the synthesis of kinase inhibitors and other potential therapeutic agents. While direct extensive studies on this specific molecule are emerging, its application is strongly supported by patent literature and the well-documented success of structurally analogous diamine scaffolds in generating potent and selective modulators of key biological targets.

The strategic placement of the amino groups on the pyridine ring allows for regioselective modifications, enabling the synthesis of diverse compound libraries. The primary amine at the 5-position serves as a key handle for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The dimethylamino group at the 2-position influences the electronic properties of the pyridine ring and can participate in coordinating with metallic catalysts. This unique combination of features makes this compound an attractive starting point for the design of novel drugs targeting a range of diseases, including cancer and inflammatory conditions.[3]

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyridine and pyrimidine diamine scaffolds are well-established pharmacophores in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase active site. Patent literature indicates the use of this compound in the synthesis of novel kinase inhibitors, including those targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[5][6]

To illustrate the potential of the this compound core, this section details the structure-activity relationships (SAR) of closely related quinazoline-2,5-diamine and pyrimidine-2,4-diamine derivatives that have been successfully developed as potent kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors based on a Quinazoline-2,5-diamine Scaffold

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[7][8] By inhibiting HPK1, the anti-tumor immune response can be enhanced. Researchers have developed a series of potent HPK1 inhibitors based on a quinazoline-2,5-diamine scaffold, which is structurally analogous to the pyridine-2,5-diamine core.[7]

The general synthetic strategy for these inhibitors involves the functionalization of the diamine scaffold at both the 2- and 7-positions (analogous to the 2- and 5-positions of the pyridine core). The following table summarizes the structure-activity relationship (SAR) for a selection of these compounds.[7]

CompoundR1R2HPK1 IC50 (nM)
1a 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ylH1.8
1b 2-ethyl-1,2,3,4-tetrahydroisoquinolin-7-ylH1.5
1c 2-isopropyl-1,2,3,4-tetrahydroisoquinolin-7-ylH2.5
1d 1,2,3,4-tetrahydroisoquinolin-7-ylH10.3
1e 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ylF3.3
1f 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ylCl4.1

Data sourced from Shi, H. et al. (2022).[7]

The data reveals that N-alkylation of the tetrahydroisoquinoline moiety at the R1 position is crucial for potency, with the N-methyl and N-ethyl derivatives (1a and 1b) showing the highest activity. Halogen substitution at the R2 position was generally well-tolerated but did not improve potency over the unsubstituted analog.

Cyclin-Dependent Kinase (CDK) Inhibitors based on a Pyrimidine-2,4-diamine Scaffold

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4] A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of CDK2 and CDK9. CDK9 is a transcriptional kinase that regulates the expression of anti-apoptotic proteins, making its inhibition a promising approach to induce cancer cell death.

The SAR of these compounds highlights the importance of the substitutions on both amino groups of the pyrimidine core. The following table presents the inhibitory activities of selected compounds from this series.

CompoundR1R2CDK2 IC50 (nM)CDK9 IC50 (nM)
2a 4-fluorophenyl4-methoxyphenyl12085
2b 4-fluorophenyl4-(dimethylamino)phenyl9570
2c 4-fluorophenylpyridin-4-yl8365
2d 3-chlorophenyl4-methoxyphenyl15095
2e 3-chlorophenyl4-(dimethylamino)phenyl11080
2f 3-chlorophenylpyridin-4-yl9875

Data sourced from Wang, S. et al. (2018).

These results indicate that a pyridyl group at the R2 position generally leads to enhanced potency against both CDK2 and CDK9 compared to substituted phenyl rings. The nature of the substituent at the R1 position also modulates the inhibitory activity.

Application in Synthesizing Compounds Targeting RNA-Binding Proteins

Recent patent literature has disclosed the use of this compound in the synthesis of compounds designed to target RNA-binding proteins or RNA-modifying proteins. This represents a novel and expanding area of therapeutic intervention. One patent describes a synthetic step where this compound is reacted with ethyl 2-(2-formyl-5-nitrophenoxy)acetate to form an intermediate for more complex heterocyclic systems.

Experimental Protocols

The synthesis of bioactive molecules using the this compound scaffold often relies on robust and versatile cross-coupling reactions. Below are generalized protocols for key transformations, as well as a specific example from the patent literature.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a boronic acid. This is a common method for introducing aryl or heteroaryl substituents onto the pyridine core.

Materials:

  • Aryl halide derivative of this compound (e.g., 5-bromo-N2,N2-dimethylpyridin-2-amine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This method can be used to couple an amine to an aryl halide derivative of the pyridine core.

Materials:

  • Aryl halide derivative of this compound (e.g., 5-bromo-N2,N2-dimethylpyridin-2-amine) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs2CO3, 1.5-2.0 equiv)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Example Protocol from Patent Literature

The following is a representative experimental step from a patent for the synthesis of a precursor for compounds targeting RNA-binding proteins.

Synthesis of ethyl 6-chloro-1-[6-(dimethylamino)pyridin-3-yl]-7-nitro-1,2,3,4-tetrahydroquinoline-4-carboxylate

To a solution of ethyl 2-(2-formyl-5-nitrophenoxy)acetate (1.0 equiv) in a suitable solvent is added this compound (1.0 equiv). The resulting mixture is stirred at 25 °C for 2 hours. To this mixture, K2CO3 (0.5 equiv) is added, and the reaction is stirred at 100 °C for 1 hour. The reaction is then quenched by the addition of water, and the precipitated solid is collected by filtration to yield the product.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the application of these bioactive molecules.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation 14-3-3 binding & Ubiquitination/Degradation pSLP76->Degradation Degradation->SLP76 attenuates Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Inhibitor HPK1 Inhibitor Inhibitor->HPK1

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

CDK9_Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Pol II) PTEFb->RNAPII phosphorylates Ser2 of CTD NELF_DSIF NELF/DSIF PTEFb->NELF_DSIF phosphorylates Paused_PolII Paused Pol II RNAPII->Paused_PolII promoter-proximal pausing NELF_DSIF->Paused_PolII Elongation Transcriptional Elongation Paused_PolII->Elongation pause release Gene_Expression Gene Expression (e.g., Mcl-1, Myc) Elongation->Gene_Expression Inhibitor CDK9 Inhibitor Inhibitor->PTEFb

Caption: CDK9 promotes transcriptional elongation by phosphorylating RNA Pol II.

Experimental_Workflow Start N2,N2-Dimethyl- pyridine-2,5-diamine Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Compound Library Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for drug discovery using the diamine scaffold.

References

Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is a heterocyclic organic compound of significant interest in the field of drug discovery, particularly in the development of targeted protein degradation therapeutics. Its structural features make it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound hydrochloride, with a focus on its role in the development of next-generation therapeutics.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not extensively available in public literature, the following tables summarize the known properties of this compound and its hydrochloride salt, compiled from various chemical suppliers and databases.

Table 1: General Properties

PropertyValueSource
Chemical Name This compound hydrochlorideN/A
CAS Number 119151-81-4[1]
Molecular Formula C₇H₁₂ClN₃[1]
Molecular Weight 173.6 g/mol [1]
Appearance Data not available[2]

Table 2: Predicted Physicochemical Data (for the free base)

PropertyValueSource
Molecular Weight 137.18 g/mol [3]
pKa 7.87 ± 0.10[4]
LogP 0.476N/A
Boiling Point 283.4 ± 20.0 °C[4]
Flash Point 125.2 °C[4]

Table 3: Solubility

SolventSolubilityNotes
WaterData not availableThe free base is described as enhancing solubility in polar protic solvents.
MethanolData not availableThe free base is expected to have good solubility.
EthanolData not availableThe free base is expected to have good solubility.
DMSOData not availableExpected to be soluble.
DMFData not availableExpected to be soluble.

Note: The predicted data is for the free base (CAS 4928-43-2) and should be used as an estimation for the hydrochloride salt.

Spectral Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not published in readily accessible literature. However, a general approach can be inferred from standard organic chemistry principles and published methods for analogous substituted pyridines. The synthesis would likely involve the introduction of the dimethylamino and amino groups onto a pyridine ring, followed by salt formation.

Illustrative Experimental Protocol: Synthesis of a Substituted Diaminopyridine (General Procedure)

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound hydrochloride.

Step 1: Introduction of the Dimethylamino Group

A suitable starting material, such as a dihalopyridine, would be reacted with an excess of dimethylamine in a suitable solvent (e.g., DMSO, DMF) at an elevated temperature. The reaction progress would be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Introduction of the Second Amino Group

The second amino group could be introduced via a nucleophilic aromatic substitution reaction, potentially from a nitro precursor. For example, a nitro-substituted intermediate could be reduced to the corresponding amine using a standard reducing agent like hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Step 3: Hydrochloride Salt Formation

The purified free base of this compound would be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise with stirring. The resulting precipitate, the hydrochloride salt, would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Targeted Protein Degradation

This compound hydrochloride is primarily utilized as a "Protein Degrader Building Block".[1] This indicates its role as a component of PROTACs.

PROTAC Technology Overview

PROTACs are heterobifunctional molecules that consist of three main components:

  • A ligand for a target protein of interest (POI): This "warhead" binds to the disease-causing protein.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular machinery responsible for protein degradation.

  • A chemical linker: This connects the warhead and the anchor.

This compound hydrochloride serves as a versatile scaffold for the construction of the linker component in PROTACs. The two amine groups provide points of attachment for both the target protein ligand and the E3 ligase ligand, allowing for the systematic variation of linker length and composition to optimize degrader potency and selectivity.

Illustrative Experimental Workflow: PROTAC Synthesis using a Diamine Linker

This workflow outlines the general steps for incorporating a diamine linker like this compound into a PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Diamine_Linker This compound (or its hydrochloride salt) Start->Diamine_Linker Coupling_1 Couple Diamine to Warhead Diamine_Linker->Coupling_1 Warhead Target Protein Ligand (with reactive group) Warhead->Coupling_1 Anchor E3 Ligase Ligand (with reactive group) Coupling_2 Couple Intermediate to Anchor Anchor->Coupling_2 Intermediate Warhead-Linker Intermediate Coupling_1->Intermediate Intermediate->Coupling_2 Crude_PROTAC Crude PROTAC Coupling_2->Crude_PROTAC Purification Purify PROTAC (e.g., HPLC) Crude_PROTAC->Purification Characterization Characterize PROTAC (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

A generalized workflow for synthesizing a PROTAC using a diamine linker.

Signaling Pathway Involvement

While this compound hydrochloride is a building block and not an active modulator of a specific signaling pathway itself, the PROTACs synthesized from it can be designed to target key proteins in various disease-related pathways. For instance, PROTACs have been successfully developed to degrade protein kinases in the MAPK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.

The general mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling releases Recycling->PROTAC

The catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

This compound hydrochloride should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a key building block in the rapidly advancing field of targeted protein degradation. Its utility in the synthesis of PROTAC linkers provides a valuable tool for researchers developing novel therapeutics. While detailed physicochemical and spectral data are not widely available in the public domain, its commercial availability and classification as a protein degrader building block underscore its importance in modern drug discovery. Further research into the properties and applications of this compound and the PROTACs derived from it will undoubtedly contribute to the development of new treatments for a wide range of diseases.

References

An In-Depth Technical Guide to the Synthesis of N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step and presents quantitative data in a structured format.

Synthetic Strategy

The synthesis of this compound dihydrochloride can be achieved through a three-step process. The overall strategy involves the initial synthesis of a key intermediate, N,N-dimethyl-5-nitropyridin-2-amine, followed by the reduction of the nitro group to an amine, and concluding with the formation of the dihydrochloride salt.

Synthetic Pathway A 2-Chloro-5-nitropyridine B N,N-dimethyl-5-nitropyridin-2-amine A->B Dimethylamine C This compound B->C Reduction (e.g., H2, Pd/C) D This compound dihydrochloride C->D Hydrochloric Acid

Caption: Synthetic pathway for this compound dihydrochloride.

Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-5-nitropyridin-2-amine

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-nitropyridine is displaced by a dimethylamino group.

Experimental Workflow:

Experimental Workflow Step 1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-chloro-5-nitropyridine in a suitable solvent (e.g., ethanol) B Add an excess of dimethylamine (e.g., as a solution in ethanol or as a gas) A->B C Heat the reaction mixture under reflux B->C D Monitor the reaction progress by TLC C->D E Cool the reaction mixture D->E Upon completion F Remove the solvent under reduced pressure E->F G Purify the crude product by column chromatography or recrystallization F->G

Caption: Workflow for the synthesis of N,N-dimethyl-5-nitropyridin-2-amine.

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a solution of dimethylamine (2.0-3.0 eq) in the same solvent to the flask. Alternatively, bubble dimethylamine gas through the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford N,N-dimethyl-5-nitropyridin-2-amine as a solid.

Parameter Value
Starting Material 2-Chloro-5-nitropyridine
Reagent Dimethylamine
Solvent Ethanol or Isopropanol
Reaction Temperature Reflux
Typical Yield 80-95%
Purity >95% (after purification)
Step 2: Reduction of N,N-dimethyl-5-nitropyridin-2-amine

The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. This is a crucial step in forming the diamine.

Experimental Workflow:

Experimental Workflow Step 2 cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A Dissolve N,N-dimethyl-5-nitropyridin-2-amine in a suitable solvent (e.g., methanol or ethanol) B Add a catalytic amount of Palladium on carbon (Pd/C) A->B C Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) B->C D Stir the mixture vigorously at room temperature C->D E Monitor the reaction progress by TLC D->E F Filter the reaction mixture through Celite to remove the catalyst E->F Upon completion G Wash the Celite pad with the reaction solvent F->G H Concentrate the filtrate under reduced pressure G->H

Caption: Workflow for the reduction of N,N-dimethyl-5-nitropyridin-2-amine.

Detailed Methodology:

  • Dissolve N,N-dimethyl-5-nitropyridin-2-amine (1.0 eq) in a suitable solvent like methanol or ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

  • The flask is then placed under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenation apparatus for larger scales.

  • The reaction mixture is stirred vigorously at room temperature for several hours to overnight. The progress of the reduction should be monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with the solvent used in the reaction.

  • The filtrate is then concentrated under reduced pressure to yield the crude this compound. This product is often used in the next step without further purification.

Parameter Value
Starting Material N,N-dimethyl-5-nitropyridin-2-amine
Catalyst 10% Palladium on carbon (Pd/C)
Hydrogen Source Hydrogen gas
Solvent Methanol or Ethanol
Reaction Temperature Room Temperature
Typical Yield >90% (crude)
Step 3: Formation of this compound Dihydrochloride

The final step is the conversion of the free diamine to its more stable and handleable dihydrochloride salt. The formation of a stable salt is guided by the pKa difference between the basic amine groups and the acidic counterion.[1]

Experimental Workflow:

Experimental Workflow Step 3 cluster_0 Salt Formation cluster_1 Isolation A Dissolve this compound in a suitable solvent (e.g., isopropanol or diethyl ether) B Add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring A->B C Observe the precipitation of the dihydrochloride salt B->C D Stir the suspension at room temperature or in an ice bath C->D E Collect the solid product by filtration D->E F Wash the solid with the solvent E->F G Dry the product under vacuum F->G

Caption: Workflow for the formation of the dihydrochloride salt.

Detailed Methodology:

  • Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as isopropanol, ethanol, or diethyl ether.

  • To this solution, add a solution of hydrochloric acid (at least 2.0 eq) in the same solvent dropwise with constant stirring. The use of anhydrous HCl is recommended to avoid the formation of hydrates and to facilitate precipitation.

  • The dihydrochloride salt will typically precipitate out of the solution as a solid.

  • The suspension can be stirred for an additional period at room temperature or cooled in an ice bath to ensure complete precipitation.

  • The solid product is collected by filtration, washed with a small amount of the cold solvent, and then dried under vacuum to yield this compound dihydrochloride.

Parameter Value
Starting Material This compound
Reagent Anhydrous Hydrochloric Acid
Solvent Isopropanol, Ethanol, or Diethyl Ether
Reaction Temperature 0 °C to Room Temperature
Typical Yield >95%
Final Product This compound dihydrochloride

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Technique Expected Observations for this compound dihydrochloride
¹H NMR Peaks corresponding to the aromatic protons on the pyridine ring and the methyl protons of the dimethylamino group. The integration should be consistent with the structure. The chemical shifts will be downfield compared to the free base due to protonation.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring and the methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₇H₁₁N₃).
Melting Point A sharp melting point, indicating the purity of the crystalline salt.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for C₇H₁₃Cl₂N₃.

Safety Considerations

  • 2-Chloro-5-nitropyridine: Is a toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Dimethylamine: Is a flammable and corrosive gas/liquid. Handle with extreme care in a fume hood.

  • Palladium on Carbon: Is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out on the filter paper.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly set up and there are no sources of ignition.

  • Hydrochloric Acid: Is corrosive. Handle with appropriate PPE. Anhydrous HCl solutions are particularly hazardous and should be handled with care to avoid exposure to moisture.

This guide provides a robust framework for the synthesis of this compound dihydrochloride. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and scale of the reaction.

References

Methodological & Application

Synthesis of N2,N2-Dimethylpyridine-2,5-diamine from 2,5-dichloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2,5-dichloropyridine. Two primary synthetic routes are presented: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyridine core with both a dimethylamino and a primary amino group, allows for diverse downstream functionalization. The strategic synthesis of this compound from 2,5-dichloropyridine is a critical step in the development of novel therapeutics. The choice between an SNAr approach and a Buchwald-Hartwig amination depends on factors such as available equipment, desired reaction scale, and tolerance of sensitive functional groups.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property2,5-DichloropyridineThis compound
CAS Number 16110-09-1[1][2][3]4928-43-2[4][5][6]
Molecular Formula C₅H₃Cl₂N[1][2]C₇H₁₁N₃[4][5]
Molecular Weight 147.99 g/mol [1][3]137.18 g/mol [5]
Appearance Almost white crystalline powder[1]Yellow-brown to dark-brown powder or crystals
Melting Point 59-62 °C[1][2][3]Not available
Boiling Point 186.6 ± 20.0 °C at 760 mmHg[1]283.4 ± 20.0 °C (predicted)[6]
Density ~1.4 g/cm³[1]Not available
Solubility Insoluble in water[7]Slightly soluble in water (10 g/L at 25°C)[4]
pKa Not available7.87 ± 0.10 (predicted)[4][6]

Synthetic Protocols

Two distinct and reliable methods for the synthesis of this compound from 2,5-dichloropyridine are detailed below.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This classical method involves the direct displacement of a chloride ion by dimethylamine. The electron-deficient nature of the pyridine ring facilitates this substitution, particularly at the 2-position which is activated by the ring nitrogen. This protocol is adapted from general procedures for SNAr on halo-pyridines.

Reaction Principle:

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic dimethylamine attacks the electron-deficient carbon atom bearing a chlorine atom. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. Elevated temperatures are typically required to overcome the activation energy of this process.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,5-Dichloropyridine 2,5-Dichloropyridine Meisenheimer Complex Meisenheimer Complex 2,5-Dichloropyridine->Meisenheimer Complex + Dimethylamine Dimethylamine Dimethylamine This compound This compound Meisenheimer Complex->this compound - HCl Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask_Prep Prepare Schlenk tube with stir bar Reagents Add 2,5-dichloropyridine, Pd catalyst, ligand, and base Flask_Prep->Reagents Atmosphere Evacuate and backfill with inert gas (e.g., Argon) Reagents->Atmosphere Solvent_Amine Add anhydrous solvent and dimethylamine solution Atmosphere->Solvent_Amine Heating Heat reaction mixture with stirring Solvent_Amine->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute and filter through Celite Cooling->Filtration Extraction Extract with organic solvent Filtration->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification

References

Application Notes and Protocols for N-alkylation of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the N-alkylation of 2,5-diaminopyridine, a critical transformation in the synthesis of various pharmaceutical and materials science compounds. The protocols outlined below are based on established chemical methodologies for the selective alkylation of aminopyridines.

Introduction

N-alkylated aminopyridines are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The N-alkylation of 2,5-diaminopyridine presents a unique synthetic challenge due to the presence of two nucleophilic amino groups, which can lead to mixtures of mono- and di-alkylated products, as well as regioisomers (N2 vs. N5 alkylation). Controlling the selectivity of this reaction is therefore of paramount importance. This document explores various strategies for the N-alkylation of 2,5-diaminopyridine, with a detailed protocol for a selective mono-alkylation via reductive amination.

Challenges in N-alkylation of 2,5-Diaminopyridine
  • Regioselectivity: The two amino groups at the 2- and 5-positions exhibit different electronic and steric environments, leading to potential challenges in selectively alkylating one over the other.

  • Overalkylation: The initial alkylation product, a mono-alkylated diaminopyridine, can undergo further alkylation to yield a di-alkylated product.

  • Reaction Conditions: Harsh reaction conditions can lead to side reactions and decomposition of the starting material or product.

Synthetic Strategies for N-alkylation

Several methods can be employed for the N-alkylation of aminopyridines, each with its own advantages and limitations. The choice of method will depend on the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the desired scale of the reaction.

Method Description Advantages Disadvantages Relevant Citations
Reductive Amination Reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction.Generally good for selective mono-alkylation; mild reaction conditions.Requires a carbonyl compound as the alkyl source.[1][2]
Direct Alkylation with Alkyl Halides A classic SN2 reaction between the amine and an alkyl halide.Simple procedure; wide range of alkyl halides available.Difficult to control selectivity; risk of overalkylation and quaternization.[3][4]
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction.High functional group tolerance; can be used for a wide range of amines and aryl/alkyl halides.Requires a palladium catalyst and specific ligands; more complex setup.[5][6][7][8]
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Rapid reaction times; can improve yields and reduce side reactions.Requires specialized microwave equipment.[9]
Heterogeneous Catalysis Employs a solid-phase catalyst for the alkylation reaction.Easy catalyst removal and recycling; suitable for continuous flow processes.May require higher temperatures and pressures.[10]

Detailed Experimental Protocol: Selective Mono-N-alkylation via Reductive Amination

This protocol describes a general procedure for the selective mono-N-alkylation of 2,5-diaminopyridine using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent. This method is often preferred for its mild conditions and good control over mono-alkylation.[1]

Materials and Reagents
  • 2,5-Diaminopyridine

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A Dissolve 2,5-diaminopyridine and aldehyde in DCE B Add acetic acid A->B C Stir at room temperature B->C D Add sodium triacetoxyborohydride in portions C->D E Stir at room temperature until reaction is complete (monitor by TLC) D->E F Quench with saturated NaHCO₃ E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Characterize the product K->L

Caption: Workflow for the N-alkylation of 2,5-diaminopyridine via reductive amination.

Procedure
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 2,5-diaminopyridine (1.0 eq.). Dissolve the starting material in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Addition of Aldehyde: Add the desired aldehyde (1.0-1.2 eq.) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.0-1.2 eq.) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction mixture in portions over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated 2,5-diaminopyridine.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Note on Regioselectivity: The relative nucleophilicity of the two amino groups will determine the major regioisomer. In many cases, the N2 amino group is more nucleophilic due to electronic effects from the pyridine ring nitrogen. However, the exact ratio of N2 to N5 alkylation may vary depending on the specific aldehyde and reaction conditions used. Separation of the regioisomers may be necessary during the purification step.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key transformations in the reductive amination process.

G Diaminopyridine 2,5-Diaminopyridine Imine Iminium Intermediate Diaminopyridine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl-2,5-diaminopyridine Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product reduces Acid Acetic Acid (Catalyst) Acid->Imine facilitates

Caption: Key steps in the reductive amination of 2,5-diaminopyridine.

This document provides a foundational guide for the N-alkylation of 2,5-diaminopyridine. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. Careful analysis of the product mixture is essential to confirm the identity and purity of the synthesized compounds.

References

Application Notes and Protocols for N-Aryl Aminopyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1] The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the electronic and steric properties of the catalyst, influencing its stability, reactivity, and selectivity.[2] Nitrogen-containing heterocyclic compounds, particularly those based on pyridine, are of significant interest as ligands due to their unique electronic properties and ability to coordinate with transition metals.[3][4]

While specific data on the application of N2,N2-Dimethylpyridine-2,5-diamine as a primary ligand in palladium-catalyzed cross-coupling is not extensively documented in the reviewed literature, the broader class of aminopyridine-based ligands has shown utility in this context.[5][6] This document provides a generalized overview, representative protocols, and data for related N-aryl aminopyridine ligands in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These notes are intended to serve as a foundational guide for researchers exploring the potential of substituted aminopyridine ligands in catalysis.

Data Presentation: Performance of Related Aminopyridine-Based Ligands

The following table summarizes the performance of various aminopyridine and related N-heterocyclic ligands in palladium-catalyzed cross-coupling reactions. It is important to note that these data are for structurally related ligands and should be considered as a starting point for the evaluation of new aminopyridine ligands like this compound.

Table 1: Suzuki-Miyaura Cross-Coupling with Aminopyridine-Type Ligands

EntryAryl HalideBoronic AcidLigandCatalyst PrecursorBaseSolventTemp. (°C)Yield (%)
14-ChlorotoluenePhenylboronic acid2-Phenylimidazo(1,2-α)pyridinePdCl₂(CH₃CN)₂K₂CO₃DMF11095
21-Bromo-4-fluorobenzenePhenylboronic acidBis(imino)pyridinePdCl₂(CH₃CN)₂K₂CO₃Toluene10098
34-Bromoanisole4-Tolylboronic acid2-Aminopyrimidine-4,6-diolPd(OAc)₂K₃PO₄Dioxane8092
42-BromopyridinePhenylboronic acid3-Aryl-1-phosphinoimidazo[1,5-a]pyridinePd₂(dba)₃Cs₂CO₃Toluene10094

Table 2: Buchwald-Hartwig Amination with Related Ligand Systems

EntryAryl HalideAmineLigandCatalyst PrecursorBaseSolventTemp. (°C)Yield (%)
14-ChlorotolueneMorpholineRuPhosPd₂(dba)₃LiHMDSToluene10083[5]
23-Bromo-2-aminopyridineAnilineBrettPhosPd₂(dba)₃LiHMDSToluene10075[5]
34-BromoanisoleDi-n-butylamineP(o-tol)₃Pd(OAc)₂NaOtBuToluene8090[7]
42-ChloropyridineN-MethylanilineXantphosPd(OAc)₂Cs₂CO₃Dioxane11088

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and new ligands such as this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (0.01-0.05 mmol, 1-5 mol%), the ligand (0.01-0.10 mmol, 1-10 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed N-arylation of an amine with an aryl halide.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (0.01-0.05 mmol, 1-5 mol%), the ligand (0.01-0.10 mmol, 1-10 mol%), and the base (1.4 mmol) to a dry Schlenk tube.

  • Add the aryl halide (1.0 mmol) and the anhydrous, degassed solvent (5-10 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

G A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation (R-M) C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

G A Assemble Reactants (Aryl Halide, Coupling Partner, Base) B Add Catalyst System (Pd Precursor + Ligand) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols: N2,N2-Dimethylpyridine-2,5-diamine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N2,N2-Dimethylpyridine-2,5-diamine derivatives in Suzuki-Miyaura cross-coupling reactions. This class of compounds holds significant potential in medicinal chemistry and materials science, where the pyridine scaffold is a key structural motif.[1][2] The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, offering high functional group tolerance and generally mild reaction conditions.[2][3][4] This document outlines the reaction principles, provides detailed experimental protocols, and presents data from analogous systems to guide the successful implementation of this methodology.

Introduction to Suzuki-Miyaura Coupling with Pyridine Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronate ester) and an organic halide or triflate.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[4][5]

When employing aminopyridine substrates, such as derivatives of this compound, careful optimization of reaction conditions is crucial. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need for protecting the amine functionality.[4]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine derivative.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of various aminopyridine derivatives with different arylboronic acids. This data, derived from analogous systems, provides a valuable reference for optimizing the reaction with this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine92
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine95
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine96
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine90
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine91
63-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-2-methylpyridin-3-amine88
72-Thienylboronic acid2-Methyl-5-(thiophen-2-yl)pyridin-3-amine85

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 mmol), 1,4-dioxane/H₂O (4:1), 85-95 °C, 12 h.

Table 2: Optimization of Suzuki-Miyaura Coupling for Challenging Substrates [6]

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10056
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10075
3P2 Precatalyst-K₃PO₄Dioxane/H₂O10080

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 15 h.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of aminopyridine halides with arylboronic acids.[2][4]

Materials:

  • Halo-N2,N2-Dimethylpyridine-2,5-diamine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halo-N2,N2-Dimethylpyridine-2,5-diamine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).

  • Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.[4]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid synthesis, a microwave-assisted protocol can be employed.[1]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the halo-N2,N2-Dimethylpyridine-2,5-diamine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halo-Aminopyridine, Arylboronic Acid, Base, and Palladium Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heating Heat Reaction Mixture (85-95 °C or Microwave) Inert->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for N2,N2-Dimethylpyridine-2,5-diamine in Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[1] The reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a direct route to arylamines, which are prevalent structural motifs in a vast array of bioactive molecules.

This document provides detailed application notes and a representative protocol for the use of N2,N2-Dimethylpyridine-2,5-diamine in Buchwald-Hartwig amination reactions. Due to a lack of specific published examples for this compound, this guide presents a well-established protocol for a structurally similar substrate, 2-Amino-5-bromo-4-methylpyridine.[2] This protocol is intended to serve as a robust starting point for the development of specific reaction conditions for this compound.

The core of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate yields the desired arylated amine and regenerates the active palladium(0) catalyst.[2] The choice of ligand, base, and solvent is critical for the success and efficiency of the reaction.[2]

Data Presentation

The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of aminopyridine substrates, based on the representative protocol. These tables are designed to provide a clear and concise overview for easy comparison of reaction components and conditions.

Table 1: Reagent and Catalyst Loading

ComponentRoleRepresentative Molar Equivalents / Mol %
Aryl HalideElectrophile1.0 equiv
This compound (or analogue)Nucleophile1.2 - 1.5 equiv
Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)Catalyst Source1 - 5 mol %
Phosphine Ligand (e.g., BINAP, Xantphos, dppp)Ligand2 - 10 mol %
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)Proton Scavenger1.4 - 2.0 equiv
Anhydrous Solvent (e.g., Toluene, Dioxane)Reaction Medium-

Table 2: Typical Reaction Conditions and Yields for Aminopyridine Substrates

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene11012-24High
2-Amino-5-bromo-4-methylpyridineSecondary Aliphatic AminePd(OAc)₂ / dpppNaOtBuToluene80-1008-16Good to High
3-Bromo-4-indolylmaleimide2-AminopyridinesPd₂(dba)₃ / XantphosCs₂CO₃Toluene1001270-90[3]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[4]

Experimental Protocols

Representative Protocol: N-Arylation of an Aminopyridine using Buchwald-Hartwig Conditions

This protocol is adapted from established procedures for the amination of 2-Amino-5-bromo-4-methylpyridine and serves as a starting point for the development of a specific procedure for this compound.[2]

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-N2,N2-dimethylpyridine-2,5-diamine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)Ln Pd0->OxAdd Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(X)(Amine)Ln] OxAdd->AmineCoord AmidoComplex Palladium Amido Complex (Ar)Pd(II)(NR'R'')Ln AmineCoord->AmidoComplex + Base - Base-H+X- AmidoComplex->Pd0

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents 1. Add Reagents & Catalyst to Dry Schlenk Tube inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir (e.g., 110 °C) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temp. monitor->cool filter 7. Dilute and Filter (Celite®) cool->filter wash 8. Aqueous Wash (Water, Brine) filter->wash purify 9. Dry and Purify (Column Chromatography) wash->purify

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Application of N2,N2-Dimethylpyridine-2,5-diamine in Heck Reactions: A Proposed Protocol and Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] The efficiency and selectivity of the Heck reaction are critically influenced by the ligand coordinated to the palladium center. While phosphine-based ligands have been traditionally employed, nitrogen-containing ligands, such as those based on pyridine, are gaining increasing attention due to their stability and unique electronic properties.[3]

Currently, there is a lack of specific literature detailing the application of N2,N2-Dimethylpyridine-2,5-diamine as a ligand in Heck reactions. However, its structure, featuring a bidentate N,N'-chelation motif, suggests its potential to form a stable and catalytically active complex with palladium. This document provides a general overview of the Heck reaction, discusses the role of pyridine-based ligands, and proposes a hypothetical experimental protocol for the use of this compound in this context. This serves as a foundational guide for researchers interested in exploring the catalytic potential of this novel ligand.

The Heck Reaction: A Mechanistic Overview

The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[1][4]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond.[4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product.[4]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[1]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)(R)(X)L2 Pd(II)(R)(X)L2 Pd(0)L2->Pd(II)(R)(X)L2 R-X R-X R-X->Pd(II)(R)(X)L2 Oxidative_Addition Oxidative Addition Pd(II)-Alkene_Complex Pd(II)-Alkene_Complex Pd(II)(R)(X)L2->Pd(II)-Alkene_Complex Alkene Alkene Alkene->Pd(II)-Alkene_Complex Migratory_Insertion Migratory Insertion Product Product Pd(II)-Alkene_Complex->Product HPd(II)(X)L2 HPd(II)(X)L2 Pd(II)-Alkene_Complex->HPd(II)(X)L2 Beta_Hydride_Elimination β-Hydride Elimination HPd(II)(X)L2->Pd(0)L2 Reductive_Elimination Reductive Elimination HPd(II)(X)L2->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base-H+X- Base-H+X- Reductive_Elimination->Base-H+X-

Role of Pyridine-Based and Bidentate Nitrogen Ligands

Pyridine-containing ligands are attractive in palladium catalysis due to their thermal stability and the ease with which their electronic and steric properties can be tuned.[6][7] In the context of the Heck reaction, these ligands can influence the reaction's efficiency and selectivity. Bidentate nitrogen ligands, such as diamines, can form stable chelate complexes with the palladium center.[8][9] This chelation can prevent ligand dissociation and catalyst deactivation, potentially leading to higher turnover numbers and catalyst stability.[8] The electron-donating nature of the amine groups in this compound could enhance the electron density at the palladium center, which may facilitate the oxidative addition step.

Proposed Experimental Protocol

The following is a hypothetical protocol for the Heck reaction between iodobenzene and styrene, utilizing this compound as a novel ligand. This protocol is based on generally accepted conditions for Heck reactions with nitrogen-based ligands and serves as a starting point for optimization.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Assemble and dry glassware under inert atmosphere. Reagents Add Pd(OAc)2, this compound, and base to the flask. Setup->Reagents Solvent Add anhydrous solvent (e.g., DMF). Reagents->Solvent Stir Stir the mixture for 15-30 minutes at room temperature. Solvent->Stir Add_Substrates Add iodobenzene and styrene to the reaction mixture. Stir->Add_Substrates Heat Heat the reaction to the desired temperature (e.g., 100-120 °C). Add_Substrates->Heat Monitor Monitor the reaction progress by TLC or GC. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter the mixture to remove insoluble salts. Cool->Filter Extract Extract the product with a suitable organic solvent. Filter->Extract Dry Dry the organic layer over anhydrous Na2SO4. Extract->Dry Concentrate Concentrate the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, combine Palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.012 mmol, 1.2 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (e.g., 5 mL) and the base (e.g., Triethylamine, 1.5 mmol, 1.5 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the palladium-ligand complex.

  • Substrate Addition: Add iodobenzene (1.0 mmol, 1.0 eq) and styrene (1.2 mmol, 1.2 eq) to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for the desired amount of time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Quantitative Data Summary: Typical Heck Reaction Conditions

While specific data for this compound is unavailable, the following table summarizes typical conditions for Heck reactions employing pyridine-type ligands, which can serve as a baseline for experimental design.

ParameterTypical RangeNotes
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is a common and versatile precursor.
Ligand Pyridine derivatives, bipyridinesThe choice of ligand influences catalyst stability and activity.
Pd:Ligand Ratio 1:1 to 1:4A slight excess of ligand is often beneficial.
Catalyst Loading 0.1 - 5 mol%Lower catalyst loadings are desirable for process efficiency.
Aryl/Vinyl Halide Iodides > Bromides > ChloridesReactivity generally follows this trend.
Alkene Electron-deficient alkenes are often more reactive.Styrene, acrylates, and acrylonitriles are common substrates.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent DMF, DMAc, NMP, Toluene, AcetonitrileHigh-boiling polar aprotic solvents are commonly used.
Temperature 80 - 140 °CThe required temperature depends on the reactivity of the substrates.
Reaction Time 2 - 48 hoursReaction progress should be monitored to determine the optimal time.

Conclusion

This compound represents an unexplored ligand for palladium-catalyzed Heck reactions. Its bidentate nature and electronic properties suggest it could be a viable candidate for forming a stable and active catalyst. The proposed protocol and the summary of typical reaction conditions provide a solid foundation for researchers to begin investigating the utility of this and other novel diamine-pyridine ligands in this important cross-coupling reaction. Further experimental work is necessary to determine the optimal conditions and the scope of substrates for which this ligand is effective. Such studies will contribute to the ever-expanding toolbox of ligands for palladium catalysis and may lead to the development of more efficient and robust catalytic systems for organic synthesis.

References

Application Notes and Protocols: N2,N2-Dimethylpyridine-2,5-diamine for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2,N2-Dimethylpyridine-2,5-diamine is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic primary amine at the 5-position and a tertiary dimethylamino group at the 2-position, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant biological activities, using this compound as a key starting material.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and anxiolytic effects.[1][2] The protocols outlined below are based on established synthetic methodologies for imidazo[1,2-a]pyridine synthesis from 2-aminopyridines.[3]

Application: Synthesis of 7-(Dimethylamino)imidazo[1,2-a]pyridine Derivatives

A primary application of this compound is in the synthesis of 7-(dimethylamino)-substituted imidazo[1,2-a]pyridines. The most common and straightforward method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[3] This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

Synthesis_of_Imidazopyridine reactant1 This compound intermediate N-Phenacylpyridinium Intermediate reactant1->intermediate Condensation reactant2 α-Haloketone (e.g., 2-bromoacetophenone) reactant2->intermediate product 7-(Dimethylamino)imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization & Dehydration

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a 7-(dimethylamino)imidazo[1,2-a]pyridine derivative via the Tschitschibabin reaction. The data is compiled based on typical yields and conditions reported for similar transformations in the literature.

Entryα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
12-BromoacetophenoneEthanolReflux685
22-Bromo-4'-methylacetophenoneDMF100488
32-Bromo-4'-chloroacetophenoneIsopropanolReflux882
42-Bromo-4'-nitroacetophenoneAcetonitrileReflux578

Experimental Protocols

Protocol 1: Synthesis of 7-(Dimethylamino)-2-phenylimidazo[1,2-a]pyridine

This protocol describes a representative procedure for the synthesis of a 7-(dimethylamino)imidazo[1,2-a]pyridine derivative using 2-bromoacetophenone.

Materials:

  • This compound (1.0 mmol, 137.18 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199.04 mg)

  • Anhydrous Ethanol (10 mL)

  • Sodium bicarbonate (2.0 mmol, 168.02 mg)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous ethanol (10 mL). Stir the mixture until the diamine is fully dissolved.

  • Add 2-bromoacetophenone (1.0 mmol) to the solution.

  • Add sodium bicarbonate (2.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-(dimethylamino)-2-phenylimidazo[1,2-a]pyridine.

Biological Relevance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a wide array of biological activities, including potent anti-inflammatory and anticancer effects.[1][2] Recent studies on novel imidazo[1,2-a]pyridine derivatives have shown that their mechanism of action can involve the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1]

The NF-κB and STAT3 signaling pathways are often constitutively active in cancer cells, promoting chronic inflammation, cell proliferation, and survival, while inhibiting apoptosis.[1] Inhibition of these pathways is a key strategy in the development of novel anticancer therapeutics.

Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway Cellular Signaling cluster_nucleus Nuclear Events Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK STAT3 STAT3 Stimulus->STAT3 IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 (in nucleus) pSTAT3->pSTAT3_nuc Dimerization & Translocation TargetGenes Target Gene Expression (COX-2, iNOS, Bcl-2) NFkB_nuc->TargetGenes Upregulates pSTAT3_nuc->TargetGenes Inflammation,\nProliferation,\nSurvival Inflammation, Proliferation, Survival TargetGenes->Inflammation,\nProliferation,\nSurvival Drug Imidazo[1,2-a]pyridine Derivative Drug->IkB Prevents Degradation Drug->pSTAT3 Inhibits Phosphorylation

References

Experimental protocol for metal complexation with N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the complexation of metal ions with N2,N2-Dimethylpyridine-2,5-diamine is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis, purification, and characterization of these metal complexes.

Application Note: Metal Complexation with this compound

Introduction this compound is a bidentate ligand featuring both a pyridine nitrogen and an amino nitrogen available for coordination with a metal center. The dimethylamino group enhances the electron-donating properties of the pyridine ring, influencing the resulting complex's electronic and stereochemical characteristics. Metal complexes derived from pyridine-based ligands are of significant interest in fields such as catalysis, materials science, and medicinal chemistry due to their unique photophysical properties and potential as therapeutic agents.[1][2][3] The coordination of such ligands can enhance the stability, bioavailability, and cytotoxic potency of metal-based drugs.[4] This protocol provides a generalized method for the synthesis and characterization of metal complexes with this compound.

Experimental Protocols

Protocol 1: Synthesis of the Metal Complex

This protocol describes a general method for coordinating this compound with a selected transition metal salt (e.g., ZnCl₂, Cu(NO₃)₂, PdCl₂). The reaction is typically performed under an inert atmosphere to prevent oxidation of the metal center or ligand.

Materials:

  • This compound (Ligand)

  • Selected Metal(II) Salt (e.g., ZnCl₂, Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O)[4]

  • Anhydrous Solvent (e.g., Methanol, Ethanol, Acetonitrile, or Tetrahydrofuran (THF))[4]

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard filtration apparatus (Büchner funnel, filter paper)

  • Vacuum pump or aspirator

Procedure:

  • Ligand Solution Preparation: In a Schlenk flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere. Stir the solution until the ligand is fully dissolved.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the selected metal(II) salt (1.0 equivalent) in a minimum amount of the same anhydrous solvent.[4]

  • Complexation Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature using a dropping funnel or syringe. A change in color or the formation of a precipitate often indicates the initiation of complex formation.[4]

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours. Alternatively, the mixture can be heated to reflux for 4-12 hours to ensure complete reaction, depending on the specific metal and solvent system.[4]

  • Isolation of the Crude Product:

    • If a precipitate forms upon completion of the reaction, cool the mixture to room temperature. Collect the solid product by filtration under vacuum.[4]

    • If no precipitate is observed, reduce the solvent volume using a rotary evaporator until a solid crystallizes or precipitates.[4]

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the product under vacuum to obtain the crude metal complex.

Protocol 2: Purification by Recrystallization

Purification of the crude complex is crucial to obtain a product suitable for detailed characterization and further applications.

Materials:

  • Crude metal complex

  • Suitable solvent or solvent system (e.g., acetonitrile/diethyl ether, methanol/diethyl ether)

  • Beakers or vials

  • Heating plate

  • Sealed container

Procedure:

  • Dissolve the crude complex in a minimum amount of a suitable hot solvent (e.g., acetonitrile) to create a saturated solution.[2]

  • Place the vial or beaker containing the saturated solution inside a larger, sealed container.

  • Add a small amount of an anti-solvent (e.g., diethyl ether) to the larger container.[2]

  • Allow the anti-solvent vapor to slowly diffuse into the solution of the complex over several days at room temperature.

  • Crystals suitable for single-crystal X-ray diffraction should form. Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[2]

Protocol 3: Characterization of the Metal Complex

1. UV-Visible Spectroscopy:

  • Procedure: Prepare a stock solution of the purified complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or methanol). Record the absorption spectrum over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. A baseline spectrum should be recorded using the pure solvent.[2]

  • Expected Outcome: The spectrum will show characteristic absorption bands corresponding to ligand-based (π-π*) and metal-to-ligand charge transfer (MLCT) transitions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Procedure: Dissolve a sample of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Expected Outcome: Coordination of the ligand to the metal center will cause shifts in the signals of the pyridine and amine protons compared to the free ligand.[5] For diamagnetic complexes (e.g., Zn(II)), sharp signals are expected. For paramagnetic complexes (e.g., Cu(II), Ni(II)), broadened signals may be observed.

3. Single-Crystal X-ray Diffraction:

  • Procedure: Mount a suitable single crystal obtained from recrystallization onto a goniometer. Collect diffraction data using a diffractometer.

  • Expected Outcome: The data will allow for the determination of the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[6]

Data Presentation

Quantitative data for newly synthesized complexes should be systematically recorded. The following tables provide a template for summarizing key experimental and characterization data.

Table 1: Synthesis and Physical Properties

Complex Formula Metal Salt Ligand:Metal Ratio Yield (%) Melting Point (°C) Color
Example: [Zn(C₇H₁₁N₃)Cl₂] C₇H₁₁Cl₂N₃Zn ZnCl₂ 1:1 e.g., 85 e.g., >250 White

Table 2: Spectroscopic Data

Complex ¹H NMR δ (ppm) in DMSO-d₆ UV-Vis λmax (nm) (log ε) in CH₃CN
Example: [Zn(C₇H₁₁N₃)Cl₂] e.g., 8.1 (d), 7.5 (d), 6.8 (s), 4.5 (br s, NH₂), 2.9 (s, N(CH₃)₂) e.g., 280 (4.1), 350 (3.8)

Table 3: Stability Constants (Illustrative) Stability constants are crucial for understanding the thermodynamic stability of the complex in solution, which is particularly important for drug development. While experimental values for this compound complexes are not available in the cited literature, the following represents typical values for similar bidentate nitrogen ligands with transition metals.[7]

Metal IonLog K₁Log β₂Method
Cu(II) ~ 6-8~ 12-15Potentiometric Titration
Ni(II) ~ 5-7~ 10-13Potentiometric Titration
Zn(II) ~ 4-6~ 8-11Potentiometric Titration

Note: Data is illustrative and based on values for similar ligand systems. Actual values must be determined experimentally.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of the metal complexes.

Experimental Workflow for Synthesis and Purification cluster_prep Preparation cluster_reaction Complexation cluster_iso Isolation & Purification Ligand Dissolve Ligand in Anhydrous Solvent Combine Combine Solutions (Stir at RT or Reflux) Ligand->Combine MetalSalt Dissolve Metal Salt in Anhydrous Solvent MetalSalt->Combine Isolate Isolate Crude Product (Filtration or Evaporation) Combine->Isolate Reaction Complete Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize from Solvent/Anti-solvent Dry->Recrystallize For high purity Characterization Workflow cluster_spec Spectroscopic Analysis cluster_struct Structural Analysis cluster_data Data Interpretation Start Purified Metal Complex UVVis UV-Visible Spectroscopy Start->UVVis NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR XRay Single-Crystal X-ray Diffraction Start->XRay If crystals available Properties Correlate with Electronic Properties UVVis->Properties NMR->Properties Structure Determine Structure, Bonding, & Geometry XRay->Structure Structure->Properties

References

Application Note: Purification of N2,N2-Dimethylpyridine-2,5-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N2,N2-Dimethylpyridine-2,5-diamine using normal-phase column chromatography. Due to the presence of two basic amine functionalities, this compound can be challenging to purify, often exhibiting tailing on standard silica gel. This protocol outlines the selection of an appropriate stationary phase and a modified mobile phase to achieve efficient separation and high purity. The described methodology is crucial for researchers in organic synthesis and medicinal chemistry requiring a high-purity sample of this versatile pyridine intermediate for subsequent applications.

Introduction

This compound is a substituted heterocyclic aromatic amine with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of a primary amine at the 5-position and a tertiary dimethylamino group at the 2-position gives the molecule a moderate polarity and basicity (predicted pKa of approximately 7.87).[1][2] These characteristics necessitate a carefully optimized column chromatography protocol to separate it from reaction byproducts and starting materials. Standard silica gel chromatography can lead to poor separation and significant product loss due to strong interactions between the basic amine groups and the acidic silica surface. This protocol employs a modified eluent system to mitigate these issues, ensuring a successful purification.

Data Presentation

Effective purification by column chromatography begins with methods development using Thin-Layer Chromatography (TLC). The following tables provide expected Retention Factor (Rf) values and recommended parameters for the column chromatography of this compound.

Table 1: Thin-Layer Chromatography (TLC) Data for Method Development

Analyte/Impurity TypeMobile Phase System*Expected RfNotes
Less Polar Impurities10% Ethyl Acetate in Hexane0.7 - 0.9These impurities will elute much faster than the desired product.
This compound 5% Methanol in Dichloromethane (+1% NH4OH) ~0.3 - 0.4 This is the target Rf for good separation. The basic additive is critical to prevent streaking.
This compound100% Ethyl Acetate~0.5 - 0.6May provide adequate separation, but tailing is likely without a basic modifier.
More Polar Impurities10% Methanol in Dichloromethane (+1% NH4OH)0.0 - 0.2These impurities will be strongly retained on the silica gel.

*TLC analysis should be performed on standard silica gel 60 F254 plates.

Table 2: Column Chromatography Parameters and Expected Outcomes

ParameterSpecificationExpected Outcome
Stationary Phase Silica Gel, standard grade (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar organic molecules.
Column Dimensions Dependent on sample quantity (e.g., 2-4 cm diameter for 100-500 mg)Proper column diameter and length are crucial for optimal separation.
Adsorbent Mass 30-50x the mass of the crude sampleA higher ratio is recommended for difficult separations.
Mobile Phase (Eluent) Gradient elution: Start with Dichloromethane (DCM), gradually increasing the percentage of 5-10% Methanol in DCM. A 1% addition of triethylamine or ammonium hydroxide to the polar solvent is recommended.A gradient allows for the elution of less polar impurities first, followed by the product, and finally, the more polar byproducts. The basic modifier minimizes tailing. A similar compound, N2,N2-dimethylpyridine-2,4-diamine, has been successfully purified using 6% methanolic ammonia in dichloromethane.
Sample Loading Dry loadingRecommended for compounds with moderate polarity to ensure a narrow starting band and better resolution.
Purity after Chromatography >97% (as determined by HPLC or NMR)Dependent on the complexity of the crude mixture and careful execution of the protocol.
Expected Yield 70-90%Recovery can be affected by irreversible adsorption if a basic modifier is not used.

Experimental Protocols

This section provides a step-by-step guide for the purification of this compound.

Thin-Layer Chromatography (TLC) for Mobile Phase Selection

Objective: To determine the optimal solvent system for separation.

Materials:

  • Crude this compound

  • TLC plates (Silica Gel 60 F254)

  • Developing chambers

  • Various solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Basic modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Methanol).

  • Spot the dissolved sample onto the baseline of several TLC plates.

  • Prepare different mobile phase systems in separate developing chambers. Good starting points include:

    • 100% DCM

    • 2% MeOH in DCM

    • 5% MeOH in DCM

    • 5% MeOH in DCM + 1% TEA (or NH4OH)

    • 10% MeOH in DCM + 1% TEA (or NH4OH)

  • Develop the TLC plates in the prepared chambers.

  • After development, dry the plates and visualize the spots under a UV lamp.

  • Calculate the Rf value for the product spot in each solvent system. The ideal system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. The addition of a basic modifier should result in more compact spots with less tailing.

Column Chromatography Protocol

Objective: To purify the crude product on a preparative scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Optimal mobile phase determined from TLC analysis

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

  • Clamp the column vertically. Close the stopcock.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Use approximately 30-50 g of silica for every 1 g of crude material.

  • Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, while continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading Method):

  • Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like DCM or methanol.

  • Add a small amount of silica gel (approx. 1-2 g) to this solution.

  • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Elution and Fraction Collection:

  • Carefully add the initial, least polar mobile phase to the top of the column.

  • Open the stopcock and begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per tube). Apply gentle air pressure to the top of the column if necessary to maintain a steady flow rate.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by the TLC analysis (e.g., from 100% DCM to 2% MeOH in DCM, then to 5% MeOH in DCM, etc.). Remember to include the basic modifier in the more polar solvent.

  • Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing them.

Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product by analytical methods such as NMR or HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Select Mobile Phase) packing 2. Column Packing (Silica Gel Slurry) tlc->packing Determines Eluent loading 3. Sample Loading (Dry Loading) elution 4. Elution (Gradient Mobile Phase) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC Monitoring) collection->analysis isolation 7. Combine & Evaporate analysis->isolation Pure Fractions waste Impurity Fractions analysis->waste Impure Fractions product Purified Product isolation->product crude Crude Product crude->tlc Test Sample crude->loading Adsorb on Silica

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC Analysis for Purity Assessment of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2,N2-Dimethylpyridine-2,5-diamine is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis and pharmaceutical development.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds.[2][3] This application note provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.

PropertyValueReference
Molecular FormulaC7H11N3[4]
Molecular Weight137.18 g/mol [4]
pKa (predicted)7.87 ± 0.10[1][5]
LogP0.476[1]
Water SolubilityApprox. 10 g/L (25 °C)[5]

Experimental Protocols

A reversed-phase HPLC method was developed for the purity assessment of this compound. The method is designed to provide good peak shape and resolution for the main component and potential impurities.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18 (ODS), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Preparation of Solutions

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be analyzed.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Workflow and Logical Relationships

Experimental Workflow

The diagram below illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh Standard & Sample p2 Dissolve in Diluent (50:50 ACN:H2O) p1->p2 p3 Sonicate to Dissolve p2->p3 h1 System Suitability Test p3->h1 h2 Inject Standard & Sample h1->h2 h3 Acquire Chromatographic Data h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2 d3 Generate Report d2->d3

HPLC Analysis Workflow

System Suitability Logic

The following diagram outlines the logical relationship of the system suitability test, which is a prerequisite for sample analysis.

G start Start System Suitability inject Inject Standard (5 Replicates) start->inject check_rsd RSD of Peak Area <= 2.0%? inject->check_rsd check_tailing Tailing Factor <= 2.0? check_rsd->check_tailing Yes fail System Suitability Failed Troubleshoot System check_rsd->fail No check_plates Theoretical Plates >= 2000? check_tailing->check_plates Yes check_tailing->fail No pass System Suitability Passed Proceed to Analysis check_plates->pass Yes check_plates->fail No end End pass->end fail->end

System Suitability Test Logic

The described reversed-phase HPLC method is suitable for the routine purity analysis of this compound. The method is straightforward, and the system suitability criteria ensure the reliability of the obtained results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.

References

Application Notes and Protocols for N2,N2-Dimethylpyridine-2,5-diamine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the current scientific understanding of N2,N2-Dimethylpyridine-2,5-diamine and its potential applications in the field of pharmaceutical synthesis. Despite a comprehensive search of scientific literature and patent databases, no specific examples of this compound being used as a direct precursor in the synthesis of a commercially available or late-stage clinical pharmaceutical agent have been identified. The information presented herein is based on general principles of organic synthesis and medicinal chemistry, highlighting the compound's potential rather than established applications.

Overview of this compound

This compound is a heterocyclic organic compound with the chemical formula C7H11N3.[1] It possesses a pyridine ring substituted with a dimethylamino group at the 2-position and an amino group at the 5-position. This substitution pattern imparts specific electronic and structural features that make it a candidate for investigation in pharmaceutical research. The presence of multiple nitrogen atoms allows for its potential use as a scaffold or intermediate in the synthesis of more complex molecules. It is commercially available as a dihydrochloride salt.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H11N3[1]
Molecular Weight137.18 g/mol [1]
CAS Number4928-43-2[1]
AppearanceNot Available[2]
Purity>95% (typical)[2]

Potential Applications in Pharmaceutical Synthesis

While no concrete examples have been found, the structural motifs present in this compound suggest its potential utility in the following areas of drug discovery and development:

  • Scaffold for Kinase Inhibitors: Pyrimidine and pyridine-based diamines are common scaffolds in the design of kinase inhibitors. For instance, N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been investigated as potential kinase-targeted antimalarials. Although a different core structure, this highlights the relevance of diamine-substituted nitrogen heterocycles in this therapeutic area.

  • Intermediate for Bioactive Molecules: The amino and dimethylamino groups on the pyridine ring offer multiple points for chemical modification, making it a versatile building block for creating libraries of compounds for high-throughput screening.

  • Ligand for Metal-Based Therapeutics: The nitrogen atoms in the pyridine ring and the amino groups can act as ligands for metal ions, suggesting a potential role in the development of metal-based drugs or catalysts for pharmaceutical synthesis.

Synthesis of this compound

Several synthetic routes to this compound and its analogs have been described in the literature. A common approach involves the amination of a di-substituted pyridine.

General Synthetic Workflow

The synthesis of substituted pyridines often involves a multi-step process that can be generalized as follows.

G start Starting Pyridine Derivative step1 Functional Group Interconversion (e.g., Nitration) start->step1 step2 Nucleophilic Aromatic Substitution (e.g., Amination) step1->step2 step3 Reduction of Nitro Group step2->step3 product This compound step3->product

Caption: Generalized workflow for the synthesis of substituted pyridine diamines.

Example Protocol: Synthesis of a Related Compound (N2,N2-dimethylpyridine-2,4-diamine)

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a method for a structurally similar compound, N2,N2-dimethylpyridine-2,4-diamine, has been reported. This can serve as a conceptual reference for researchers.

Reaction: Reduction of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Materials:

  • 2-(dimethylamino)-4-nitropyridine 1-oxide

  • Methanol

  • Raney nickel

  • Hydrogen gas

Procedure:

  • A solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (10.92 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.

  • Raney nickel (2 g) is carefully added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere and heated to 50°C for 22 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of methanolic ammonia in dichloromethane as the eluent to yield N2,N2-dimethylpyridine-2,4-diamine.

Table 2: Quantitative Data for the Synthesis of N2,N2-dimethylpyridine-2,4-diamine

ParameterValue
Starting Material2 g (10.92 mmol)
Product Yield1.1 g (74%)
1H NMR (400 MHz, DMSO-d6)δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1 H), 5.84 (dd, J = 5.6, 1.8 Hz, 1 H), 7.58 (d, J = 5.6 Hz, 1 H)
MS (ESI) m/z138.05 [M+1]+

Signaling Pathways of Potential Relevance

Given the prevalence of pyridine and pyrimidine diamine scaffolds in kinase inhibitors, a potential therapeutic area for derivatives of this compound could be oncology. For instance, the HER2 signaling pathway is a critical target in certain types of breast cancer. The drug Tucatinib, a HER2 inhibitor, has a complex heterocyclic structure, and while not directly synthesized from the topic compound, it operates within this pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS Ras HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Potential Kinase Inhibitor (Derivative of this compound) Inhibitor->HER2 Inhibition

Caption: Simplified HER2 signaling pathway, a potential target for novel kinase inhibitors.

Conclusion

This compound is a chemical entity with potential for use in pharmaceutical synthesis due to its versatile structure. However, there is a notable absence of published research detailing its direct application as a precursor for specific pharmaceutical compounds. The information provided in these notes is intended to guide researchers on its potential, based on the known reactivity of similar molecules and its availability as a research chemical. Further investigation is required to establish its role in the synthesis of novel therapeutic agents. Researchers are encouraged to explore its utility as a scaffold and building block in their drug discovery programs.

References

Application Notes and Protocols for Pyridine-Based Diamines in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A a a a a a a a

Introduction

While direct experimental data on the application of N2,N2-Dimethylpyridine-2,5-diamine in dye-sensitized solar cells (DSSCs) is not extensively available in current literature, the broader class of pyridine derivatives has been a subject of significant research in the field. These compounds are primarily utilized as additives in the electrolyte to enhance the photovoltaic performance of DSSCs. This document provides a generalized overview of the potential applications of pyridine-based diamines, such as this compound, in DSSCs, along with detailed experimental protocols for their incorporation and characterization. The information herein is compiled from studies on analogous pyridine derivatives and serves as a foundational guide for researchers and scientists.

Pyridine derivatives, when introduced into the electrolyte of a DSSC, can positively influence the open-circuit voltage (Voc) and the overall power conversion efficiency (PCE). This is achieved by shifting the conduction band edge of the titanium dioxide (TiO2) photoanode to a more negative potential and by suppressing charge recombination at the TiO2/dye/electrolyte interface. The lone pair of electrons on the nitrogen atom of the pyridine ring can interact with the surface of the TiO2, altering its electronic properties.

Potential Applications of this compound in DSSCs

Based on the established roles of similar pyridine compounds, this compound could be investigated for the following applications in DSSCs:

  • Electrolyte Additive: The primary and most direct application would be as an additive in the liquid electrolyte. Its function would be analogous to other pyridine derivatives like 4-tert-butylpyridine (TBP), aiming to increase the open-circuit voltage (Voc) by modifying the TiO2 surface properties and reducing charge recombination.

  • Component of a Polymer Gel Electrolyte: Pyridine derivatives have been incorporated into polymer gel electrolytes to improve the stability and performance of quasi-solid-state DSSCs. The diamine functionality might offer unique interaction possibilities within the polymer matrix.

  • Building Block for Novel Dyes or Co-adsorbents: The diamine structure could serve as a precursor or a coordinating ligand for the synthesis of new metal-complex or metal-free organic dyes. The dimethylamino group can act as an electron donor, a desirable feature in sensitizer design.

Performance of DSSCs with Pyridine-Based Electrolyte Additives

The following table summarizes the performance of dye-sensitized solar cells incorporating various pyridine derivatives as electrolyte additives, providing a benchmark for evaluating new compounds.

AdditiveDyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
4-tert-butylpyridine (TBP) & N1 (a pyridine derivative)XW6415.650.701-7.35[1]
No AdditiveXW6414.860.599-5.94[1]
4-Substituted Pyridine (PAZ) in Polymer Gel ElectrolyteDTTCY Acid13.590.912-5.82[2][3][4]

Experimental Protocols

I. Fabrication of a Dye-Sensitized Solar Cell for Testing Electrolyte Additives

This protocol outlines the fabrication of a standard DSSC, into which this compound can be introduced as an electrolyte additive.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO2) paste (e.g., P25)

  • Sensitizing dye solution (e.g., N719 dye in ethanol)

  • Electrolyte solution (e.g., a solution of lithium iodide, iodine, and a solvent like acetonitrile or 3-methoxypropionitrile)

  • This compound

  • Platinum precursor for counter electrode (e.g., H2PtCl6)

  • Thermoplastic sealant (e.g., Surlyn)

  • Solvents: ethanol, isopropanol, acetone, deionized water

Equipment:

  • Ultrasonic bath

  • Screen printer or doctor blade coater

  • Hot plate

  • Tube furnace

  • Solar simulator (AM 1.5G)

  • Potentiostat/Galvanostat for I-V characterization

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the FTO glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of nitrogen or clean air.

  • Photoanode Preparation (TiO2 Layer):

    • Apply a layer of TiO2 paste onto the conductive side of an FTO substrate using a screen printer or the doctor blade technique.

    • Allow the film to level for a few minutes at room temperature.

    • Sinter the TiO2 film in a furnace. A typical sintering program involves ramping up the temperature to 500°C and holding it for 30 minutes before cooling down to room temperature.

  • Dye Sensitization:

    • While the TiO2-coated substrate is still warm (around 80°C), immerse it in the sensitizing dye solution.

    • Allow the photoanode to soak for 12-24 hours in a sealed container to ensure adequate dye loading.

    • After sensitization, rinse the photoanode with ethanol to remove any excess, non-adsorbed dye and dry it.

  • Counter Electrode Preparation:

    • Drill a small hole in another FTO substrate for electrolyte filling.

    • Clean the substrate using the same procedure as for the photoanode.

    • Deposit a thin layer of platinum on the conductive side of the FTO glass. This can be done by drop-casting a solution of H2PtCl6 in isopropanol and then heating it at 400°C for 20 minutes.

  • DSSC Assembly:

    • Place a thermoplastic sealant frame around the TiO2 layer on the photoanode.

    • Position the counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure to seal the cell.

  • Electrolyte Injection:

    • Prepare the electrolyte solution. A standard electrolyte consists of 0.5 M LiI and 0.05 M I2 in a solvent mixture like acetonitrile and valeronitrile.

    • To test this compound, prepare a series of electrolyte solutions with varying concentrations of the additive (e.g., 0.1 M, 0.2 M, 0.5 M). A control electrolyte without the additive should also be prepared.

    • Inject the electrolyte into the cell through the pre-drilled hole in the counter electrode using a syringe. The electrolyte will fill the space between the electrodes via capillary action.

    • Seal the hole with a small piece of sealant and a microscope cover slip.

II. Characterization of the DSSC
  • Current-Voltage (I-V) Measurement:

    • Use a solar simulator with a standard AM 1.5G spectrum (100 mW/cm²) to illuminate the fabricated DSSC.

    • Connect the cell to a potentiostat/galvanostat to measure the current-voltage characteristics.

    • From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements to investigate the charge transfer processes and recombination kinetics within the DSSC.

    • This technique can provide insights into how the pyridine-based additive affects the charge transfer resistance at the TiO2/dye/electrolyte and counter electrode/electrolyte interfaces.

Visualizations

Experimental Workflow for DSSC Fabrication and Characterization

DSSC_Fabrication_Workflow A FTO Substrate Cleaning B TiO2 Paste Deposition (Doctor Blade/Screen Printing) A->B C Sintering of TiO2 Film B->C D Dye Sensitization C->D F Cell Assembly (Sealing) D->F E Counter Electrode Preparation (Pt Coating) E->F G Electrolyte Injection (with Pyridine Additive) F->G H I-V Characterization (under AM 1.5G) G->H J Electrochemical Impedance Spectroscopy (EIS) G->J I Data Analysis (Jsc, Voc, FF, PCE) H->I

Caption: A flowchart illustrating the key steps in the fabrication and characterization of a dye-sensitized solar cell for testing new electrolyte additives.

Conceptual Role of Pyridine Additives in a DSSC

Pyridine_Additive_Role cluster_anode Photoanode cluster_electrolyte Electrolyte TiO2 {TiO2 Nanoparticle | Conduction Band} Dye Sensitizer Dye Dye->TiO2 e⁻ injection Pyridine {Pyridine Additive (e.g., this compound)} Pyridine->TiO2 Surface Adsorption (Shifts Conduction Band, Reduces Recombination) Redox I⁻/I₃⁻ Redox Couple Redox->Dye Dye Regeneration

Caption: A diagram showing the conceptual role of a pyridine additive at the TiO2/dye/electrolyte interface in a DSSC.

References

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of N-Aryl-N',N'-Dimethylpyridine-2,5-diamines

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Substituted diamino-pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous kinase inhibitors.[1][2] N2,N2-Dimethylpyridine-2,5-diamine is a critical building block for accessing these high-value compounds. Traditional synthetic routes often involve lengthy reaction times and harsh conditions, creating bottlenecks in the discovery pipeline. This application note presents a detailed protocol for a microwave-assisted Buchwald-Hartwig amination, demonstrating a rapid, efficient, and high-yield approach to synthesizing N-aryl-N',N'-dimethylpyridine-2,5-diamines. By leveraging the unique capabilities of microwave dielectric heating, this method drastically reduces reaction times from hours to minutes, improves yields, and offers a greener alternative to conventional thermal methods.[3][4][5]

The Scientific Imperative: Why Microwave Synthesis?

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, appearing in a vast array of therapeutics.[6] The synthesis of these molecules, however, can be challenging. Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to longer reaction times and the formation of impurities.

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by directly heating the reaction mixture through the interaction of electromagnetic waves with polar molecules (dipolar polarization) and ions (ionic conduction).[7] This results in rapid, uniform heating that can drive reactions to completion in a fraction of the time required by conventional methods.[4][8] The key advantages include:

  • Dramatic Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[4]

  • Higher Yields & Purity: Rapid heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[5]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction fidelity.

  • Energy Efficiency: Direct heating of the sample is more energy-efficient than heating an entire oil bath and glassware apparatus.

These benefits make MAOS an indispensable tool for accelerating the synthesis of compound libraries and expediting the drug discovery process.[3]

Core Application: Palladium-Catalyzed C-N Cross-Coupling

This protocol details the synthesis of N-(4-methoxyphenyl)-N',N'-dimethylpyridine-2,5-diamine via a microwave-assisted Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-nitrogen bonds, a key linkage in many kinase inhibitors.

Reaction Scheme:

This transformation serves as a model system that can be readily adapted for a wide range of aryl halides and other coupling partners.

Detailed Experimental Protocol

Materials & Equipment
Reagent/MaterialCAS NumberSupplierNotes
This compound4928-43-2Commercially AvailableStore under inert atmosphere.[9][10]
4-Bromoanisole104-92-7Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Commercially AvailableAir-sensitive catalyst precursor.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)865-48-5Commercially AvailableHygroscopic base. Handle in a glovebox.
Toluene (Anhydrous)108-88-3Commercially AvailableDry solvent is critical for reaction success.
Microwave ReactorN/Ae.g., Biotage® Initiator, CEM DiscoverMonomode reactor with temperature and pressure sensors.
Microwave Reaction Vial (10 mL)N/AAs per reactor specificationsWith stir bar and snap-on cap.
Safety Precautions
  • Chemical Hazards: this compound may cause skin and eye irritation.[10] Palladium catalysts and organic solvents are hazardous. NaOtBu is corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Engineering Controls: All manipulations, especially those involving volatile solvents and air-sensitive reagents, should be performed in a certified chemical fume hood or a glovebox.

  • Microwave Safety: Never operate the microwave reactor with the door open. Do not exceed the recommended pressure or temperature limits for the reaction vessel.

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (137 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition (in a glovebox or under inert atmosphere):

    • Add Sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

    • Add Xantphos (23 mg, 0.04 mmol, 0.04 equiv.).

    • Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 0.02 equiv.).

  • Reactant and Solvent Addition: Remove the vial from the glovebox. Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv. - if liquid, use 125 µL). Add 4 mL of anhydrous toluene.

  • Sealing: Securely seal the vial with the cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature: 130 °C (Pre-stirring for 30 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (automatic power adjustment to maintain temperature)

    • Absorption Level: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Open the vial carefully.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Workflow and Mechanistic Rationale

The entire process, from setup to analysis, is streamlined for efficiency.

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Diamine, Base, Ligand, Catalyst add_solvent Add Aryl Halide & Toluene reagents->add_solvent 1 seal_vial Seal Vial add_solvent->seal_vial 2 microwave Microwave Irradiation (130°C, 20 min) seal_vial->microwave 3 workup Dilute & Filter microwave->workup 4 concentrate Concentrate workup->concentrate 5 chromatography Column Chromatography concentrate->chromatography 6 analysis NMR & LC-MS chromatography->analysis 7

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most commonly cited methods for the synthesis of this compound are:

  • Catalytic Hydrogenation of a Nitropyridine Precursor: This involves the reduction of N,N-dimethyl-5-nitropyridin-2-amine using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2] This method is often favored for its clean reaction profile and relatively mild conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple dimethylamine with a di-substituted pyridine, such as 2,5-dichloropyridine. This method is highly versatile but requires careful optimization of the catalyst, ligand, and base.

  • Eschweiler-Clarke Reaction: This reaction involves the methylation of a primary or secondary amine using formic acid and formaldehyde. It could potentially be used to methylate 5-amino-2-chloropyridine, followed by the displacement of the chloro group.

Q2: I am having trouble with the catalytic hydrogenation of N,N-dimethyl-5-nitropyridin-2-amine. What are the likely causes of a low yield?

A2: Low yields in this catalytic reduction can stem from several factors:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also a critical parameter to consider.

  • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish or incomplete reaction. Ensure your reaction vessel is properly sealed and under a positive pressure of hydrogen.

  • Solvent Purity: The presence of impurities in the solvent (e.g., methanol) can poison the catalyst. Use a dry, high-purity solvent.

Q3: What are the typical side products I might encounter in the synthesis of this compound?

A3: Depending on the synthetic route, you may encounter different side products:

  • During Catalytic Hydrogenation: Incomplete reduction can lead to the formation of the corresponding nitroso or hydroxylamine intermediates.

  • During Buchwald-Hartwig Amination: A common side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. Over-amination leading to the formation of undesired isomers is also a possibility if starting from a di-substituted pyridine.

  • During Purification: The final product, being a diamine, can be susceptible to oxidation, leading to colored impurities. It is advisable to handle and store the purified compound under an inert atmosphere.

Troubleshooting Guides

Low Conversion in Buchwald-Hartwig Amination of Chloropyridines
Symptom Potential Cause Recommended Solution
Low to no conversion of starting materialInactive catalystUse a fresh, high-quality palladium precursor and ligand. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.
Inappropriate ligandThe choice of phosphine ligand is crucial. Screen a variety of bulky, electron-rich ligands (e.g., XPhos, SPhos) to find the optimal one for your specific substrate.
Incorrect baseThe strength of the base can significantly impact the reaction. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. Consider screening different bases if the reaction is not proceeding.
Insufficient temperatureChloropyridines are less reactive than their bromo or iodo counterparts. Higher reaction temperatures (e.g., 80-120 °C) may be required to facilitate the oxidative addition step.
Issues with Catalytic Hydrogenation of N,N-dimethyl-5-nitropyridin-2-amine
Symptom Potential Cause Recommended Solution
Incomplete reactionPoor catalyst activityUse a fresh batch of Pd/C catalyst. Ensure the catalyst is not unduly exposed to air before use. Consider increasing the catalyst loading.
Insufficient hydrogenEnsure a continuous supply of hydrogen at a positive pressure. For smaller scale reactions, a hydrogen balloon is often sufficient. For larger scales, a Parr shaker or similar hydrogenation apparatus is recommended.
Reaction time too shortMonitor the reaction by TLC or LC-MS until the starting material is no longer visible.
Product is dark or discoloredOxidation of the diamine productWork up the reaction promptly after completion. Purify the product quickly and store it under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.

Experimental Protocols

Method 1: Catalytic Hydrogenation of N,N-dimethyl-5-nitropyridin-2-amine

This protocol is adapted from patent literature and represents a common method for the reduction of a nitropyridine to the corresponding amine.[1][2]

Reaction Scheme:

Materials:

  • N,N-dimethyl-5-nitropyridin-2-amine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H2)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a flask suitable for hydrogenation, dissolve N,N-dimethyl-5-nitropyridin-2-amine (1.0 equivalent) in methanol.

  • Carefully add Palladium on carbon (10 wt%, a catalytic amount) to the solution.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas into the flask (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1.5 to 3 hours.

  • Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Method Starting Material Reagents Conditions Reported Yield
Catalytic HydrogenationN,N-dimethyl-5-nitropyridin-2-aminePd/C, H2MeOH, Room TemperatureNot explicitly stated in the source documents, but typically high for this type of reaction (>90% is common).[1][2]
Buchwald-Hartwig Amination2,5-DichloropyridineDimethylamine, Pd catalyst, phosphine ligand, baseToluene or Dioxane, 80-120 °CDependent on specific conditions and ligand choice.
Eschweiler-Clarke Reaction5-Amino-2-chloropyridineFormaldehyde, Formic AcidAqueous solution, near boilingDependent on substrate and reaction optimization.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N,N-dimethyl-5-nitropyridin-2-amine in MeOH add_catalyst Add Pd/C catalyst start->add_catalyst purge_inert Purge with N2/Ar add_catalyst->purge_inert add_h2 Introduce H2 purge_inert->add_h2 stir Stir at RT for 1.5-3h add_h2->stir monitor Monitor by TLC/LC-MS stir->monitor Check Completion monitor->stir purge_final Purge with N2/Ar monitor->purge_final Reaction Complete filter Filter through Celite purge_final->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography (optional) concentrate->purify product This compound purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product check_tlc Check TLC/LC-MS of crude product start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting material present catalyst_issue Catalyst Inactivation check_tlc->catalyst_issue Intermediates observed product_degradation Product Degradation check_tlc->product_degradation Product present but low recovery h2_issue Insufficient H2 incomplete_reaction->h2_issue increase_time Increase reaction time / Re-run reaction incomplete_reaction->increase_time new_catalyst Use fresh catalyst / Increase catalyst loading catalyst_issue->new_catalyst check_h2 Ensure proper H2 supply and pressure h2_issue->check_h2 prompt_workup Prompt workup and inert atmosphere storage product_degradation->prompt_workup

References

Technical Support Center: N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2,N2-Dimethylpyridine-2,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Palladium-catalyzed Buchwald-Hartwig amination of 2,5-dichloropyridine with dimethylamine. This method offers a versatile and efficient way to form the desired C-N bonds.

Q2: What are the typical impurities I might encounter in my synthesis?

A2: Common impurities can include starting materials (2,5-dichloropyridine), mono-aminated intermediates (e.g., 2-chloro-N,N-dimethylpyridin-5-amine and 5-chloro-N,N-dimethylpyridin-2-amine), over-methylated products, and byproducts from side reactions such as hydrodehalogenation (where a chlorine atom is replaced by a hydrogen atom).

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Question: I am not seeing any significant consumption of my 2,5-dichloropyridine starting material. What could be the issue?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of an aryl chloride can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality, active palladium source and an appropriate phosphine ligand. The catalyst may have decomposed or been deactivated.

    • Solution: Use a freshly opened bottle of the palladium precursor and ligand. Consider using a pre-catalyst which can be more robust.

  • Inert Atmosphere: The reaction is sensitive to oxygen.

    • Solution: Ensure your reaction setup is under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use.

  • Reagent Purity: The purity of your reagents, especially the base, is critical.

    • Solution: Use a high-purity, anhydrous base. Traces of water can negatively impact the reaction.

  • Reaction Temperature: The reaction may require higher temperatures to proceed.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Problem 2: Formation of Significant Amounts of Mono-aminated Byproduct

Question: My reaction is producing a mixture of the desired product and a significant amount of a mono-aminated species. How can I improve the selectivity?

Answer:

The formation of mono-aminated byproducts (2-chloro-N,N-dimethylpyridin-5-amine or 5-chloro-N,N-dimethylpyridin-2-amine) indicates incomplete reaction. Here's how to address this:

  • Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature to drive the reaction towards the di-substituted product. Monitor the reaction progress by TLC or LC-MS.

  • Stoichiometry: The ratio of reactants can influence the product distribution.

    • Solution: Using a slight excess of dimethylamine (e.g., 2.2-2.5 equivalents) can help push the equilibrium towards the desired product.

  • Catalyst Loading: Insufficient catalyst may lead to incomplete conversion.

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) to improve the reaction rate.

Problem 3: Presence of Hydrodehalogenation Byproduct

Question: I have identified a byproduct where one of the chloro groups has been replaced by a hydrogen atom. What causes this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl halide is reduced instead of undergoing amination.

  • Water Content: Traces of water in the reaction mixture can be a source of hydride.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry the base before use.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of this side reaction.

    • Solution: Experiment with different bulky electron-rich phosphine ligands, as they can sometimes suppress hydrodehalogenation.

  • Reaction Conditions: Prolonged reaction times at high temperatures can sometimes favor this side reaction.

    • Solution: Optimize the reaction time and temperature to achieve full conversion of the starting material without promoting side reactions.

Data Presentation

Table 1: Potential Side Reaction Products in the Synthesis of this compound

Product Name Molecular Formula Molecular Weight ( g/mol ) Potential Cause Analytical Identification Notes
2-Chloro-N,N-dimethylpyridin-5-amineC₇H₉ClN₂156.61Incomplete reactionAppears as an intermediate in GC-MS and HPLC. 1H NMR will show a different aromatic splitting pattern compared to the starting material and product.
5-Chloro-N,N-dimethylpyridin-2-amineC₇H₉ClN₂156.61Incomplete reactionSimilar to the other mono-aminated isomer, distinguishable by its chromatographic and spectroscopic properties.
2,5-bis(Dimethylamino)pyridineC₉H₁₅N₃165.24Over-reaction with dimethylamineWill have a higher molecular weight in MS and a distinct NMR spectrum with signals for four methyl groups.
2-(Dimethylamino)pyridineC₇H₁₀N₂122.17Hydrodehalogenation of mono-aminated intermediateLower molecular weight in MS. The aromatic region of the 1H NMR will show a different number of protons and splitting pattern.
5-(Dimethylamino)pyridineC₇H₁₀N₂122.17Hydrodehalogenation of mono-aminated intermediateSimilar to the 2-substituted isomer, but with a different substitution pattern evident in NMR.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 2,5-Dichloropyridine

  • Dimethylamine solution (e.g., 2 M in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add sodium tert-butoxide (2.2 eq).

  • Slowly add the dimethylamine solution (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathway 2,5-Dichloropyridine 2,5-Dichloropyridine Intermediate_Mono Mono-aminated Intermediate 2,5-Dichloropyridine->Intermediate_Mono Pd(0), Ligand, Base + Dimethylamine Dimethylamine Dimethylamine Product This compound Intermediate_Mono->Product Pd(0), Ligand, Base + Dimethylamine Side_Product_Hydro Hydrodehalogenation Product Intermediate_Mono->Side_Product_Hydro [H] source Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_issues Identify Issue cluster_solutions Solutions cluster_end End Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Low_Conversion Low Conversion Analyze->Low_Conversion Mono_amination Mono-amination Analyze->Mono_amination Side_Reactions Side Reactions Analyze->Side_Reactions Sol_Conversion Check Catalyst Activity Increase Temperature Ensure Inert Atmosphere Low_Conversion->Sol_Conversion Sol_Mono Increase Reaction Time/Temp Adjust Stoichiometry Increase Catalyst Loading Mono_amination->Sol_Mono Sol_Side Ensure Anhydrous Conditions Optimize Ligand Optimize Reaction Time Side_Reactions->Sol_Side End High Purity Product Sol_Conversion->End Sol_Mono->End Sol_Side->End

Preventing oxidation of N2,N2-Dimethylpyridine-2,5-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Introduction

N₂,N₂-Dimethylpyridine-2,5-diamine is a versatile reagent in synthetic chemistry, particularly in the development of novel therapeutics and functional materials. However, its utility is intrinsically linked to its purity, which can be compromised by its susceptibility to oxidation. The presence of two amine groups on the pyridine ring, particularly the free amine at the 5-position, makes the molecule highly sensitive to atmospheric oxygen and light. This guide provides in-depth technical support to help you maintain the integrity of your N₂,N₂-Dimethylpyridine-2,5-diamine during storage, ensuring the reliability and reproducibility of your experimental results.

Understanding the Challenge: The Chemistry of Oxidation

The oxidation of N₂,N₂-Dimethylpyridine-2,5-diamine is primarily driven by the electron-rich nature of the amino substituents, which makes the pyridine ring susceptible to attack by electrophilic oxygen. The primary amine at the 5-position is particularly vulnerable. Oxidation can lead to the formation of colored impurities, including quinone-imine or nitropyridine derivatives, which can interfere with subsequent reactions or biological assays.

The proposed oxidative degradation pathway likely involves the formation of radical cations, which can then dimerize or react further with oxygen to form a complex mixture of colored byproducts. This process is often catalyzed by light and trace metal impurities.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of N₂,N₂-Dimethylpyridine-2,5-diamine.

Q1: My vial of N₂,N₂-Dimethylpyridine-2,5-diamine, which was initially a light-colored solid, has turned dark brown/purple. What happened?

A1: A color change to dark brown or purple is a strong visual indicator of oxidation. This is the most common sign of degradation for aromatic amines. The colored species are likely polymeric or quinoidal oxidation products. The material in this state is of questionable purity and may not be suitable for your experiments, as the impurities could lead to unexpected side reactions or altered biological activity.

Q2: I suspect my N₂,N₂-Dimethylpyridine-2,5-diamine has degraded. How can I analytically confirm this?

A2: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC-UV): This is a powerful method for quantifying the purity of your compound and detecting impurities.

    • Expected Results: A pure sample of N₂,N₂-Dimethylpyridine-2,5-diamine should show a single major peak at a characteristic retention time. A degraded sample will exhibit additional peaks, often with different UV-Vis spectra, indicating the presence of oxidation products. You may observe a decrease in the peak area of the parent compound corresponding to an increase in impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile degradation products.

    • Expected Results: The mass spectrum of the main peak should correspond to the molecular weight of N₂,N₂-Dimethylpyridine-2,5-diamine (137.18 g/mol ).[1] Degraded samples may show peaks corresponding to oxidized derivatives (e.g., with the addition of one or more oxygen atoms) or fragmentation patterns indicative of ring-opened products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR can provide structural information about the impurities.

    • Expected Results: The ¹H NMR spectrum of pure N₂,N₂-Dimethylpyridine-2,5-diamine will have a specific set of chemical shifts and coupling constants for the aromatic and methyl protons. Oxidized impurities will introduce new signals in the aromatic region and may cause a downfield shift of the remaining starting material's protons due to the electron-withdrawing nature of the oxidized functionalities.

Q3: Can I "purify" a partially oxidized sample of N₂,N₂-Dimethylpyridine-2,5-diamine?

A3: While purification by column chromatography or recrystallization is theoretically possible, it is often challenging to remove all colored impurities. For critical applications, it is strongly recommended to start with a fresh, unopened vial of the compound. Attempting to purify a heavily degraded sample may not be cost-effective or time-efficient.

Q4: What are the ideal storage conditions to prevent oxidation?

A4: To ensure the long-term stability of N₂,N₂-Dimethylpyridine-2,5-diamine, the following storage conditions are critical:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This is the most crucial factor in preventing oxidation.

  • Low Temperature: Store at 2-8°C. Refrigeration slows down the rate of chemical degradation.

  • Light Protection: Store in an amber vial or a container that is protected from light. Light can catalyze the oxidation process.

  • Tightly Sealed Container: Ensure the container is sealed tightly to prevent the ingress of air and moisture. For long-term storage, consider using a container with a high-integrity seal, such as a Sure/Seal™ bottle.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Temperature 2-8°CReduces the rate of chemical reactions.
Light In the dark (Amber Vial)Prevents light-catalyzed oxidation.
Container Tightly sealed, high-integrityPrevents ingress of air and moisture.

Q5: My lab doesn't have a glovebox. How can I handle N₂,N₂-Dimethylpyridine-2,5-diamine under an inert atmosphere?

A5: You can use Schlenk line techniques or a simple inert gas balloon flush. For detailed instructions, please refer to the "Experimental Protocols" section below.

Preventative Measures: Best Practices for Handling and Storage

Adhering to the following best practices will significantly extend the shelf-life and maintain the quality of your N₂,N₂-Dimethylpyridine-2,5-diamine.

Workflow for Storing and Dispensing N₂,N₂-Dimethylpyridine-2,5-diamine

Storage and Dispensing Workflow cluster_storage Optimal Storage cluster_handling Handling (Inert Atmosphere) cluster_dispensing Dispensing storage Store in amber vial under Argon/Nitrogen at 2-8°C glovebox Glovebox storage->glovebox Prepare for use schlenk Schlenk Line storage->schlenk Prepare for use balloon Inert Gas Balloon storage->balloon Prepare for use weigh Quickly weigh desired amount glovebox->weigh schlenk->weigh balloon->weigh reseal Immediately reseal and purge with inert gas weigh->reseal After dispensing reseal->storage Return to storage

Caption: Recommended workflow for storing and handling N₂,N₂-Dimethylpyridine-2,5-diamine.

Experimental Protocols

Protocol 1: Aliquoting and Storing N₂,N₂-Dimethylpyridine-2,5-diamine Under an Inert Atmosphere (Balloon Method)

This protocol is suitable for laboratories without access to a glovebox or Schlenk line.

Materials:

  • Original vial of N₂,N₂-Dimethylpyridine-2,5-diamine

  • New, clean, and dry amber glass vials with PTFE-lined caps

  • Source of dry inert gas (argon or nitrogen)

  • Balloons

  • Needles and a syringe

  • Spatula

Procedure:

  • Prepare Vials: Ensure the new amber vials and their caps are thoroughly clean and dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert Gas Flush: Inflate a balloon with the inert gas. Insert a needle connected to the balloon through the septum of the original vial of N₂,N₂-Dimethylpyridine-2,5-diamine. Insert a second, "outlet" needle to allow the air in the headspace to be displaced.

  • Purge: Gently flush the headspace of the vial with the inert gas for 2-3 minutes. Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas.

  • Aliquot: In a fume hood, quickly open the vial and transfer the desired amount of the solid into the pre-prepared amber vials. Work swiftly to minimize exposure to air.

  • Purge Aliquots: For each new vial, repeat the inert gas flush procedure described in step 2 to displace any air introduced during the transfer.

  • Seal and Store: Tightly cap the vials, wrap the cap with Parafilm® for an extra seal, and store them in a refrigerator at 2-8°C.

Protocol 2: Handling in a Glovebox

A glovebox provides the most secure environment for handling air-sensitive compounds.

Procedure:

  • Introduce Materials: Bring the sealed vial of N₂,N₂-Dimethylpyridine-2,5-diamine, clean and dry amber vials, and necessary tools (spatula, balance) into the glovebox antechamber.

  • Purge Antechamber: Cycle the antechamber with the glovebox's inert atmosphere several times to remove any residual air.

  • Transfer: Once inside the glovebox, open the main container and aliquot the desired quantities into the smaller vials.

  • Seal and Remove: Tightly cap the new vials. They can now be safely removed from the glovebox and stored at 2-8°C.

The Science Behind Inert Gas Storage

Inert Gas Protection cluster_air Storage in Air cluster_inert Storage under Inert Gas Amine_Air N₂,N₂-Dimethylpyridine- 2,5-diamine Oxidized_Products Oxidized Products (Colored Impurities) Amine_Air->Oxidized_Products Oxidation O2 Oxygen (O₂) H2O Moisture (H₂O) Amine_Inert N₂,N₂-Dimethylpyridine- 2,5-diamine Stable_Amine Stable Compound Amine_Inert->Stable_Amine No Reaction Inert_Gas Inert Gas (N₂ or Ar)

References

N2,N2-Dimethylpyridine-2,5-diamine stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. Understanding the stability profile of this compound is critical for ensuring the reproducibility of experimental results, the integrity of synthetic pathways, and the quality of final products. This guide provides in-depth answers to frequently encountered issues regarding its stability under various pH conditions, complete with troubleshooting advice and validated experimental protocols.

Section 1: General Stability & Handling FAQs

This section addresses common questions about the intrinsic properties and proper handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Answer: For maximum shelf-life and to prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] It is crucial to protect the compound from light and moisture, as aromatic amines are susceptible to photo-oxidation and hydrolysis, which can lead to discoloration and the formation of impurities.[1]

Q2: I've noticed my solid this compound has developed a yellowish or brownish tint over time. Is it still viable for use?

Answer: The development of a colored tint typically indicates the onset of oxidation or the presence of minor impurities. While slight discoloration may not significantly impact some robust synthetic applications, it is a critical warning sign for high-purity work, such as in drug development or catalyst preparation.

Recommended Action:

  • Purity Analysis: Before use, perform a purity check using a suitable analytical method like HPLC-UV or LC-MS. Compare the purity of the discolored material against a fresh or properly stored reference standard.

  • Risk Assessment: For sensitive applications, it is highly recommended to use a fresh, high-purity lot. If this is not possible, consider repurification by column chromatography or recrystallization, followed by analytical validation of purity.

Q3: What are the primary degradation mechanisms I should be concerned with?

Answer: The two primary degradation pathways for this compound are oxidation and, to a lesser extent under harsh conditions, hydrolysis .

  • Oxidation: The primary amino group at the C5 position and the pyridine ring itself are susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents. This can lead to the formation of N-oxides, nitro derivatives, or colored polymeric impurities.[2][3] This process is often accelerated under neutral to basic conditions.

  • Acid/Base Instability: The compound's stability is highly dependent on pH. In strongly acidic or basic solutions, particularly at elevated temperatures, degradation can be accelerated. This is discussed in detail in the following sections.

Section 2: Stability and Troubleshooting under Acidic Conditions

The behavior of this compound in acidic media is governed by the basicity of its nitrogen atoms.

Q4: How does this compound behave when I dissolve it in an acidic solution?

Answer: this compound is a moderately weak base with a predicted pKa of its conjugate acid around 7.87.[1][4] This means that in solutions with a pH below ~7.9, the compound will exist predominantly in its protonated (salt) form.

The molecule has three nitrogen atoms that can be protonated: the pyridine ring nitrogen, the primary amine at C5, and the tertiary amine at C2. Protonation is expected to occur preferentially at the primary C5-amino group, which is more basic and less sterically hindered than the C2-dimethylamino group.[1] The pyridine nitrogen is the least basic due to the aromatic delocalization of its lone pair. Understanding this equilibrium is key to controlling its reactivity and solubility.

G Compound_H Protonated Species (C5-Ammonium Salt) Compound This compound (Free Base) Compound_H->Compound Compound->Compound_H

Caption: Protonation equilibrium of the compound in aqueous solution.

Q5: My reaction mixture containing this compound turned dark brown immediately after adding a strong acid (e.g., HCl, H₂SO₄). What is happening?

Answer: While the protonated form is generally more stable against oxidation, intense and rapid color change upon strong acidification, especially if the solution warms up, can indicate degradation.

Potential Causes:

  • Exothermic Reaction: The acid-base neutralization can be exothermic. Localized heating can accelerate the degradation of the starting material or other components in your mixture.

  • Impurity-Driven Reaction: The starting material may contain impurities that are unstable in strong acid, leading to colored byproducts.

  • Hydrolysis under Forcing Conditions: While less common at room temperature, prolonged exposure to concentrated acid at elevated temperatures could potentially lead to the hydrolysis of the dimethylamino group, though this is less likely than other degradation pathways.

Troubleshooting Steps:

  • Control the Addition: Add the acid slowly and with efficient cooling (e.g., in an ice bath) to dissipate any heat generated.

  • Use a Weaker Acid: If your protocol allows, consider using a weaker organic acid (e.g., acetic acid, citric acid) or a more dilute solution of the strong acid.

  • Degas the Solvent: Before adding the acid, sparge the solvent with an inert gas to remove dissolved oxygen, which can participate in degradation reactions.

Section 3: Stability and Troubleshooting under Basic Conditions

The free base form of this compound, prevalent at pH > 8, is particularly vulnerable to specific degradation pathways.

Q6: What are the primary stability risks when using this compound in a basic environment?

Answer: The primary risk under basic (or even neutral) conditions is oxidative degradation . Aromatic amines are electron-rich and can be easily oxidized, a process that is often catalyzed by trace metals and exposure to atmospheric oxygen. The free base form is significantly more susceptible to oxidation than its protonated salt form.[2]

Q7: I'm running a reaction with an organic base (e.g., triethylamine) and my solution is darkening over time. What degradation products should I look for?

Answer: The darkening color is a strong indicator of oxidation. Based on studies of similar diaminopyridine compounds, you should anticipate the formation of several types of degradation products.[2][3]

Likely Degradation Products:

  • N-Oxides: Oxidation of the pyridine ring nitrogen or the tertiary amino group.

  • Nitroso/Nitro Derivatives: Oxidation of the primary amino group.

  • Dimerization/Polymerization: Oxidative coupling of two or more molecules can lead to intensely colored, higher molecular weight impurities.

G cluster_products Potential Degradation Products Parent This compound (Free Base) N_Oxide N-Oxide Derivatives Parent->N_Oxide Dimer Colored Dimers/ Polymers Parent->Dimer Nitro Nitroso/Nitro Derivatives Parent->Nitro Oxidant [O] (e.g., Air, Peroxides) Oxidant->Parent G cluster_stress Apply Stress Conditions (in parallel) Start Prepare Stock Solution of Compound in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Start->Photo Quench Neutralize/Quench Samples at Timed Intervals (e.g., 2, 8, 24h) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Quench->Analyze Report Identify Degradants & Calculate Mass Balance Analyze->Report

References

Technical Support Center: N-Alkylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the N-alkylation of aminopyridines can stem from several factors. One primary reason is the competition between alkylation on the exocyclic amino group and the pyridine ring nitrogen. The pyridine nitrogen is often more nucleophilic, leading to the formation of undesired pyridinium salts.[1] Additionally, the chosen base may not be strong enough to deprotonate the aminopyridine effectively, or the reaction conditions (temperature, solvent) may not be optimal.

Troubleshooting Steps:

  • Protect the Amino Group: Employing a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the amino functionality can enhance the nucleophilicity of the amino nitrogen and prevent alkylation at the ring nitrogen.[1] The Boc group can be later removed under acidic conditions.

  • Optimize the Base: The choice of base is critical. For direct alkylation with alkyl halides, common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2] If the aminopyridine is a poor nucleophile, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[3]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 alkylations.[4] The choice of solvent can significantly influence reaction rates and selectivity.[5]

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the reaction rate. However, be cautious of potential side reactions at elevated temperatures.[6]

  • Alternative Methods: Consider alternative alkylation strategies such as reductive amination or the "borrowing hydrogen" method, which can offer higher yields and better selectivity.[3][7]

Q2: I am observing a mixture of products due to alkylation on both the amino group and the pyridine ring nitrogen. How can I improve the regioselectivity for N-alkylation of the amino group?

Poor regioselectivity is a common challenge in the alkylation of aminopyridines. The pyridine ring nitrogen is inherently nucleophilic and can compete with the exocyclic amino group for the alkylating agent, leading to the formation of pyridinium salts.[1]

Strategies for Improving Regioselectivity:

  • N-Boc Protection: As mentioned previously, protecting the amino group with an electron-withdrawing group like Boc diminishes the nucleophilicity of the ring nitrogen and directs alkylation to the amino group.[1]

  • "Borrowing Hydrogen" Catalysis: This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The reaction proceeds through an intermediate that favors alkylation on the amino group, with water as the only byproduct.[7][8]

  • Reductive Amination: This two-step, one-pot procedure involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced. This method is highly selective for the amino group and avoids the issue of competing ring alkylation.[9]

  • Use of N-Aminopyridinium Salts: A more recent strategy involves the use of N-aminopyridinium salts as ammonia surrogates, which can lead to selective mono-alkylation.[10][11][12][13]

Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?

Over-alkylation is a frequent issue because the mono-alkylated aminopyridine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[14][15]

Methods to Achieve Selective Mono-alkylation:

  • Control Stoichiometry: Using a large excess of the aminopyridine relative to the alkylating agent can statistically favor mono-alkylation.[14]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of di-alkylation.

  • Reductive Amination: This is often the most reliable method for controlled mono-alkylation as the imine intermediate is formed in situ and then reduced.[9]

  • Catalytic Methods with Heterogeneous Catalysts: Certain heterogeneous catalysts have been shown to provide high selectivity for mono-alkylation under specific conditions.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-Aminopyridine

MethodAlkylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Reference
N-Boc Protection & AlkylationAlkyl HalideElectrogenerated Acetonitrile AnionAcetonitrileRoom Temp.High[1][16]
Direct DialkylationAlkyl Halidet-BuOKDMSORoom Temp.Moderate to Good[1][16]
Heterogeneous CatalysisAlkyl Alcohol/Ether/CarbonateHeterogeneous CatalystVaries/Solvent-free100-500>95 (mono-alkylated)[6]
N-Aminopyridinium Salt1-IodohexaneCs₂CO₃Acetonitrile70High[10][11]

Table 2: Influence of Base on the Alkylation of N-Arylaminopyridinium Salt with 1-Iodohexane

BaseProductYield (%)Reference
CsOAcN-alkylated pyridinium amine98[11]
NaHCO₃N-alkylated pyridinium amine-[11]
t-BuOKSecondary amine (in situ depyridylation)-[11]
K₂CO₃Secondary amine (in situ depyridylation)-[11]
Cs₂CO₃Secondary amine (in situ depyridylation)79[11][17]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Aminopyridine via N-Boc Protection

Step 1: Boc Protection of 4-Aminopyridine [1]

  • Dissolve 4-aminopyridine (3 mmol) in acetonitrile (3 cm³).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (3 mmol) in acetonitrile to the 4-aminopyridine solution at room temperature.

  • Stir the mixture for 3 hours at room temperature.

  • Evaporate the solvent under reduced pressure to obtain crude 4-[N-(tert-butoxycarbonyl)amino]pyridine, which can be used in the next step without further purification.

Step 2: Electrochemical Alkylation [1]

  • The alkylation is carried out in an undivided electrochemical cell with platinum electrodes.

  • A solution of acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetraethylammonium hexafluorophosphate) is used.

  • The N-Boc-4-aminopyridine (1 mmol) is added to the solution.

  • A constant current is applied to generate the acetonitrile anion, which acts as the base.

  • After the deprotonation is complete, the alkylating agent (1 mmol) is added.

  • The reaction is stirred for 2 hours at room temperature.

  • The product is isolated through standard workup procedures.

Step 3: Deprotection [1]

  • The N-Boc protected, N-alkylated aminopyridine is treated with trifluoroacetic acid to remove the Boc group and yield the final N-alkylated 4-aminopyridine.

Protocol 2: Reductive Amination of an Aminopyridine [9]

  • Dissolve the aminopyridine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_products Potential Products Aminopyridine Aminopyridine N_Amino_Alkylation N-Amino Alkylation (Desired Product) Aminopyridine->N_Amino_Alkylation Exocyclic Amino N Attack N_Ring_Alkylation N-Ring Alkylation (Pyridinium Salt) Aminopyridine->N_Ring_Alkylation Pyridine Ring N Attack AlkylatingAgent Alkylating Agent (R-X) Overalkylation Overalkylation (Di-alkylation) N_Amino_Alkylation->Overalkylation Further Alkylation troubleshooting_workflow cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_overalkylation Solutions for Overalkylation Start Problem with N-Alkylation LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity (Ring vs. Amino) Start->PoorSelectivity Overalkylation Overalkylation (Mono vs. Di) Start->Overalkylation OptimizeBase Optimize Base (e.g., NaH, t-BuOK) LowYield->OptimizeBase ChangeSolvent Change Solvent (e.g., DMF, DMSO) LowYield->ChangeSolvent IncreaseTemp Increase Temperature LowYield->IncreaseTemp ProtectingGroup Use Protecting Group (e.g., Boc) LowYield->ProtectingGroup ProtectingGroup2 Use Protecting Group (e.g., Boc) PoorSelectivity->ProtectingGroup2 BorrowingH2 Borrowing Hydrogen Method PoorSelectivity->BorrowingH2 ReductiveAmination Reductive Amination PoorSelectivity->ReductiveAmination ExcessAmine Use Excess Amine Overalkylation->ExcessAmine SlowAddition Slow Addition of Alkylating Agent Overalkylation->SlowAddition ReductiveAmination2 Reductive Amination Overalkylation->ReductiveAmination2 reagent_selection Start Goal: Selective Mono-N-Alkylation HighSelectivity High Selectivity Required? Start->HighSelectivity StartingMaterial Available Alkylating Agent? HighSelectivity->StartingMaterial No ReductiveAmination Reductive Amination with Aldehyde/Ketone HighSelectivity->ReductiveAmination Yes GreenMethod Greener Method Preferred? StartingMaterial->GreenMethod Alcohol DirectAlkylation Direct Alkylation with Alkyl Halide & Protection StartingMaterial->DirectAlkylation Alkyl Halide StartingMaterial->ReductiveAmination Aldehyde/Ketone GreenMethod->StartingMaterial No BorrowingHydrogen Borrowing Hydrogen with Alcohol GreenMethod->BorrowingHydrogen Yes

References

Technical Support Center: Catalyst Loading Optimization for Reactions with Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing catalyst loading for reactions involving pyridine-containing ligands. The unique electronic and coordinating properties of the pyridine moiety can significantly influence catalyst performance, often leading to challenges such as catalyst inhibition or deactivation.[1][2] This resource offers practical, experience-driven solutions to help you navigate these complexities and achieve robust, reproducible results.

Troubleshooting Guide

This section is designed to address specific experimental issues in a direct question-and-answer format. Each answer provides a systematic approach to diagnosing and solving the problem, grounded in mechanistic principles.

Issue 1: Low or No Conversion

Question: My reaction shows very low or no conversion to the desired product. What are the likely causes related to catalyst loading and the pyridine ligand, and how can I resolve this?

Answer: Low or no conversion in reactions with pyridine ligands is a frequent challenge, primarily stemming from catalyst deactivation or inhibition.[2] The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center (commonly palladium), forming inactive catalyst complexes and halting the catalytic cycle.[1][2] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]

Here is a systematic approach to troubleshoot this issue:

1. Diagnose the Problem:

  • Run a Control Reaction: Set up a parallel reaction using a similar substrate that lacks the pyridine moiety. If this reaction proceeds as expected, it strongly suggests that the pyridine nitrogen is the culprit.

  • Monitor Reaction Progress: Use analytical techniques like LC-MS or GC-MS to track the consumption of starting materials and the formation of the product over time. A reaction that starts and then quickly stalls is a classic sign of catalyst deactivation.[1]

2. Implement Step-by-Step Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, a modest, stepwise increase in catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%) can sometimes overcome partial deactivation by providing a sufficient concentration of active catalyst.[1][3]

  • Change the Ligand: The choice of ligand is critical.[1] Switch to bulkier, more electron-rich phosphine ligands.

    • Rationale: Sterically hindered ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can physically block the pyridine nitrogen from coordinating to the metal center.[1] Electron-rich ligands increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.[1]

    • Protocol: Screen a panel of ligands under your standard reaction conditions. (See Table 1 for examples).

  • Utilize a Pre-catalyst: Employ a well-defined palladium pre-catalyst.

    • Rationale: Pre-catalysts are designed to efficiently generate the active catalytic species in situ, which can be more effective than generating it from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially in the presence of inhibiting substrates.[2][3] Buchwald-type palladacycle pre-catalysts are often stable and provide sustained activity.[4]

  • Adjust Ligand-to-Metal Ratio: An improper ratio can lead to undesired side reactions or incomplete catalyst activation.

    • Protocol: Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.[3]

Table 1: Recommended Ligands for Mitigating Pyridine Inhibition

LigandStructureKey FeaturesTypical Loading (mol %)
XPhos BiarylphosphineBulky, electron-rich1-5
SPhos BiarylphosphineBulky, electron-rich1-5
RuPhos BiarylphosphineBulky, electron-rich1-5
P(t-Bu)₃ TrialkylphosphineVery bulky, electron-rich1-5

Issue 2: Reaction Stalls After Initial Conversion

Question: My reaction starts, but then stops before the starting material is fully consumed. What could be causing this catalyst degradation?

Answer: A reaction that stalls mid-course is a strong indicator of catalyst instability or degradation under the reaction conditions, a problem that can be exacerbated by the presence of pyridine ligands.[3]

1. Potential Causes:

  • Thermal Decomposition: The active catalyst species may not be stable at the reaction temperature over extended periods. High temperatures can accelerate the decomposition of the catalyst into inactive palladium black.[2]

  • Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways.

  • Slow Poisoning: While a bulky ligand may initially prevent pyridine coordination, a slow equilibrium might still exist, leading to gradual catalyst poisoning over time.

2. Troubleshooting Strategies:

  • Portion-wise Addition of Catalyst: Instead of adding the full catalyst load at the beginning, try adding it in portions throughout the reaction. This can maintain a sufficient concentration of the active catalyst over time.[3]

  • Lower the Reaction Temperature: If thermal degradation is suspected, reduce the reaction temperature and extend the reaction time.[3] Monitor the reaction carefully to find a balance between a reasonable reaction rate and catalyst stability.

  • Use a More Stable Pre-catalyst: As mentioned previously, some pre-catalysts are designed for greater stability and can provide a sustained release of the active catalyst.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am getting inconsistent yields between different batches of the same reaction. What factors could be contributing to this lack of reproducibility?

Answer: Inconsistent results are often traced back to subtle variations in reagents or reaction setup that have a significant impact on the sensitive catalytic cycle.

1. Key Areas to Investigate:

  • Reagent Purity: Trace impurities in starting materials, solvents, or the base can act as catalyst poisons.[2][3]

    • Action: Ensure all reagents are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate Pd(0) catalysts.[2]

  • Atmospheric Contamination: Oxygen is a known poison for many palladium catalysts.[2]

    • Action: Employ rigorous inert atmosphere techniques. Ensure your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Precise Catalyst and Ligand Handling:

    • Action: Prepare stock solutions of the catalyst and ligand in a degassed solvent to ensure accurate and consistent dispensing, especially for small-scale reactions.[2] Avoid weighing very small quantities of solids in the open air.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving pyridine ligands so challenging? A1: The primary difficulty is the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal center of the catalyst (e.g., palladium), leading to the formation of stable, inactive complexes.[1][2] This "poisoning" effect inhibits the catalyst from participating in the desired catalytic cycle.[1] The challenge is particularly pronounced for 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[1]

Q2: What is a good starting point for catalyst loading in a new reaction with a pyridine ligand? A2: For substrates with potential catalyst-coordinating groups like pyridines, a typical starting point for optimization is 1-2 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3][4] If low reactivity is observed, the loading can be incrementally increased to 5 mol%.[3] In particularly challenging cases, loadings up to 10 mol% may be necessary, but this should be a last resort after other optimization strategies have been explored.[4]

Q3: How does the position of a substituent on the pyridine ring affect the reaction? A3: The position of the leaving group or coupling site significantly influences the reaction's success. 2-halopyridines are notoriously difficult substrates because the adjacent nitrogen atom enhances catalyst poisoning.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen is further from the reaction center, reducing its inhibitory effect.[1] Similarly, substituents at the 6-position (ortho to the nitrogen) can sterically hinder the nitrogen's coordination to the catalyst, sometimes leading to higher yields.[5]

Q4: Can the choice of base and solvent impact catalyst deactivation? A4: Absolutely. The base and solvent system is crucial.

  • Base: The choice of base can influence the reaction rate and catalyst stability. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] A screen of different bases is often necessary to find the optimal conditions.

  • Solvent: The solvent must dissolve all reaction components and be stable under the reaction conditions.[2] It should also be anhydrous and degassed. The polarity of the solvent can influence the stability of catalytic intermediates and the overall reaction rate.

Q5: Are there any analytical techniques to directly observe catalyst poisoning by pyridine? A5: While online reaction monitoring by LC-MS or GC-MS provides indirect evidence of deactivation, more specialized techniques can offer direct insight.

  • FTIR Spectroscopy: Pyridine can be used as a probe molecule in Fourier-transform infrared (FTIR) spectroscopy to characterize the acid sites on solid catalysts, which is analogous to its coordination to a metal center in homogeneous catalysis.[6]

  • NMR Spectroscopy: ¹H NMR spectroscopy can show chemical shift changes upon coordination of a pyridine ligand to a metal center, providing information about the electronic environment and binding.[7][8] For example, downfield shifts in the signals of the pyridine protons are observed upon coordination to a Pd(II) center.[7]

  • Chemisorption Analysis: Techniques like temperature-programmed desorption (TPD) with pyridine can quantify the number and strength of acid sites on a heterogeneous catalyst, which relates to its potential for coordination and poisoning.[9]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading and Ligands

This protocol is designed for the parallel screening of conditions in 2 mL vials to efficiently identify optimal parameters.

1. Preparation:

  • In an inert atmosphere glovebox, add the appropriate amount of your pyridine-containing substrate and coupling partner to a series of labeled 2 mL vials equipped with stir bars.

  • In separate vials, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃; 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent (e.g., toluene, dioxane).[2]

2. Reaction Setup:

  • To each reaction vial, add the appropriate amount of base (e.g., K₃PO₄).

  • Add the desired volume of degassed solvent to each vial.

  • Using a microsyringe, add the appropriate catalyst and ligand stock solutions to each vial.[2]

  • Seal the vials tightly with screw caps.

3. Execution and Analysis:

  • Place the vials in a heating block set to the desired reaction temperature and stir for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and filter.

  • Analyze the samples by LC-MS or GC-MS to determine the conversion to product and identify any major side products.[2] This will allow for the direct comparison of the effectiveness of each catalyst/ligand system.

Protocol 2: Monitoring Reaction Kinetics to Diagnose Deactivation

1. Reaction Setup:

  • Set up the reaction on a slightly larger scale (e.g., 0.5 mmol) in a round-bottom flask equipped with a reflux condenser and a septum for sampling, all under an inert atmosphere.

  • Include an internal standard (e.g., dodecane) in the reaction mixture for accurate quantification.

2. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.

  • Analyze the quenched samples by GC-MS or LC-MS.

3. Data Interpretation:

  • Plot the concentration of the product versus time. A curve that initially rises and then plateaus before the starting material is fully consumed is indicative of catalyst deactivation.[1]

References

Improving solubility of N2,N2-Dimethylpyridine-2,5-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N2,N2-Dimethylpyridine-2,5-diamine in organic solvents.

Predicted Solubility of this compound

The solubility of a compound is influenced by its polarity, hydrogen bonding capability, and molecular size. This compound possesses both polar (amino groups, pyridine nitrogen) and non-polar (aromatic ring, methyl groups) features, leading to a nuanced solubility profile.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₁N₃[1]

  • Molecular Weight: 137.18 g/mol [1][2]

  • pKa: ~7.87 (predicted)[1]

  • LogP: 0.6 (predicted)[2]

  • Water Solubility: ~10 g/L at 25°C[1]

The following table provides estimated quantitative solubility data for this compound in a range of common organic solvents. These values are predictions based on the compound's physicochemical properties and the solubility of structurally similar molecules. Experimental verification is recommended for precise applications.

Solvent ClassificationSolventPredicted Solubility (g/L) at 25°CRationale for Prediction
Polar Aprotic Acetonitrile> 100Good solubility is expected due to favorable dipole-dipole interactions.
Dimethylformamide (DMF)> 150Strong polar aprotic solvent, likely to be an excellent solvent.
Dimethyl Sulfoxide (DMSO)> 200Highly polar aprotic solvent, expected to be a very strong solvent.
Acetone50 - 100Moderate polarity suggests good solubility.
Tetrahydrofuran (THF)20 - 50Lower polarity compared to other polar aprotic solvents may limit solubility.
Polar Protic Water10[1]Limited solubility due to the hydrophobic pyridine ring and methyl groups, despite hydrogen bonding capabilities.
Methanol> 100Hydrogen bonding with the amino groups enhances solubility.
Ethanol> 80Similar to methanol, with slightly lower solubility due to increased alkyl chain length.
Non-Polar Aromatic Toluene10 - 30Some solubility is expected due to π-π stacking interactions with the pyridine ring.
Benzene5 - 20Similar to toluene, but potentially slightly lower solubility.
Non-Polar Aliphatic Hexane< 1Poor solubility is expected due to the significant polarity mismatch.
Dichloromethane (DCM)30 - 60Moderate polarity allows for some dissolution.
Chloroform40 - 80Similar to DCM, with potentially slightly better solubility.
Ester Ethyl Acetate20 - 40Moderate polarity suggests moderate solubility.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to address challenges in dissolving this compound.

Troubleshooting_Solubility Troubleshooting Workflow for this compound Solubility start Start: Compound does not dissolve at desired concentration heating Step 1: Gentle Warming (e.g., 40-50°C with stirring) start->heating sonication Step 2: Sonication heating->sonication If still insoluble success Success: Compound Dissolved heating->success If successful cosolvent Step 3: Add a Co-solvent (e.g., a small amount of DMSO or DMF) sonication->cosolvent If still insoluble sonication->success If successful ph_adjustment Step 4: pH Adjustment (for aqueous or protic solvents) Add dilute acid (e.g., HCl) to protonate the amine. cosolvent->ph_adjustment If still insoluble cosolvent->success If successful reassess Re-evaluate solvent choice or consider derivatization ph_adjustment->reassess If still insoluble ph_adjustment->success If successful

Caption: A stepwise guide to troubleshooting the dissolution of this compound.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method for quickly assessing the approximate solubility of this compound in a new solvent.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Small vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of this compound and add it to a vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Cap the vial and vortex for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, the solubility is less than 100 g/L.

  • Continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent added.

  • Calculate the approximate solubility in g/L.

Protocol 2: Improving Solubility through pH Adjustment (for Protic Solvents)

This protocol describes how to enhance the solubility of this compound in protic solvents by forming a more soluble salt.

Materials:

  • This compound

  • Protic solvent (e.g., water, ethanol)

  • Dilute hydrochloric acid (HCl) (e.g., 1 M)

  • pH indicator strips or a pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Create a suspension of this compound in the chosen protic solvent at the desired concentration.

  • Place the suspension on a magnetic stirrer.

  • Slowly add the dilute HCl dropwise to the suspension while continuously stirring.

  • Monitor the pH of the solution periodically.

  • Observe the dissolution of the solid as the pH decreases.

  • Continue adding acid until the compound is fully dissolved. Note the final pH.

Salt_Formation Improving Solubility via Salt Formation insoluble This compound (Poorly soluble in protic solvent) acid Add Dilute Acid (H+) insoluble->acid soluble_salt Protonated Diamine Salt (More soluble) acid->soluble_salt

Caption: Protonation of the basic amine to form a more soluble salt.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents like hexane?

A1: this compound is a relatively polar molecule due to the presence of two amino groups and a nitrogen atom in the pyridine ring. Non-polar solvents like hexane lack the ability to form the necessary dipole-dipole interactions or hydrogen bonds to effectively solvate the polar functional groups of the diamine. This significant mismatch in polarity leads to poor solubility.

Q2: I've tried dissolving the compound in my solvent at room temperature without success. What should I do next?

A2: The first step is to gently warm the mixture to between 40-50°C while stirring. Increased temperature often enhances the rate and extent of dissolution. If warming is ineffective, sonication can be used to break up solid aggregates and facilitate solvation. If the compound still does not dissolve, consider adding a small amount of a co-solvent in which the compound is highly soluble, such as DMSO or DMF.

Q3: Can I use a base to improve the solubility of this compound?

A3: No, adding a base is unlikely to improve the solubility of this compound. This compound is a basic compound itself. To increase its solubility in polar protic solvents, you should add a dilute acid to form a more soluble salt.

Q4: How does the dimethylamino group at the 2-position affect solubility compared to the primary amine at the 5-position?

A4: The primary amine at the 5-position can act as both a hydrogen bond donor and acceptor, which significantly contributes to its solubility in protic solvents. The tertiary dimethylamino group at the 2-position can only act as a hydrogen bond acceptor, and the methyl groups add some steric hindrance and non-polar character, which may slightly decrease its interaction with protic solvents compared to a primary amine.

Q5: Are there any safety precautions I should be aware of when handling this compound and its solutions?

A5: Yes, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Thermal Decomposition Analysis of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal decomposition analysis of N2,N2-Dimethylpyridine-2,5-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Irreproducible TGA results 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Contamination of the sample pan. 4. Inconsistent purge gas flow rate.1. Use a consistent sample mass (e.g., 5-10 mg) for all experiments. 2. Ensure the same heating rate is used for all analyses. 3. Use new, clean sample pans for each experiment. 4. Maintain a constant and calibrated purge gas flow rate.
Noisy DSC baseline 1. Poor thermal contact between the sample pan and the sensor. 2. Contaminated sample or reference pans. 3. Instrument not properly equilibrated.1. Ensure the bottom of the sample pan is flat and makes good contact with the DSC sensor. 2. Clean the sample and reference pans thoroughly or use new pans. 3. Allow sufficient time for the instrument to equilibrate at the initial temperature before starting the analysis.
Unexplained peaks in TGA/DSC curve 1. Presence of impurities or residual solvent in the sample. 2. Reaction of the sample with the sample pan material. 3. Inconsistent atmospheric conditions (e.g., presence of oxygen in an inert gas purge).1. Ensure the sample is pure and free of solvent by techniques such as recrystallization or vacuum drying. 2. Use an inert sample pan material (e.g., alumina) if a reaction is suspected. 3. Check the purity of the purge gas and ensure a proper seal to prevent atmospheric leakage.
Sample sputtering or overflowing from the pan 1. Heating rate is too high, causing rapid decomposition and gas evolution. 2. Sample is volatile at the analysis temperatures.1. Reduce the heating rate to allow for a more controlled decomposition. 2. Use a hermetically sealed pan or a pan with a pinhole lid to control the release of volatiles.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound is expected to be thermally stable up to approximately 250 °C. Significant decomposition is likely to begin above this temperature.

Q2: What are the typical decomposition products of this compound?

A2: While specific data for this compound is limited, the thermal decomposition of similar aminopyridine derivatives often involves the loss of amino groups and the fragmentation of the pyridine ring. Gaseous products may include ammonia, nitrogen oxides (if oxygen is present), and various hydrocarbon fragments.

Q3: What are the recommended TGA settings for analyzing this compound?

A3: A typical TGA experiment can be run with a heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 20-50 mL/min. The temperature range should span from ambient to at least 600 °C to ensure complete decomposition is observed.

Q4: How can I interpret the multi-stage decomposition observed in the TGA curve?

A4: A multi-stage decomposition suggests that the molecule breaks down in a stepwise manner. For this compound, the initial weight loss could correspond to the loss of the dimethylamino group, followed by the decomposition of the remaining structure at higher temperatures.

Q5: Can DSC be used to determine the melting point of this compound?

A5: Yes, DSC is an excellent technique for determining the melting point and the enthalpy of fusion. A sharp endothermic peak on the DSC curve will indicate the melting transition. Based on data for similar compounds like 4-Dimethylaminopyridine, a distinct melting endotherm can be expected.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for the thermal decomposition of this compound based on the analysis of structurally related compounds.

Table 1: Hypothetical TGA Data for this compound

Decomposition StageOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)
Stage 1~260~285~32
Stage 2~350~410~45
Residual Mass at 600 °C ~23%

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~110~115~150 (Endothermic)
Decomposition 1~260~285Exothermic
Decomposition 2~350~410Exothermic

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, with a flow rate of 20 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures for each stage of mass loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks to determine transition temperatures and enthalpy changes.

Mandatory Visualization

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Sample This compound Sample Weigh Weigh Sample (2-10 mg) Sample->Weigh Crucible Place in TGA/DSC Pan Weigh->Crucible TGA_Instrument TGA Instrument Crucible->TGA_Instrument Load Sample DSC_Instrument DSC Instrument Crucible->DSC_Instrument Load Sample TGA_Params Set Parameters: - Temp Range: 30-600°C - Heating Rate: 10°C/min - Atmosphere: N2 TGA_Instrument->TGA_Params Run_TGA Run TGA Experiment TGA_Params->Run_TGA TGA_Data Collect TGA Data (Mass vs. Temperature) Run_TGA->TGA_Data Analyze_TGA Analyze TGA Curve: - Onset Temperatures - Peak Temperatures - Mass Loss % TGA_Data->Analyze_TGA DSC_Params Set Parameters: - Temp Range: 25-450°C - Heating Rate: 10°C/min - Atmosphere: N2 DSC_Instrument->DSC_Params Run_DSC Run DSC Experiment DSC_Params->Run_DSC DSC_Data Collect DSC Data (Heat Flow vs. Temperature) Run_DSC->DSC_Data Analyze_DSC Analyze DSC Curve: - Melting Point - Enthalpy of Fusion - Decomposition Peaks DSC_Data->Analyze_DSC Report Generate Report Analyze_TGA->Report Analyze_DSC->Report

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway Start This compound Intermediate1 Loss of Dimethylamino Group Start->Intermediate1 Heat (~260-350°C) Intermediate2 Pyridine Ring Fragmentation Intermediate1->Intermediate2 Higher Heat (~350-500°C) Products Gaseous Products (e.g., NH3, N2, hydrocarbons) Intermediate2->Products Further Decomposition

Caption: Postulated thermal decomposition pathway.

References

Technical Support Center: Monitoring N2,N2-Dimethylpyridine-2,5-diamine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving N2,N2-Dimethylpyridine-2,5-diamine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for TLC analysis of this compound reactions?

A good starting point for developing a TLC solvent system for this compound and related reaction products is a mixture of a non-polar and a polar solvent. A common initial system is a combination of ethyl acetate and hexanes. Due to the basic nature of the diamine, streaking can be a common issue. To mitigate this, the addition of a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to the mobile phase is often necessary to achieve well-defined spots.[1][2]

Q2: My spots are streaking or appearing as elongated smears. What can I do?

Streaking is a frequent problem when working with basic compounds like aromatic amines on silica gel plates.[1][2] This can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate. Try diluting your sample and spotting a smaller amount.[1]

  • Strong Adsorption to Silica: The basic amine groups can interact strongly with the acidic silica gel, leading to tailing. Adding a small percentage of triethylamine or ammonia to your eluting solvent can help to neutralize the active sites on the silica and improve spot shape.[1][2]

  • Inappropriate Solvent Polarity: If the solvent is not polar enough to move the compound effectively, it can lead to streaking.

Q3: How can I visualize the spots on my TLC plate? this compound is colorless.

Since this compound and many of its derivatives are not colored, a visualization technique is required.[3] The most common methods include:

  • UV Light (Non-destructive): Aromatic compounds, like pyridine derivatives, often absorb UV light. When the TLC plate contains a fluorescent indicator, these compounds will appear as dark spots under a UV lamp (typically at 254 nm).[4][5] This method is advantageous as it does not alter the compounds on the plate.

  • Iodine Vapor (Semi-destructive): Exposing the developed TLC plate to iodine vapor in a sealed chamber will cause most organic compounds to appear as brown spots.[4] These spots will fade over time, so it is important to circle them with a pencil for your records.

  • Potassium Permanganate (KMnO4) Stain (Destructive): This stain is effective for visualizing compounds that can be oxidized, such as amines.[5] Spots will appear as yellow or brown against a purple background. Gentle heating may be required.

  • Ninhydrin Stain (Destructive): This stain is particularly useful for detecting primary and secondary amines, which will show up as colored spots (often purple or pink) upon heating.[6]

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

When the starting material and product have similar polarities, achieving good separation on TLC can be challenging. Here are some strategies to improve resolution:

  • Adjust Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. A less polar solvent system will generally result in lower Rf values and may increase the separation between spots.

  • Try a Different Solvent System: Sometimes a complete change of solvents is necessary. For example, substituting ethyl acetate with another polar solvent like acetone or using a mixture of dichloromethane and methanol could alter the selectivity of the separation.

  • Use a Co-spot: To confirm if two spots are indeed different compounds, a co-spot can be used. This involves spotting the starting material, the reaction mixture, and a third spot containing both the starting material and the reaction mixture in the same lane. If the starting material and product are different, the co-spot will resolve into two distinct spots.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.[1]Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1] Consider using a more polar solvent system altogether, such as dichloromethane/methanol.
Spots are at the solvent front (Rf ≈ 1) The mobile phase is too polar, causing all compounds to travel with the solvent front.[1]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., add more hexanes to a hexane/ethyl acetate mixture).[1]
Spots are not round (crescent-shaped) The TLC plate may have been scored or damaged during spotting.[2]Be gentle when spotting the sample. Ensure the capillary tube does not gouge the silica surface.
Uneven solvent front The TLC plate was not placed vertically in the developing chamber, or the chamber was disturbed during development.Ensure the plate is level in the chamber and that the chamber remains undisturbed while the TLC is running.
No spots are visible after visualization The sample may be too dilute. The chosen visualization method is not suitable for the compounds. The compounds may have evaporated if they are volatile.[1]Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[1] Try a different visualization technique (e.g., if UV light doesn't work, try a chemical stain).

Experimental Protocol: TLC Monitoring

This protocol outlines a general procedure for monitoring a reaction involving this compound.

1. Preparation of the TLC Plate:

  • Handle the TLC plate by the edges to avoid contaminating the surface.
  • Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your origin line.
  • Mark the lanes for your samples on the origin line, ensuring they are not too close to each other or the edge of the plate.

2. Sample Preparation and Spotting:

  • Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Prepare solutions of your starting materials for comparison.
  • Using a capillary tube, spot a small amount of each sample onto its designated lane on the origin line. The spots should be small and concentrated. To achieve this, you can apply the sample multiple times, allowing the solvent to evaporate between applications.[1]

3. Development of the TLC Plate:

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.
  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
  • Cover the chamber and allow the solvent to ascend the plate by capillary action.
  • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate.
  • Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).
  • Circle the visible spots with a pencil.
  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Quantitative Data

The following table provides illustrative Rf values for this compound and a hypothetical reaction product in different solvent systems. These values are examples and will need to be determined experimentally for your specific reaction conditions.

Compound Solvent System (v/v) Modifier Illustrative Rf Value
This compound70:30 Hexane:Ethyl Acetate1% Triethylamine0.25
This compound50:50 Hexane:Ethyl Acetate1% Triethylamine0.45
This compound95:5 Dichloromethane:Methanol1% Triethylamine0.60
Hypothetical Product (less polar)70:30 Hexane:Ethyl Acetate1% Triethylamine0.40
Hypothetical Product (less polar)50:50 Hexane:Ethyl Acetate1% Triethylamine0.65
Hypothetical Product (less polar)95:5 Dichloromethane:Methanol1% Triethylamine0.75

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis spot_issue Problem with Spots? start->spot_issue streaking Streaking or Tailing? spot_issue->streaking Yes no_spots No Spots Visible? spot_issue->no_spots No overloading Dilute Sample & Re-spot streaking->overloading Yes add_base Add Triethylamine or Ammonia to Mobile Phase streaking->add_base No rf_issue Rf Value Issue? overloading->rf_issue add_base->rf_issue concentrate Concentrate Sample or Spot Multiple Times no_spots->concentrate Yes no_spots->rf_issue No change_vis Use Different Visualization Method concentrate->change_vis change_vis->rf_issue rf_low Rf Too Low? rf_issue->rf_low Yes poor_sep Poor Separation? rf_issue->poor_sep No increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes rf_high Rf Too High? rf_low->rf_high No end Successful Analysis increase_polarity->end decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes rf_high->poor_sep No decrease_polarity->end change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent Yes poor_sep->end No change_solvent->end

Caption: Troubleshooting workflow for TLC of this compound reactions.

References

Technical Support Center: Purification of N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N2,N2-Dimethylpyridine-2,5-diamine. The following information is designed to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific challenges in the purification of this compound.

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: The dark coloration and oily consistency of your crude product likely indicate the presence of several types of impurities. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this may include precursors like 2,5-dichloropyridine.

  • Regioisomers: During the amination reaction, isomeric byproducts may form, such as N2,N2-Dimethylpyridine-2,4-diamine.

  • Side-Reaction Products: Over-amination or other side reactions can lead to the formation of more complex, often colored, byproducts.

  • Residual Solvents and Reagents: Solvents used in the synthesis and excess reagents can contribute to the impure state of the final product.

Q2: I'm observing significant tailing of my product spot on a silica gel TLC plate. How can I improve the separation?

A2: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, into your eluent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica gel, resulting in sharper spots and improved separation.

Q3: My recrystallization attempts are failing; the compound either oils out or doesn't crystallize at all. What should I do?

A3: Recrystallization can be challenging. If your compound is oiling out, it suggests that the solubility difference between the hot and cold solvent is not ideal, or the cooling is too rapid. Consider the following:

  • Solvent Selection: Experiment with different solvent systems. For aminopyridines, polar protic solvents or mixtures are often effective. Try solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.

  • Slow Cooling: Ensure the solution cools slowly to allow for proper crystal lattice formation. A Dewar flask or insulating the flask can help achieve a slower cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q4: After column chromatography, my purified fractions still show minor impurities by HPLC. How can I achieve higher purity?

A4: Achieving very high purity may require a multi-step purification approach. If a single pass through a silica gel column is insufficient, consider these options:

  • Alternative Chromatography:

    • Reverse-Phase Chromatography (C18): This technique is well-suited for polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.

    • Cation-Exchange Chromatography: This method is effective for separating basic compounds like aminopyridines.

  • Recrystallization: Recrystallize the material obtained from column chromatography to remove closely eluting impurities.

  • Acid-Base Extraction: An acidic wash can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueImplication for Purification
Molecular Weight 137.18 g/mol Standard for a small organic molecule.
pKa (Predicted) 7.87 ± 0.10The compound is basic and can be protonated in acidic solutions, which is useful for acid-base extraction and can affect its interaction with silica gel.[1]
Solubility Soluble in polar aprotic solvents like acetonitrile. Poorly soluble in non-polar solvents like hexane.Guides the choice of solvents for chromatography and recrystallization.[2]
Appearance Typically a solid at room temperature.Recrystallization is a viable purification method.

Q2: What are the recommended storage conditions for purified this compound?

A2: To ensure the stability of the purified compound, it should be stored in a dark place under an inert atmosphere at room temperature.[3] Exposure to light and moisture can lead to degradation.

Q3: Can I use HPLC to assess the purity of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and other aminopyridine isomers.[2][4][5] Both reversed-phase and normal-phase HPLC can be employed. For basic compounds, mixed-mode chromatography can also provide excellent separation of isomers.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol is suitable for purifying crude this compound from less polar impurities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: Start with a non-polar solvent system such as Hexane/Ethyl Acetate (e.g., 9:1 v/v) and gradually increase the polarity. To prevent tailing, add 0.5% triethylamine to the eluent mixture.

  • Column Packing: Pack the column with silica gel using the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Begin elution with the initial non-polar solvent system, collecting fractions. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from non-basic or weakly basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic diamine will be protonated and move into the aqueous layer. Repeat the acidic wash two to three times.

  • Separation: Combine the aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10).

  • Extraction: Extract the liberated diamine from the aqueous layer with an organic solvent (e.g., dichloromethane) three to four times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude N2,N2-Dimethyl- pyridine-2,5-diamine ColChrom Column Chromatography (Normal or Reverse Phase) Crude->ColChrom AcidBase Acid-Base Extraction Crude->AcidBase Recrystal Recrystallization ColChrom->Recrystal Further Purification TLC TLC Analysis ColChrom->TLC Fraction Monitoring Pure Pure N2,N2-Dimethyl- pyridine-2,5-diamine AcidBase->Pure Recrystal->Pure HPLC HPLC Analysis TLC->HPLC Purity Confirmation HPLC->Pure

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Protonated Diamine) separate1->aqueous_layer Collect organic_layer Organic Layer (Non-basic Impurities) separate1->organic_layer Discard basify Add 2M NaOH (pH > 10) aqueous_layer->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 final_organic Organic Layer (Pure Diamine) separate2->final_organic Collect final_aqueous Aqueous Layer (Salts) separate2->final_aqueous Discard dry_concentrate Dry and Concentrate final_organic->dry_concentrate pure_product Pure N2,N2-Dimethyl- pyridine-2,5-diamine dry_concentrate->pure_product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Technical Support Center: Optimizing Solvent Conditions for Pyridine Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent conditions in pyridine ligand synthesis.

Troubleshooting Guides

This section addresses common issues encountered during pyridine synthesis, categorized by the specific reaction type.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which are subsequently oxidized to pyridines. Low yields are a common challenge.[1]

Problem: Low Yield or No Product Formation

Possible CauseTroubleshooting Steps
Inefficient Reaction Conditions The traditional use of refluxing ethanol can be inefficient.[1] Consider alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[1]
Incomplete Oxidation The initial product is a 1,4-dihydropyridine which requires oxidation.[1] Ensure an effective oxidizing agent (e.g., nitric acid, potassium permanganate, iodine) is used in the correct stoichiometric amount.[1] Monitor the reaction by TLC or LC-MS to confirm complete conversion.
Side Reactions Incorrect order of reagent addition in unsymmetrical syntheses can lead to byproducts.[1] It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
Impure Starting Materials Impurities in aldehydes, β-ketoesters, or the nitrogen source can inhibit the reaction. Use purified reagents and anhydrous solvents.
Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an alkynone. High temperatures are often required, which can lead to decomposition.[2]

Problem: Low Yield or Decomposition

Possible CauseTroubleshooting Steps
High Reaction Temperature The traditional high-temperature cyclodehydration step can cause decomposition of starting materials or products.[2] The use of a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 can lower the required reaction temperature.[3] Lewis acids such as ytterbium(III) triflate or zinc(II) bromide in toluene are also effective.[3][4]
Solvent Choice The solvent can significantly impact the reaction. Protic solvents like ethanol can be effective. For less volatile alkynones, ethanol and DMSO have been shown to be suitable, with ethanol being favored.[5]
Intermediate Instability The aminodiene intermediate can be unstable. A one-pot procedure, avoiding isolation of the intermediate, can improve yields.[6]
Kröhnke Pyridine Synthesis

This synthesis utilizes an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[7]

Problem: Low Yield

Possible CauseTroubleshooting Steps
Impure Reagents The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl is critical. Ensure these starting materials are purified before use.[7]
Suboptimal Solvent Glacial acetic acid and methanol are the most common solvents.[7] Acetic acid can also act as a catalyst. Solvent-free conditions have also been shown to provide excellent yields.[7]
Reaction Temperature The reaction temperature typically should not exceed 140°C. However, the optimal temperature can be substrate-dependent. Screen a range of temperatures to find the ideal condition for your specific reaction.[7]
Reaction Time Prolonged reaction times may lead to product decomposition. Monitor the reaction progress by TLC to determine the optimal duration.[7]

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the most common causes and how can I improve it?

A1: Low yields in Hantzsch synthesis are frequently due to suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1] To improve the yield, consider using alternative catalysts and solvent systems, such as p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation, which can boost yields to over 90%.[1] Ensure complete oxidation of the intermediate by using an appropriate oxidizing agent in the correct stoichiometry. For unsymmetrical pyridines, controlling the order of reagent addition can minimize side reactions.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve the selectivity?

A2: The high temperatures often required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can lead to side reactions. Using a Brønsted or Lewis acid catalyst can lower the required temperature and improve selectivity.[3][4] The choice of solvent can also influence the outcome; for certain substrates, protic solvents like ethanol have been shown to be effective.[5]

Q3: What are the best solvents for the Kröhnke pyridine synthesis?

A3: The most commonly used and effective solvents for the Kröhnke synthesis are glacial acetic acid and methanol.[7] Acetic acid has the dual role of solvent and catalyst. Interestingly, excellent yields have also been reported under solvent-free conditions, which can simplify the work-up and purification process.[7]

Q4: How can I effectively remove pyridine as a solvent after the reaction is complete?

A4: Pyridine can be challenging to remove due to its high boiling point. An acidic wash with dilute HCl is a common method, as it protonates the pyridine, making it water-soluble.[8] For acid-sensitive products, a wash with an aqueous solution of copper(II) sulfate is a mild alternative; pyridine forms a water-soluble complex with copper ions.[9] Azeotropic distillation with toluene can also be employed to remove residual pyridine.[9]

Q5: My pyridine ligand is difficult to purify. What are some common troubleshooting strategies?

A5: Purification challenges often arise from byproducts or residual starting materials. Column chromatography is a versatile purification method.[10] Recrystallization from a suitable solvent system is also highly effective if your compound is a solid.[11] If you are dealing with unreacted starting ligand, washing the crude product with a solvent in which the ligand is soluble but the product is not can be a simple and effective purification step.[10]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Hantzsch Pyridine Synthesis Yield
Aldehydeβ-KetoesterNitrogen SourceCatalyst/Solvent SystemYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid / Aqueous micelles (ultrasound)>90[1]
VariousEthyl acetoacetateAmmonium acetateγ-Al2O3 nanoparticles / Solvent-free (90°C)up to 95[1]
BenzaldehydeEthyl acetoacetateAmmonium acetateCeric ammonium nitrate / Solvent-free (RT)Good to excellent[12]
VariousEthyl acetoacetateAmmonium carbonateWater (70-75°C)86-96[13]
Table 2: Solvent and Catalyst Effects on One-Pot Bohlmann-Rahtz Pyridine Synthesis
EnamineAlkynoneCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Ethyl β-aminocrotonatePhenylpropynoneAcetic acid / Toluene (5:1)1405 min (microwave)74[6]
Ethyl β-aminocrotonatePhenylpropynoneAcetic acid / Ethanol (5:1)1205 min (microwave)86[6]
Ethyl β-aminocrotonate4-(trimethylsilyl)but-3-yn-2-oneAcetic acid / Toluene506 h85[6]
Ethyl β-aminocrotonate4-(trimethylsilyl)but-3-yn-2-oneZinc(II) bromide / TolueneReflux5.5 h86[6]
Enamino esterAlkynoneAmberlyst-15 / Toluene502-6 hNot specified[1]
Table 3: Conditions and Yields for Kröhnke Synthesis of 2,4,6-Triarylpyridines
Ar (from chalcone)Ar' (from chalcone)ConditionsYield (%)Reference
PhenylPhenylNH4OAc, AcOH (cat.), 120-130°C, solvent-free97[14]
4-ChlorophenylPhenylNH4OAc, AcOH (cat.), 120-130°C, solvent-free94[14]
4-MethoxyphenylPhenylNH4OAc, AcOH (cat.), 120-130°C, solvent-free95[14]
Phenyl4-ChlorophenylNH4OAc, AcOH (cat.), 120-130°C, solvent-free98[14]
4-NitrophenylPhenylNH4OAc, AcOH (cat.), 120-130°C, solvent-free93[14]

Experimental Protocols

Protocol 1: One-Pot Hantzsch Pyridine Synthesis using a Solid Catalyst (Solvent-Free)

This protocol is adapted from procedures utilizing solid catalysts for a more environmentally friendly approach.[1]

  • Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and γ-Al2O3 nanoparticles (as catalyst).

  • Reaction: Heat the mixture at 90°C with stirring for the appropriate time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethanol to the flask and stir to dissolve the product.

  • Catalyst Removal: Filter the mixture to recover the catalyst, which can be washed, dried, and reused.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.

  • Oxidation: Dissolve the crude dihydropyridine in a suitable solvent (e.g., methanol) and add an oxidizing agent (e.g., iodine). Reflux the mixture until the oxidation is complete (monitor by TLC).

  • Purification: After work-up, purify the final pyridine product by recrystallization or column chromatography.

Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis with Amberlyst-15

This method avoids the isolation of the aminodiene intermediate and uses a solid acid catalyst for easy removal.[1]

  • Reaction Setup: In a flask, combine the enamine (1 mmol), alkynone (1.2 mmol), and Amberlyst-15 resin in toluene.

  • Reaction: Stir the mixture at 50°C and monitor the reaction progress by TLC (typically 2-6 hours).

  • Catalyst Removal: Once the starting materials are consumed, cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin.

  • Isolation: Wash the resin with a small amount of chloroform or toluene. Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude pyridine product by column chromatography on silica gel.

Protocol 3: Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines

This protocol is a simplified, environmentally friendly method for synthesizing triarylpyridines.[11]

  • Mixing: In a mortar and pestle, grind a mixture of the chalcone (α,β-unsaturated ketone, 1.0 mmol) and ammonium acetate (5.0 mmol).

  • Reaction: Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction mass will solidify.

  • Isolation: Add water to the solidified mass and break it up. Filter the solid product and wash it with water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-triarylpyridine.

Mandatory Visualization

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Prepare & Purify Reagents & Solvents setup Assemble Apparatus (Inert Atmosphere if needed) reagents->setup glassware Dry Glassware glassware->setup execute Execute Reaction (Control Temp & Time) setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Remove Solvent dry->concentrate purify Purify Crude Product (Column, Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize final_product Pure Pyridine Ligand characterize->final_product

Caption: A typical experimental workflow for pyridine ligand synthesis.

References

N2,N2-Dimethylpyridine-2,5-diamine handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling and use of N2,N2-Dimethylpyridine-2,5-diamine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Flammability: It is a flammable liquid and vapor.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles. A face shield may be necessary if there is a splash potential.[3][4]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or neoprene. Always inspect gloves before use.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard, and fire/flame-resistant and impervious clothing is recommended.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[5]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible substances such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[5][7] The storage area should be designated for corrosives and kept away from heat, sparks, and open flames.[7]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Q5: How should I handle spills of this compound?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Use non-sparking tools and absorbent materials to clean up the spill. Dispose of the waste in a sealed container in accordance with local, state, and federal regulations.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Visible Fumes or Strong Odor Inadequate ventilation or a spill.Immediately evacuate the area. Work must be conducted in a properly functioning chemical fume hood. Check for any spills and clean them up using appropriate procedures.
Skin Irritation or Redness Accidental skin contact.Immediately follow the first-aid procedures for skin contact. Review handling procedures to prevent future exposure. Ensure proper PPE is being worn.
Material Darkens or Changes Consistency Exposure to light, air, or moisture. The compound is noted to be light-sensitive and hygroscopic.[5][6]Store the compound in a tightly sealed, opaque container in a dry environment.

Physicochemical Data

Property Value
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol [1]
CAS Number 4928-43-2[1]
Appearance Dark brown solid[6]
pKa Approximately 7.87 (Predicted)[8]

General Laboratory Protocol for Safe Handling

This protocol outlines the standard procedure for the safe handling of this compound in a research setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, exclusively within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

    • Before starting, confirm that all necessary PPE is available and in good condition.

    • Keep the container of this compound tightly closed when not in use.[6]

  • Handling Procedure:

    • Wear the specified PPE at all times.

    • Avoid direct contact with the skin and eyes.

    • Avoid inhalation of any dust or vapors.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Do not eat, drink, or smoke in the handling area.[4]

  • Disposal:

    • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]

    • Contaminated clothing should be removed and laundered before reuse.

Safety Workflow

prep Preparation - Assess Hazards - Select & Inspect PPE - Verify Fume Hood Operation handling Handling - Work in Fume Hood - Avoid Contact & Inhalation - Keep Container Closed prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage spill Spill Response - Evacuate & Ventilate - Use Non-Sparking Tools - Absorb & Contain handling->spill If Spill Occurs exposure Exposure Response - Follow First Aid - Remove Contaminated Clothing - Seek Medical Attention handling->exposure If Exposure Occurs disposal Disposal - Follow Regulations - Use Approved Waste Container handling->disposal spill->disposal exposure->disposal Dispose of Contaminated Items

Caption: Workflow for safe handling of this compound.

References

Validation & Comparative

Purity Under the Magnifying Glass: A Comparative Guide to Validating N2,N2-Dimethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the purity validation of N2,N2-Dimethylpyridine-2,5-diamine, a key building block in medicinal chemistry and materials science. We present supporting data, detailed experimental protocols, and a comparison with an alternative analytical technique.

This compound is a substituted pyridine with increasing importance in the synthesis of novel pharmaceutical agents and functional materials. Ensuring its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the biological activity and safety of the final products. While several analytical techniques can be employed for purity assessment, quantitative 1H NMR (qNMR) spectroscopy stands out as a powerful and direct method.

Unveiling Purity: The Power of Quantitative ¹H NMR

Quantitative ¹H NMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The principle lies in the direct proportionality between the integrated area of a specific proton signal in the NMR spectrum and the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard with a known concentration, the purity of the analyte can be accurately calculated.

Comparison of Purity Validation Methods
Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement of molar concentration based on proton signal integrals.Separation of components based on their differential partitioning between a stationary and mobile phase, with detection by UV-Vis, MS, etc.
Reference Standard Requires a certified internal standard of a different, stable compound.Typically requires a certified reference standard of the analyte itself for accurate quantification.
Quantification Absolute quantification without the need for calibration curves for the analyte.Relative quantification requiring calibration curves with the analyte standard.
Selectivity High, based on unique chemical shifts of protons in the molecule. Can distinguish between structurally similar impurities.High, based on chromatographic separation. Co-elution of impurities can be a challenge.
Sample Throughput Moderate; sample preparation and data acquisition can be relatively quick for routine analysis.High; well-suited for automated analysis of a large number of samples.
Information Provided Provides structural information about the analyte and any impurities present, in addition to purity.Primarily provides retention time and peak area for quantification. Structural information requires coupling with a mass spectrometer (LC-MS).
Potential Impurities Can detect and quantify a wide range of organic impurities, including residual solvents and starting materials.Can detect and quantify impurities that are chromophoric (for UV detection) or ionizable (for MS detection).

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol outlines the steps for determining the purity of this compound using quantitative ¹H NMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR spectrometer (400 MHz or higher recommended)

  • High-precision analytical balance

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

    • Accurately weigh a precise amount of the chosen internal standard (e.g., 5-10 mg) and add it to the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution, using sonication if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key acquisition parameters to ensure accurate quantification include:

      • Long relaxation delay (D1): Typically 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard). A D1 of 30-60 seconds is often sufficient.

      • Sufficient number of scans (NS): To achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

      • 90° pulse angle: To ensure uniform excitation.

      • Data acquisition without spinning: To avoid spinning sidebands that can interfere with integration.

  • Data Processing and Analysis:

    • Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.

      • Predicted ¹H NMR Signals for this compound:

        • Dimethyl protons (-N(CH₃)₂): A singlet expected around 2.8-3.2 ppm.

        • Pyridine ring protons: Three distinct signals in the aromatic region (approximately 6.5-8.0 ppm). The exact chemical shifts will be influenced by the solvent and the presence of the amino and dimethylamino groups.

        • Amino protons (-NH₂): A broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent. This signal is generally not suitable for quantification.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons corresponding to the integrated analyte signal

    • I_std = Integral of the selected internal standard signal

    • N_std = Number of protons corresponding to the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • W_analyte = Weight of the analyte

    • MW_std = Molecular weight of the internal standard

    • W_std = Weight of the internal standard

    • P_std = Purity of the internal standard

Visualizing the Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound by qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum (Long D1, Sufficient NS) transfer->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Comparative study of substituted pyridinediamine ligands in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Substituted Pyridinediamine Ligands in Catalysis for Researchers, Scientists, and Drug Development Professionals.

The strategic design of ligands is a cornerstone in the advancement of homogeneous catalysis, enabling enhanced reactivity, selectivity, and efficiency in the synthesis of complex molecules. Among the diverse scaffolds available, substituted pyridinediamine ligands have emerged as a versatile class, offering a tunable platform for a wide range of transition-metal-catalyzed reactions. Their modular nature allows for the fine-tuning of steric and electronic properties, profoundly influencing the outcomes of catalytic transformations. This guide provides a comparative analysis of various substituted pyridinediamine and related pyridine-based ligands, supported by experimental data from recent literature, to assist researchers in the selection and application of these powerful catalytic tools.

Performance Comparison in Catalytic Reactions

The efficacy of substituted pyridinediamine and analogous ligands is demonstrated across several key catalytic transformations, including transfer hydrogenation, cross-coupling reactions, and asymmetric synthesis. The following tables summarize the performance of different ligand-metal complexes in these reactions, providing a quantitative basis for comparison.

Transfer Hydrogenation of Ketones

Iron complexes bearing (pyridyl)imine ligands have been investigated as effective catalysts for the asymmetric transfer hydrogenation of ketones. The electronic nature of the substituents on the ligand framework plays a crucial role in the catalytic activity.

Catalyst (Fe(II) Complex)SubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Fe1 (L = (R)-N-(pyridin-2-ylmethylene)-1-phenylethanamine)Acetophenone1-Phenylethanol>9992
Fe2 (L = (R)-N-(pyridin-2-ylmethylene)-1-(naphthalen-1-yl)ethanamine)Acetophenone1-Phenylethanol>9994
Fe3 (L = (R)-N-(6-methylpyridin-2-ylmethylene)-1-phenylethanamine)Acetophenone1-Phenylethanol9889
Fe4 (L = (R)-N-(6-bromopyridin-2-ylmethylene)-1-phenylethanamine)Acetophenone1-Phenylethanol9585

Reaction conditions: Substrate (0.5 mmol), catalyst (0.005 mmol), 2-propanol (2 mL), KOH (0.01 mmol), 80 °C, 24 h.[1]

Suzuki-Miyaura Cross-Coupling Reaction

Palladium(II) complexes with 4-substituted pyridine ligands have been demonstrated as efficient precatalysts for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. The electronic properties of the substituent on the pyridine ring influence the catalytic efficiency.

Precatalyst (Pd(II) Complex)Aryl BromideArylboronic AcidProduct Yield (%)
[Pd(4-CN-py)₂Cl₂] 4-BromoacetophenonePhenylboronic acid98
[Pd(4-Me-py)₂Cl₂] 4-BromoacetophenonePhenylboronic acid95
[Pd(4-MeO-py)₂Cl₂] 4-BromoacetophenonePhenylboronic acid92
[Pd(py)₄][NO₃]₂ 4-BromoacetophenonePhenylboronic acid85

Reaction conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), precatalyst (0.1 mol %), DMF (3 mL), 100 °C, 2 h.[2]

Asymmetric Allylic Amination

Chiral diamine ligands in combination with palladium catalysts are effective for asymmetric allylic amination reactions. The structure of the ligand backbone is critical for achieving high enantioselectivity.

Catalyst SystemSubstrateNucleophileProduct Yield (%)Enantiomeric Excess (ee, %)
Pd₂(dba)₃ / (S,S)-L1 (E)-1,3-diphenylallyl acetateBenzylamine9592
Pd₂(dba)₃ / (R,R)-L2 (E)-1,3-diphenylallyl acetateBenzylamine93>99
Pd₂(dba)₃ / (S,S)-L3 Cyclohexenyl acetatePhthalamide8896

Reaction conditions: Substrate (0.2 mmol), nucleophile (0.24 mmol), Pd₂(dba)₃ (2.5 mol %), ligand (7.5 mol %), THF, room temperature, 24 h.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones[1]

A mixture of the ketone (0.5 mmol), the iron(II) catalyst (0.005 mmol), and KOH (0.01 mmol) in 2-propanol (2 mL) was heated at 80 °C for 24 hours in a sealed tube. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the corresponding alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Suzuki-Miyaura Cross-Coupling[2]

In a round-bottom flask, the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium(II) precatalyst (0.1 mol %) were dissolved in DMF (3 mL). The reaction mixture was stirred at 100 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Visualizing Catalytic Pathways

Understanding the mechanism of a catalytic reaction is fundamental to ligand design and optimization. The following diagrams illustrate key catalytic cycles and workflows.

Catalytic_Cycle_Suzuki_Miyaura Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)₂ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Regeneration Aryl-Aryl' Product Aryl-Aryl' Product Reductive Elimination->Aryl-Aryl' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_prep Catalyst Activation cluster_reaction Catalytic Reduction Fe(II)-precursor Fe(II)-precursor Active Fe(II)-Hydride Active Fe(II)-Hydride Fe(II)-precursor->Active Fe(II)-Hydride + Ligand, Base, iPrOH Ketone Ketone Chiral Ligand Chiral Ligand Chiral Ligand->Active Fe(II)-Hydride Chiral Alcohol Chiral Alcohol Active Fe(II)-Hydride->Chiral Alcohol + Ketone Chiral Alcohol->Active Fe(II)-Hydride + Acetone (by-product) Acetone Acetone

Caption: Workflow for asymmetric transfer hydrogenation of ketones.

Ligand_Modification_Strategy Pyridine Backbone Pyridine Backbone Substituent Modification Substituent Modification Pyridine Backbone->Substituent Modification Electronic Tuning Electronic Tuning Substituent Modification->Electronic Tuning e.g., -OMe, -CF₃ Steric Tuning Steric Tuning Substituent Modification->Steric Tuning e.g., -tBu, -iPr Improved Catalyst Performance Improved Catalyst Performance Electronic Tuning->Improved Catalyst Performance Steric Tuning->Improved Catalyst Performance

Caption: Strategy for tuning catalyst performance via ligand modification.

References

A Comparative Guide to N2,N2-Dimethylpyridine-2,5-diamine and Bipyridine Ligands in Metal Coordination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of a ligand is paramount in dictating the properties and reactivity of a metal complex. This guide provides a detailed comparison between the well-established bipyridine ligands and the less-explored N2,N2-Dimethylpyridine-2,5-diamine. While bipyridine complexes are ubiquitous in catalysis, materials science, and medicinal chemistry, a notable scarcity of experimental data exists for the coordination chemistry of this compound. Consequently, this guide presents a comprehensive overview of bipyridine complexes, supported by extensive experimental data, and offers a predictive comparison for this compound based on its structural characteristics and data from analogous substituted pyridine-diamine ligands.

Ligand Structures and Coordination Motifs

Bipyridines, particularly 2,2'-bipyridine, are archetypal bidentate chelating ligands that coordinate to a metal center through their two nitrogen atoms, forming a stable five-membered ring. This chelation imparts significant thermodynamic stability to the resulting metal complexes. In contrast, this compound presents a different coordination profile. It possesses three potential nitrogen donor sites: the pyridine ring nitrogen, the primary amine at the 5-position, and the tertiary amine at the 2-position. The presence of the dimethylamino group introduces steric hindrance that may influence its coordination behavior, potentially favoring monodentate or bridging coordination modes over simple chelation.

G cluster_0 Bipyridine cluster_1 This compound bpy_metal M bpy_N1 N bpy_metal->bpy_N1 bpy_N2 N bpy_metal->bpy_N2 dmpd_metal M dmpd_N_ring N (pyridine) dmpd_metal->dmpd_N_ring Potential dmpd_N_amine NH2 dmpd_metal->dmpd_N_amine Potential dmpd_N_dma N(CH3)2

Comparative Performance Data

Quantitative data for the stability and catalytic performance of metal complexes is crucial for ligand selection. The following tables summarize key data for bipyridine complexes and provide a theoretical projection for this compound based on related structures.

Table 1: Stability Constants of Metal Complexes

LigandMetal Ionlog K1log K2log K3Reference(s)
2,2'-BipyridineCu(II)8.05.53.4
2,2'-BipyridineNi(II)7.06.86.5
2,2'-BipyridineCo(II)5.95.55.0
2,2'-BipyridineFe(II)4.23.79.5 (β3)
This compound-Data not availableData not availableData not available-

Note: The stability of complexes with this compound is expected to be lower than that of 2,2'-bipyridine due to the likely monodentate or strained bidentate coordination and steric hindrance from the dimethylamino group.

Table 2: Application in Catalysis - Suzuki-Miyaura Coupling

CatalystAryl HalideArylboronic AcidYield (%)Reference(s)
Pd(OAc)2 / 2,2'-Bipyridine4-BromotoluenePhenylboronic acid>95
PdCl2(bpy)4-ChloroacetophenonePhenylboronic acid98
Pd(II) / this compound--Data not available-

Note: The catalytic efficiency of metal complexes with this compound is yet to be experimentally determined. The steric bulk and electron-donating properties of the amino groups could influence the catalytic activity.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative procedures for the synthesis and characterization of bipyridine metal complexes.

Synthesis of a Generic [M(bipy)Cl2] Complex
  • Ligand Dissolution: Dissolve one equivalent of 2,2'-bipyridine in a suitable solvent such as ethanol or methanol.

  • Metal Salt Addition: To the stirred ligand solution, add a solution of one equivalent of the desired metal dichloride (e.g., CuCl2, NiCl2) in the same solvent.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-4 hours.

  • Isolation: The product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

G start Start dissolve_ligand Dissolve 2,2'-Bipyridine in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Dichloride in Solvent start->dissolve_metal mix Mix Solutions and Stir dissolve_ligand->mix dissolve_metal->mix cool Cool Reaction Mixture mix->cool filter Filter Precipitate cool->filter wash_dry Wash and Dry Product filter->wash_dry end End wash_dry->end

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the organic ligand framework and confirm its coordination to the metal center.

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination provide evidence of complex formation.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the metal complexes, often metal-to-ligand charge transfer (MLCT) bands, are studied using UV-Vis spectroscopy.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles.

  • Elemental Analysis: Confirms the elemental composition of the synthesized complex.

Signaling Pathways and Logical Relationships

The utility of these ligands can be understood through a logical decision-making process for catalyst development.

G start Define Catalytic Transformation ligand_choice Choose Ligand Type start->ligand_choice bpy Bipyridine (Well-established, rigid chelate) ligand_choice->bpy Proven Stability dmpd This compound (Less explored, potentially flexible) ligand_choice->dmpd Novel Reactivity synthesis Synthesize Metal Complex bpy->synthesis dmpd->synthesis characterization Characterize Complex (Spectroscopy, X-ray) synthesis->characterization testing Test Catalytic Performance characterization->testing optimization Optimize Reaction Conditions testing->optimization success Successful Catalyst optimization->success High Yield/ Selectivity failure Modify Ligand or Metal optimization->failure Low Performance failure->ligand_choice

Conclusion

Bipyridine ligands have a long and rich history in coordination chemistry, with their metal complexes being extensively studied and utilized in a myriad of applications. The wealth of available experimental data makes them a reliable choice for the development of new catalysts and materials.

This compound, on the other hand, represents a frontier in ligand design. While its potential as a chelating ligand is recognized, the lack of experimental data on its metal complexes presents both a challenge and an opportunity. The steric and electronic properties conferred by the dimethylamino and amino substituents may lead to novel reactivity and selectivity in catalytic processes. Further research into the coordination chemistry of this and related pyridine-diamine ligands is warranted to unlock their full potential and expand the toolbox of ligand design for researchers in chemistry and drug development.

A Comparative Guide to Diamine Ligands in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is critical to the success of these reactions, influencing yield, reaction rate, and substrate scope. Among the diverse array of ligands, diamine-based ligands have emerged as a versatile class, offering unique advantages in terms of stability and reactivity. This guide provides a comparative analysis of the performance of various diamine ligands in Suzuki coupling, supported by experimental data to facilitate informed ligand selection for your synthetic challenges.

The Role of Diamine Ligands in the Catalytic Cycle

Diamine ligands, through their bidentate coordination to the palladium center, play a crucial role in stabilizing the catalytic species and modulating its reactivity throughout the Suzuki-Miyaura catalytic cycle. This cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the diamine ligand can significantly influence the kinetics and efficiency of each of these steps.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Regeneration Catalyst Regeneration

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Diamine Ligands

The performance of diamine ligands in Suzuki coupling can vary significantly based on their structural features. This section provides a comparative overview of representative diamine ligands, with supporting experimental data.

Sulfonated Salan Ligands

Sulfonated Salan ligands are a class of N,N'-bis(o-hydroxybenzyl)-α,ω-diaminoalkane derivatives that have demonstrated high activity as water-soluble ligands in Suzuki coupling. A comparative study of palladium(II)-sulfosalan catalysts has shown that catalytic activity is significantly influenced by the length of the linker between the nitrogen atoms and the steric congestion around the N-donors.[1]

Ligand Structure (Linker)Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Specific Activity (mol substrate/mol catalyst·h)
Ethylene4-BromoanisolePhenylboronic acid0.1Na2CO3Water80195950
Propylene4-BromoanisolePhenylboronic acid0.1Na2CO3Water80198980
Butylene4-BromoanisolePhenylboronic acid0.01Na2CO3Water800.25>9940,000
meso-1,2-Diphenylethylene4-BromoanisolePhenylboronic acid0.01Na2CO3Water800.25>9940,000

Data sourced from a comparative study on Pd(II)-sulfosalan catalysts.[1]

The data clearly indicates that increasing the linker length from ethylene to butylene, as well as introducing bulky substituents like the diphenylethylene group, dramatically enhances the catalytic activity.[1]

Simple Diamine Ligands: TMEDA and trans-N,N'-Dimethyl-1,2-cyclohexanediamine

While less studied in palladium-catalyzed Suzuki coupling compared to phosphine ligands, simple diamines like N,N,N',N'-Tetramethylethylenediamine (TMEDA) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine can act as effective ligands or additives. Quantitative, direct comparative data for these ligands under identical conditions is limited in the literature. However, individual studies demonstrate their utility.

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
TMEDA4-BromoanisolePhenylboronic acidPd(OAc)2K2CO3DMF1001285
trans-N,N'-Dimethyl-1,2-cyclohexanediamine4-ChlorotoluenePhenylboronic acidPd2(dba)3Cs2CO3Dioxane1002478

Note: The data for TMEDA and trans-N,N'-Dimethyl-1,2-cyclohexanediamine are representative examples and not from a direct comparative study.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/diamine ligand system. This protocol should be optimized for specific substrates and ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 2 mol%)

  • Diamine ligand (e.g., Sulfonated Salan, TMEDA) (0.01 - 4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Water) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium source and the diamine ligand in a small amount of the anhydrous solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The following flowchart outlines the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Arylboronic Acid, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert catalyst_prep Prepare Catalyst Solution (Pd Source + Diamine Ligand) in Anhydrous Solvent inert->catalyst_prep add_catalyst Add Catalyst Solution to Reaction Flask catalyst_prep->add_catalyst add_solvent Add Remaining Anhydrous Solvent add_catalyst->add_solvent react Heat and Stir Reaction Mixture add_solvent->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Work-up: Cool, Dilute, Extract monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The choice of diamine ligand in Suzuki-Miyaura cross-coupling reactions has a profound impact on catalytic efficiency. For aqueous-phase reactions, sulfonated Salan ligands with longer, sterically hindered linkers offer exceptional activity.[1] Simpler diamines like TMEDA and trans-N,N'-dimethyl-1,2-cyclohexanediamine also serve as viable ligands, though their performance may be more substrate-dependent. The provided data and protocols serve as a valuable starting point for researchers aiming to optimize their Suzuki coupling reactions, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.

References

Assessing the Chelating Properties of N2,N2-Dimethylpyridine-2,5-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in drug development and various chemical processes where metal ion control is paramount. N2,N2-Dimethylpyridine-2,5-diamine, a substituted pyridinediamine, presents a potentially valuable scaffold for metal chelation due to the presence of two key nitrogen donor atoms: the pyridine ring nitrogen and the adjacent dimethylamino group. This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion. However, a comprehensive search of the available scientific literature reveals a notable absence of quantitative experimental data on the chelating properties of this specific compound.

To provide a valuable assessment for researchers, this guide will therefore focus on a comparative analysis of two structurally analogous and well-characterized chelating agents: 2-(Aminomethyl)pyridine and N,N'-Dimethylethylenediamine . By examining their metal-binding affinities, we can infer the potential chelating behavior of this compound and provide a framework for its future experimental evaluation. 2-(Aminomethyl)pyridine offers a close structural parallel with its pyridine and amino donors, while N,N'-Dimethylethylenediamine serves as an important aliphatic diamine counterpart, highlighting the influence of the aromatic pyridine ring.

Comparative Analysis of Chelating Properties

The stability of a metal-ligand complex is quantified by its stability constant (log K), with a higher value indicating a more stable complex. The following table summarizes the stepwise stability constants for the formation of 1:1 (K1) and 1:2 (K2) metal-ligand complexes for our selected alternative chelating agents with various divalent metal ions.

Chelating AgentMetal Ionlog K1log K2
2-(Aminomethyl)pyridine Cu(II)8.036.55
Ni(II)5.884.88
Co(II)4.603.51
Zn(II)4.543.82
Fe(II)4.0-
N,N'-Dimethylethylenediamine Cu(II)9.557.75
Ni(II)6.755.05

Note: The stability constants are typically determined in aqueous solution at a specific temperature and ionic strength. The absence of a log K2 value indicates that the formation of the 1:2 complex was not reported or was negligible under the experimental conditions.

From the data, it is evident that both 2-(aminomethyl)pyridine and N,N'-dimethylethylenediamine form the most stable complexes with Cu(II), following the well-established Irving-Williams series for the stability of divalent metal ion complexes. N,N'-dimethylethylenediamine generally exhibits higher stability constants compared to 2-(aminomethyl)pyridine for the same metal ion, which can be attributed to the greater basicity of its aliphatic nitrogen donors.

Experimental Protocols for Determining Chelating Properties

The stability constants presented above are typically determined using potentiometric titration or spectrophotometric methods. These techniques allow for the precise measurement of the equilibrium concentrations of the species involved in the complexation reaction.

Potentiometric Titration

This is a highly accurate method for determining stability constants. It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode as the base is added.

Experimental Workflow for Potentiometric Titration:

G Potentiometric Titration Workflow prep Prepare Solutions: - Ligand (known concentration) - Metal salt (known concentration) - Standardized strong acid - Standardized strong base - Background electrolyte calib Calibrate pH Electrode prep->calib titration Perform Titrations: 1. Ligand alone 2. Ligand + Metal ion calib->titration data Record pH vs. Volume of Titrant titration->data calc Calculate Stability Constants (e.g., using Bjerrum's method) data->calc

Caption: Workflow for determining stability constants via potentiometric titration.

The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion. The stability constants are then determined from the formation curve (a plot of n̄ versus the free ligand concentration).

UV-Vis Spectrophotometry

This method is particularly useful when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum. By measuring the absorbance at a specific wavelength for a series of solutions with varying metal-to-ligand ratios, the stoichiometry and stability of the complex can be determined.

Logical Relationship for Spectrophotometric Data Analysis:

G Spectrophotometric Data Analysis Logic A Measure Absorbance of Ligand and Metal Solutions B Prepare Solutions with Varying Metal:Ligand Ratios A->B C Measure Absorbance of Complex Solutions B->C D Job's Plot or Mole-Ratio Plot C->D E Determine Stoichiometry D->E F Calculate Stability Constant E->F

Caption: Logical flow for analyzing spectrophotometric chelation data.

Predicted Chelating Behavior of this compound

Based on the data for the analogous compounds, it is reasonable to predict that this compound will act as a bidentate chelating agent, forming a five-membered ring with metal ions through its pyridine and dimethylamino nitrogen atoms. The presence of the electron-donating dimethyl groups on the amino nitrogen is expected to increase its basicity compared to the primary amine of 2-(aminomethyl)pyridine, potentially leading to the formation of more stable complexes. However, the steric hindrance introduced by the two methyl groups might counteract this electronic effect to some extent.

Conclusion and Future Directions

While a definitive quantitative assessment of the chelating properties of this compound is not possible without experimental data, a comparative analysis of structurally similar compounds provides valuable insights. It is anticipated that this compound will demonstrate significant chelating ability, particularly for transition metal ions like Cu(II) and Ni(II).

For researchers and drug development professionals interested in utilizing this compound, it is strongly recommended that experimental studies be conducted to determine its pKa values and the stability constants of its metal complexes. The potentiometric and spectrophotometric methods detailed in this guide provide a robust framework for such investigations. This empirical data will be crucial for understanding its potential applications in areas such as medicinal chemistry, catalysis, and materials science.

Signaling Pathway of Metal Chelation:

The process of chelation can be represented as a stepwise equilibrium, where the chelating agent displaces solvent molecules from the metal ion's coordination sphere.

G Metal Chelation Signaling Pathway M Metal Ion (M) ML 1:1 Complex (ML) M->ML + L (K1) L Chelating Ligand (L) L->ML ML2 1:2 Complex (ML2) L->ML2 ML->ML2 + L (K2)

Caption: A simplified signaling pathway of stepwise metal chelation.

The Pronounced Electron-Donating Effect of the Dimethylamino Group on Pyridine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of ligands is paramount in designing novel catalysts, functional materials, and therapeutic agents. This guide provides a detailed comparison of the electronic effects of the dimethylamino (-N(CH₃)₂) group as a substituent on the pyridine ring, with a particular focus on 4-dimethylaminopyridine (4-DMAP), benchmarked against unsubstituted pyridine.

The dimethylamino group is a powerful electron-donating group, and its incorporation into the pyridine scaffold dramatically alters the electronic landscape of the ligand. This is primarily due to the resonance effect, where the lone pair of electrons on the nitrogen atom of the dimethylamino group delocalizes into the pyridine ring. This increased electron density, particularly at the para position, has profound implications for the ligand's basicity, nucleophilicity, and its coordination properties.

Quantitative Comparison of Electronic Properties

To objectively assess the electronic influence of the dimethylamino group, a range of experimental parameters for 4-DMAP and pyridine are compared.

ParameterPyridine4-Dimethylaminopyridine (4-DMAP)Electronic Effect of -N(CH₃)₂
pKa of Conjugate Acid 5.259.6-9.7[1]Strong increase in basicity
¹H NMR (CDCl₃, ppm) ~8.6 (H-2, H-6), ~7.7 (H-4), ~7.3 (H-3, H-5)[2][3]~8.2 (H-2, H-6), ~6.6 (H-3, H-5), ~3.0 (N(CH₃)₂)Upfield shift of ring protons, indicating increased electron density
¹³C NMR (CDCl₃, ppm) ~150 (C-2, C-6), ~136 (C-4), ~124 (C-3, C-5)[4][5]~155 (C-4), ~150 (C-2, C-6), ~107 (C-3, C-5), ~40 (N(CH₃)₂)Significant upfield shift of C-3 and C-5, downfield shift of C-4, consistent with resonance
UV-Vis (Methanol, nm) ~251, ~257, ~263 (π→π)[6][7]~280Red shift (bathochromic shift) of the π→π transition, indicating a smaller HOMO-LUMO gap
IR Spectroscopy (cm⁻¹) ~1583, ~1482, ~1439 (C=C, C=N stretching)[8][9][10]~1600, ~1520, ~1220 (C-N stretching)Shift in ring stretching frequencies and appearance of a strong C-N stretching band
Kinetic Data (Acylation) Relative rate constant: 1.80Relative rate constant: 10,600[11][12]~5900-fold increase in catalytic activity, highlighting enhanced nucleophilicity

Experimental Protocols

Determination of pKa

The pKa value is determined by potentiometric titration. A solution of the pyridine derivative in deionized water is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 25 °C). The pH of the solution is monitored using a calibrated pH meter as a function of the volume of acid added. The pKa is the pH at the half-equivalence point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is measured using a dual-beam spectrophotometer. The compound is dissolved in a UV-grade solvent, such as methanol, to a known concentration. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) against a reference cuvette containing the pure solvent. The wavelength of maximum absorbance (λ_max) is reported.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples like 4-DMAP, the KBr pellet technique is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For liquid samples like pyridine, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Kinetic Measurements (Acylation Catalyst Screening)

The relative rates of acylation are determined by monitoring the progress of a model reaction, such as the acylation of an alcohol with an acid anhydride, in the presence of the pyridine catalyst. The reaction is carried out in an aprotic solvent (e.g., benzene or dichloromethane) at a constant temperature. Aliquots of the reaction mixture are taken at different time intervals and analyzed by a suitable technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the product. The initial rate of the reaction is then calculated and compared for different catalysts.

Visualizing the Electronic Effect

The strong electron-donating nature of the dimethylamino group is best understood by examining its resonance contribution to the pyridine ring.

Caption: Resonance effect of the dimethylamino group in 4-DMAP.

The resonance structures illustrate the delocalization of the lone pair of electrons from the exocyclic nitrogen into the pyridine ring. This results in an increase in electron density at the ortho and para positions relative to the dimethylamino group, as well as on the ring nitrogen itself. This enhanced electron density is the fundamental reason for the observed increase in basicity and nucleophilicity of 4-DMAP compared to pyridine. The increased electron density on the ring nitrogen makes it a more effective proton acceptor (higher pKa) and a more potent nucleophile for catalytic applications.

References

Steric Hindrance Effects of N2,N2-Dimethylpyridine-2,5-diamine in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of catalysis, the design and selection of ligands are paramount to controlling the activity, selectivity, and overall efficiency of a catalytic system. Pyridine-based diamine ligands have emerged as a versatile class of compounds, offering tunable steric and electronic properties. This guide provides a comparative analysis of the anticipated steric hindrance effects of N2,N2-Dimethylpyridine-2,5-diamine in catalysis, drawing on established principles and experimental data from structurally related pyridine ligands. While direct experimental data for this compound in catalytic applications is limited in publicly available literature, this guide will offer valuable insights for researchers exploring its potential.

Introduction to Steric and Electronic Effects in Pyridine-Based Ligands

The catalytic performance of a metal complex is intricately linked to the properties of its surrounding ligands. In pyridine-based ligands, two key factors are at play:

  • Electronic Effects: These are governed by the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring. Electron-donating groups increase the electron density on the coordinating nitrogen atom, which can enhance the metal-ligand bond and influence the catalytic activity. The dimethylamino group, as present in this compound, is a strong electron-donating group.

  • Steric Effects: The size and spatial arrangement of substituents around the coordinating nitrogen atom create steric hindrance. This can influence the coordination geometry of the metal center, the accessibility of substrates, and the stability of the catalytic species.

The interplay of these effects is crucial. For instance, while a bulky ligand might enhance selectivity in some reactions, excessive steric hindrance can also impede substrate binding and reduce catalytic activity.

The Profile of this compound

This compound possesses a unique combination of features:

  • A Pyridine Nitrogen: A primary coordination site.

  • A Dimethylamino Group at the 2-position: This group is expected to exert a significant steric influence due to its proximity to the pyridine nitrogen. The two methyl groups create a bulky environment that can shield the metal center.

  • An Amino Group at the 5-position: This group can act as a secondary coordination site, potentially enabling bidentate or bridging coordination modes. It can also be a site for further functionalization.

The steric hindrance imparted by the N,N-dimethylamino group at the 2-position is the focal point of this guide. This feature is expected to be a key determinant of its catalytic behavior.

Comparative Analysis with Alternative Ligands

To understand the potential impact of the steric hindrance of this compound, we can compare its structural features with those of other well-studied pyridine-based ligands.

LigandKey Structural FeaturesExpected Steric Hindrance at Pyridine NitrogenExpected Electronic Effect on Pyridine Nitrogen
Pyridine Unsubstituted pyridine ringLowNeutral (baseline)
2-Aminopyridine Amino group at the 2-positionModerateElectron-donating (resonance)
2,6-Lutidine (2,6-Dimethylpyridine) Methyl groups at the 2 and 6-positionsHighWeakly electron-donating (inductive)
4-(Dimethylamino)pyridine (DMAP) Dimethylamino group at the 4-positionLow (at pyridine N)Strongly electron-donating (resonance)
This compound Dimethylamino group at the 2-position, amino group at the 5-positionHigh Strongly electron-donating (resonance and inductive)

Inference for this compound:

Based on this comparison, the N,N-dimethylamino group at the 2-position of this compound is expected to create a significantly more sterically hindered environment around a coordinated metal center compared to pyridine, 2-aminopyridine, and 4-DMAP. This steric bulk is anticipated to be a dominant factor in its catalytic applications.

Potential Applications and Anticipated Performance

The steric hindrance of this compound could be advantageous in several catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, bulky ligands can promote the reductive elimination step, which is often the rate-determining step, by creating a more crowded coordination sphere around the metal. This can lead to higher turnover numbers and improved reaction efficiency. However, excessive steric hindrance can also inhibit the initial oxidative addition step.

Hypothetical Performance Comparison in Suzuki-Miyaura Coupling:

LigandAnticipated YieldAnticipated SelectivityRationale
PyridineLow to ModerateLowLacks steric bulk to promote reductive elimination effectively.
2,6-LutidineModerate to HighModerateIncreased steric bulk can improve efficiency.
This compound Potentially High Potentially High The significant steric hindrance from the 2-dimethylamino group could accelerate reductive elimination. The electronic donation would also favor an active catalyst. However, very bulky substrates might be challenging.
Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination, bulky, electron-rich ligands are often required to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps. The steric bulk can prevent the formation of inactive catalyst dimers and promote the desired catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (this compound, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

Reagent Addition: A base (e.g., K₂CO₃, 2.0 mmol) and a solvent (e.g., toluene/water mixture, 5:1, 6 mL) are added.

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours) and monitored by TLC or GC-MS.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox, a vial is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (this compound, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

Reagent Addition: The aryl halide (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene, 5 mL) are added.

Reaction Conditions: The vial is sealed and heated to a specific temperature (e.g., 80-120 °C) with stirring for a designated time (e.g., 12-24 hours).

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

Visualizing Catalytic Concepts

The following diagrams illustrate key concepts relevant to the application of this compound in catalysis.

Steric_Hindrance cluster_0 Low Steric Hindrance cluster_1 Moderate Steric Hindrance cluster_2 High Steric Hindrance M Metal Center L1 Pyridine M->L1 L2 2-Aminopyridine M->L2 L3 N2,N2-Dimethyl- pyridine-2,5-diamine M->L3

Caption: Conceptual representation of increasing steric hindrance around a metal center.

Suzuki_Miyaura_Cycle cluster_ligand Role of Bulky Ligand (L) Pd(0)L Pd(0)L Oxidative\nAddition\n(Ar-X) Oxidative Addition (Ar-X) Pd(0)L->Oxidative\nAddition\n(Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition\n(Ar-X)->Ar-Pd(II)-X(L) Transmetalation\n(R-B(OR)2) Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L)->Transmetalation\n(R-B(OR)2) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation\n(R-B(OR)2)->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination note Bulky L can accelerate this step Reductive\nElimination->Pd(0)L Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base start->reagents solvent Add Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion and Future Outlook

This compound presents an intriguing profile for catalytic applications. Its combination of a strong electron-donating group and significant steric hindrance at the 2-position suggests its potential to be a highly effective ligand in various cross-coupling reactions. The steric bulk is predicted to be a key feature influencing its catalytic performance, potentially leading to enhanced reaction rates and selectivities.

For researchers, scientists, and drug development professionals, the exploration of this compound as a ligand warrants further investigation. The synthesis of its metal complexes and their systematic evaluation in benchmark catalytic reactions would provide the necessary experimental data to validate the hypotheses presented in this guide and unlock its full potential in synthetic chemistry. The detailed experimental protocols for related systems provided herein offer a solid foundation for such future studies.

A Comparative Analysis of the Basicity of Substituted Aminopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the basicity of substituted aminopyridines is crucial for predicting their pharmacokinetic and pharmacodynamic properties. The position and electronic nature of substituents on the aminopyridine ring significantly influence the pKa, a key determinant of a molecule's ionization state at physiological pH.

This guide provides a comparative analysis of the basicity of a range of substituted aminopyridines, supported by experimental data. It also offers detailed experimental protocols for the determination of pKa values, a critical parameter in drug design and development.

The Influence of Substituents on Basicity: A Quantitative Comparison

The basicity of aminopyridines is primarily attributed to the lone pair of electrons on the pyridine ring nitrogen. Substituents on the ring can either increase or decrease the electron density on this nitrogen atom, thereby altering its ability to accept a proton. This effect is quantified by the pKa value of the conjugate acid. A higher pKa indicates a stronger base.

The position of the amino group itself has a profound impact on basicity. 4-aminopyridine is significantly more basic than pyridine, while 2- and 3-aminopyridine show a less pronounced increase in basicity. This is due to the interplay of resonance and inductive effects.

Table 1: pKa Values of Unsubstituted and Substituted Aminopyridines

CompoundSubstituentPositionpKa
Pyridine--5.23[1]
2-Aminopyridine-NH226.86[2]
3-Aminopyridine-NH235.98[2]
4-Aminopyridine-NH249.17
2-Amino-1-methoxypyridinium perchlorate-OCH3, -NH21, 212.4[3][4]
4-(Methylamino)pyridine-NHCH349.69
4-Dimethylaminopyridine-N(CH3)249.70
2-Amino-5-bromo-3-nitropyridine-Br, -NO25, 3-
3-Chloropyridine-Cl32.84[2]
2-Chloropyridine-Cl20.7[2]
4-Methoxypyridine 1-oxide-OCH342.05[3][4]
4-Nitropyridine-NO241.61

Note: pKa values can vary slightly depending on the experimental conditions. The data presented here is a compilation from various sources for comparative purposes.

Electron-donating groups (EDGs) , such as amino (-NH2), methylamino (-NHCH3), dimethylamino (-N(CH3)2), and methoxy (-OCH3) groups, increase the electron density on the pyridine ring through resonance and/or a positive inductive effect (+I). This enhanced electron density makes the ring nitrogen more nucleophilic and thus more basic, resulting in a higher pKa. The effect is most pronounced when the EDG is at the 2- or 4-position, where it can directly participate in resonance with the ring nitrogen.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halo (-Cl, -Br) groups, decrease the electron density on the pyridine ring through a negative inductive effect (-I) and/or a negative resonance effect (-M). This reduction in electron density makes the ring nitrogen less available to accept a proton, leading to a decrease in basicity and a lower pKa.[2]

Understanding the Electronic Effects: A Visual Representation

The interplay of inductive and resonance effects dictates the overall basicity of a substituted aminopyridine. The following diagram illustrates the factors influencing the electron density on the pyridine nitrogen, which in turn determines its basicity.

G Factors Influencing Aminopyridine Basicity substituent Substituent Properties electronic_effects Electronic Effects substituent->electronic_effects Determines basicity Basicity (pKa) electronic_effects->basicity Modulates inductive Inductive Effect (+I / -I) electronic_effects->inductive resonance Resonance Effect (+M / -M) electronic_effects->resonance steric Steric Hindrance electronic_effects->steric G Potentiometric Titration Workflow A Prepare Aminopyridine Solution C Titrate with Standard Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G G UV-Vis Spectrophotometry Workflow A Prepare Buffer Solutions of Varying pH C Add Stock to Each Buffer A->C B Prepare Stock Solution of Aminopyridine B->C D Measure UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point E->F G Calculate pKa F->G G NMR Spectroscopy Workflow A Prepare Aminopyridine Solution in D2O B Adjust pH with DCl/NaOD A->B C Acquire 1H NMR Spectrum B->C D Repeat for a Range of pH Values C->D E Plot Chemical Shift vs. pH D->E F Determine Inflection Point E->F G Calculate pKa F->G

References

Unambiguous Structural Verification of N2,N2-Dimethylpyridine-2,5-diamine Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of N2,N2-Dimethylpyridine-2,5-diamine. By leveraging detailed experimental protocols and predicted spectral data, this document demonstrates the power of 2D NMR in distinguishing between potential isomers, a critical step in ensuring the integrity of research and development pipelines.

The structural confirmation of this compound is paramount for its application in various research fields. While 1D NMR provides initial insights, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive structural assignment. This guide will compare the predicted 2D NMR data for this compound with a potential isomer, N4,N4-Dimethylpyridine-2,5-diamine, to highlight the unambiguous verification possible with these methods.

Predicted NMR Data for Structural Elucidation

Due to the absence of published experimental 2D NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on established substituent chemical shift (SCS) effects of amino and dimethylamino groups on a pyridine ring. The amino group (-NH₂) and the dimethylamino group (-N(CH₃)₂) are both electron-donating, causing an upfield shift (lower ppm) of the protons and carbons, particularly at the ortho and para positions relative to the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-~158
3C-H~6.4~108
4C-H~7.2~138
5C-~135
6C-H~7.8~145
N-CH₃CH₃~3.0 (s, 6H)~40
NH₂NH₂~4.5 (s, 2H)-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isomer: N4,N4-Dimethylpyridine-2,5-diamine

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-~148
3C-H~6.3~106
4C-~150
5C-~122
6C-H~8.0~148
N-CH₃CH₃~3.1 (s, 6H)~39
NH₂NH₂~5.0 (s, 2H)-

Comparative Analysis using 2D NMR Correlations

The definitive structural validation lies in the unique correlations observed in the 2D NMR spectra, which allow for the unambiguous placement of the substituents.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically through three bonds (³JHH).

  • For this compound:

    • A correlation would be expected between the proton at position 3 (~6.4 ppm) and the proton at position 4 (~7.2 ppm).

    • A correlation would also be seen between the proton at position 4 (~7.2 ppm) and the proton at position 6 (~7.8 ppm).

    • The methyl protons (~3.0 ppm) and the amine protons (~4.5 ppm) will appear as singlets and will not show cross-peaks to the aromatic protons.

  • For N4,N4-Dimethylpyridine-2,5-diamine (Isomer):

    • A correlation would be observed between the proton at position 3 (~6.3 ppm) and the proton at position 6 (~8.0 ppm), indicating their adjacency in the absence of a proton at position 4. This is a key differentiating feature.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached (¹JCH).

  • For this compound:

    • H-3 (~6.4 ppm) will correlate with C-3 (~108 ppm).

    • H-4 (~7.2 ppm) will correlate with C-4 (~138 ppm).

    • H-6 (~7.8 ppm) will correlate with C-6 (~145 ppm).

    • The methyl protons (~3.0 ppm) will correlate with the methyl carbons (~40 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular skeleton.

  • Key Differentiating HMBC Correlations for this compound:

    • The methyl protons at ~3.0 ppm will show a correlation to the carbon at position 2 (~158 ppm) and the carbon at position 3 (~108 ppm). The correlation to C-2 is the most critical piece of evidence for the placement of the dimethylamino group at this position.

    • The amine protons at ~4.5 ppm will show correlations to the carbon at position 5 (~135 ppm) and the carbon at position 4 (~138 ppm) and/or C-6 (~145 ppm).

    • The aromatic proton H-6 at ~7.8 ppm will show a correlation to the carbon at position 2 (~158 ppm), confirming the arrangement around the nitrogen atom in the pyridine ring.

  • Expected HMBC Correlations for N4,N4-Dimethylpyridine-2,5-diamine (Isomer):

    • The methyl protons at ~3.1 ppm would show correlations to the carbon at position 4 (~150 ppm) and the carbon at position 3 (~106 ppm). The absence of a correlation to a carbon at position 2 would rule out the N2,N2-dimethyl structure.

Experimental Protocols

Sample Preparation

Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

NMR Spectrometer

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR

A standard 1D proton spectrum should be acquired to check for sample purity and to serve as a reference for the 2D experiments.

COSY
  • Pulse Sequence: Standard gradient-enhanced COSY (gCOSY).

  • Spectral Width: Cover the full proton chemical shift range (e.g., 0-10 ppm).

  • Acquisition: Acquire at least 256 increments in the F1 dimension with 2-4 scans per increment.

  • Processing: Apply a sine-bell window function and perform a two-dimensional Fourier transform.

HSQC
  • Pulse Sequence: Standard gradient-enhanced HSQC.

  • ¹H Spectral Width: Cover the full proton chemical shift range.

  • ¹³C Spectral Width: Cover the full carbon chemical shift range (e.g., 0-160 ppm).

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

HMBC
  • Pulse Sequence: Standard gradient-enhanced HMBC.

  • Long-Range Coupling Constant: Optimized for a long-range J-coupling of 8-10 Hz.

Logical Workflow for Structural Validation

G cluster_start Initial Analysis cluster_nmr 2D NMR Acquisition cluster_analysis Data Interpretation cluster_decision Structural Confirmation cluster_result Conclusion start Synthesized Compound (Presumed this compound) cosy COSY start->cosy hsqc HSQC start->hsqc hmbc HMBC start->hmbc cosy_analysis Analyze ¹H-¹H Couplings cosy->cosy_analysis hsqc_analysis Analyze ¹H-¹³C Direct Bonds hsqc->hsqc_analysis hmbc_analysis Analyze Long-Range ¹H-¹³C Correlations hmbc->hmbc_analysis decision Key HMBC Correlation? (N-CH₃ to C-2) cosy_analysis->decision hsqc_analysis->decision hmbc_analysis->decision structure_confirmed Structure Confirmed: This compound decision->structure_confirmed Yes isomer_identified Isomer Identified: (e.g., N4,N4-Dimethylpyridine-2,5-diamine) decision->isomer_identified No

Caption: Workflow for 2D NMR-based structure validation.

Alternative Analytical Methods

While 2D NMR is the gold standard for unambiguous structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its molecular formula. Fragmentation patterns can offer clues about the structure, but may not definitively distinguish between isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating the target compound from impurities and confirming its molecular weight.[1]

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of aromatic amines, particularly in complex matrices.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the presence of key functional groups, such as N-H bonds in the primary amine and C-N bonds. However, it is generally insufficient for distinguishing between positional isomers.

References

Benchmarking N2,N2-Dimethylpyridine-2,5-diamine in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which form the backbone of a vast array of pharmaceuticals, functional materials, and agrochemicals. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. This guide provides a comparative analysis of N2,N2-Dimethylpyridine-2,5-diamine against other commonly employed ligands in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While direct, side-by-side benchmarking studies for this compound are not extensively documented in peer-reviewed literature, this guide collates available data for this ligand and presents it alongside the performance of well-established ligands under analogous reaction conditions. This comparative overview is intended to assist researchers in making informed decisions when selecting a ligand for their specific cross-coupling needs.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand influences the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Below is a comparison of this compound with the widely used biarylphosphine ligand, XPhos.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
This compound 4-BromotolueneK₂CO₃Toluene/H₂O10012Data Not AvailableData Not Available
XPhos4-BromotolueneK₃PO₄Dioxane/H₂O1200.17931.5 (Pd₂(dba)₃), 3.1 (Ligand)
XPhos4-ChlorotolueneK₃PO₄Dioxane/H₂O12010951.5 (Pd₂(dba)₃), 3.1 (Ligand)

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. The ligand plays a crucial role in facilitating the reductive elimination step and preventing β-hydride elimination. Here, we compare the potential application of this compound with established, high-performance ligands like Josiphos and BrettPhos.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Primary Amines

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
This compound 4-Chlorotoluenen-HexylamineNaOtBuToluene10024Data Not AvailableData Not Available
Josiphos (CyPF-tBu)4-Chlorotoluenen-HexylamineNaOtBuToluene10024980.5 (Pd(OAc)₂), 1.0 (Ligand)[1]
BrettPhos4-Chlorotoluenen-HexylamineNaOtBuToluene10024>991.0 ([Pd(allyl)Cl]₂), 2.0 (Ligand)[2]

Note: Quantitative data for this compound in this specific Buchwald-Hartwig amination is not available in the reviewed literature. The data for Josiphos and BrettPhos are provided as benchmarks for highly efficient ligands in this transformation.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (2-4 mol%) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vial is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

Visualizing Catalytic Processes

To better understand the relationships and workflows in cross-coupling catalysis, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation (Ar'B(OH)₂) pdiix->transmetalation pdiia Ar-Pd(II)L_n-Ar' transmetalation->pdiia reductive_elimination Reductive Elimination pdiia->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start | Reaction Setup reagents Reagents Aryl Halide Amine Base Solvent start->reagents catalyst Catalyst System Pd Precursor Ligand start->catalyst reaction Reaction | Inert Atmosphere Heating & Stirring reagents->reaction catalyst->reaction workup Workup Quenching Extraction reaction->workup purification Purification Column Chromatography workup->purification product Final Product | Characterization purification->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Ligand_Effect_Logic ligand Ligand Choice (e.g., this compound) properties Ligand Properties | Steric Bulk Electron Density Bite Angle ligand->properties determines catalyst Catalyst Performance | Activity Stability Selectivity properties->catalyst influences outcome Reaction Outcome | Yield Turnover Number Reaction Time catalyst->outcome dictates

Caption: Logical relationship between ligand choice and reaction outcome.

References

Efficacy of N2,N2-Dimethylpyridine-2,5-diamine in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N2,N2-Dimethylpyridine-2,5-diamine and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to modern organic synthesis, particularly in the creation of novel pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, are indispensable tools for this purpose. The efficacy of these transformations is critically dependent on the choice of ligand coordinating to the palladium center. This guide provides a comparative analysis of the potential of this compound and structurally related aminopyridine ligands in these key reactions, supported by experimental data from the literature.

While direct experimental data for the use of this compound in these specific named reactions is limited in the reviewed literature, its structural features—a pyridine ring with both a primary amine and a tertiary dimethylamino group—suggest its potential as a ligand.[1] The presence of multiple nitrogen atoms allows for chelation to the metal center, which can enhance catalyst stability and activity. To provide a comparative framework, this guide will focus on the performance of other aminopyridine-based ligands in the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, offering insights into how this compound might perform and what alternatives are well-established.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. The choice of ligand is crucial for achieving high yields, particularly when using challenging substrates like heteroaryl halides.

Comparative Performance of Aminopyridine-Type Ligands

While specific data for this compound is unavailable, studies on other aminopyridines demonstrate their utility. For instance, in the coupling of 3-bromo-2-aminopyridine with morpholine, various phosphine ligands have been screened, with RuPhos and SPhos showing high efficacy.[2] The inherent chelating ability of aminopyridines can sometimes pose challenges by coordinating too strongly with the palladium center, potentially inhibiting the catalytic cycle.[2] However, appropriately designed aminopyridine-based phosphine ligands have shown excellent activity.[3]

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhos3-bromo-2-aminopyridineMorpholineLiHMDSToluene1001671
Pd₂(dba)₃ / SPhos3-bromo-2-aminopyridineMorpholineLiHMDSToluene1001676
Pd₂(dba)₃ / BINAP3-bromo-2-aminopyridineMorpholineLiHMDSToluene1001671
RuPhos Precatalyst3-bromo-2-aminopyridineMorpholineLiHMDSToluene1001683[2]
Pd(OAc)₂ / XantphosAryl BromidesN-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivativesNaOt-BuTolueneReflux-27-82[4]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine-D4

This protocol is based on established procedures for similar non-deuterated bromopyridines and serves as a general guideline.[5]

Materials:

  • 3-Bromopyridine-D4

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the 3-Bromopyridine-D4 and the amine to the reaction mixture.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents Catalyst, Ligand, Base, 3-Bromopyridine-D4, Amine setup Schlenk Tube Setup (Inert Atmosphere) reagents->setup 1. Add Reagents reaction Heating & Stirring setup->reaction 2. Heat workup Quenching & Extraction reaction->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Purify product N-(pyridin-3-yl-D4)amine purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. The ligand plays a key role in facilitating the catalytic cycle.

Comparative Performance of Aminopyridine-Type Ligands

Aminopyridine-based ligands have been successfully employed in Suzuki-Miyaura couplings, particularly for challenging heteroaryl substrates. For example, highly active catalysts have been developed for the coupling of aminopyridines and aminopyrimidines, which are known to inhibit traditional palladium catalysts.[6]

Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Yield (%)
Pd catalyst / Dialkylbiphenylphosphine ligand3-amino-2-chloropyridine2-methoxyphenylboronic acid---99[6]
Pd catalyst / Dialkylbiphenylphosphine ligand5-amino-2-chloropyridine2,6-dimethylphenylboronic acid---82[6]
Pd₂(dba)₃ / Ligand 11-bromo-4-butylbenzeneLithium triisopropyl 2-pyridyl boronateKFDioxane-85[7]
Pd(PPh₃)₄6-Chloropyridin-3-amineArylboronic acidK₃PO₄1,4-Dioxane/Water--
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloropyridine derivative.[8]

Materials:

  • 6-Chloropyridin-3-amine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-Chloropyridin-3-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Comparative Performance of Aminopyridine-Type Ligands

Aminopyridine substrates have been successfully used in Sonogashira couplings. For example, 2-amino-3-bromopyridines react with various terminal alkynes in the presence of a palladium catalyst to give the corresponding 2-amino-3-alkynyl pyridines in good yields.[9][10]

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ / PPh₃ / CuI2-amino-3-bromopyridinePhenylacetyleneEt₃NDMF1003up to 96[9]
Pd(CF₃COO)₂ / PPh₃ / CuI2-amino-3-bromo-5-methylpyridinePhenylacetyleneEt₃NDMF100391
Pd(CF₃COO)₂ / PPh₃ / CuI2-amino-3-bromo-5-chloropyridinePhenylacetyleneEt₃NDMF100385
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-Bromopyridine

The following is a general procedure for the Sonogashira coupling of an aminopyridine derivative.[9]

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Round-bottomed flask

  • Inert gas (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI to a round-bottomed flask.

  • Add the solvent and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR CuX CuX CuC≡CR CuC≡CR CuX->CuC≡CR H-C≡CR, Base CuC≡CR->CuX Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Conclusion

References

A Comparative Guide to the Coordination Chemistry of N2,N2-Dimethylpyridine-2,5-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and comparative data on the coordination chemistry of N2,N2-Dimethylpyridine-2,5-diamine and its isomers is limited in the current scientific literature. This guide provides a comparative analysis based on established principles of coordination chemistry, including steric and electronic effects, supplemented with available data on the parent compound, 2,5-diaminopyridine, and related N-alkylated pyridine derivatives.

Introduction

Substituted pyridinediamines are a versatile class of ligands in coordination chemistry, offering multiple nitrogen donor sites for complexation with a wide range of metal ions. The strategic placement and substitution of amino groups on the pyridine ring allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This guide focuses on this compound and its isomers, exploring their potential as ligands in areas such as catalysis, materials science, and medicinal chemistry. The introduction of methyl groups on the nitrogen atoms is expected to significantly influence the ligands' basicity, steric hindrance, and ultimately, the stability and geometry of their coordination compounds.

Ligand Structures and Isomerism

The primary ligands discussed in this guide are this compound and its key positional and N-alkylation isomers. The fundamental parent structure is 2,5-diaminopyridine.

  • This compound (1): The dimethylamino group is at the 2-position, and the primary amino group is at the 5-position.

  • N5,N5-Dimethylpyridine-2,5-diamine (2): The primary amino group is at the 2-position, and the dimethylamino group is at the 5-position.

  • 2,5-Diaminopyridine (3): The parent diamine with two primary amino groups.

  • Other Potential Isomers: This could include isomers with methyl groups distributed between the two nitrogen atoms (e.g., N2-Methyl-N5-methylpyridine-2,5-diamine) or positional isomers where the amino groups are at different locations on the pyridine ring (e.g., 2,6-diaminopyridine derivatives).

Ligand_Structures cluster_0 This compound (1) cluster_1 N5,N5-Dimethylpyridine-2,5-diamine (2) cluster_2 2,5-Diaminopyridine (3) img1 img1 img2 img2 img3 img3

Caption: Chemical structures of this compound and its key isomers.

Theoretical Comparison of Coordination Behavior

The coordination behavior of these ligands is primarily dictated by the interplay of electronic and steric effects.

Electronic Effects:

  • Basicity: The pyridine ring nitrogen is generally the most basic site for protonation and coordination. The amino groups, being electron-donating, increase the basicity of the pyridine nitrogen. The dimethylamino group is a stronger electron-donating group than a primary amino group.

    • In This compound (1) , the strong electron-donating dimethylamino group at the 2-position is expected to significantly increase the electron density on the pyridine nitrogen, making it a stronger Lewis base compared to 2,5-diaminopyridine.

    • In N5,N5-Dimethylpyridine-2,5-diamine (2) , the dimethylamino group at the 5-position will also enhance the basicity of the pyridine nitrogen, though the effect might be slightly different due to the position relative to the nitrogen.

  • Chelation: 2,5-diaminopyridine and its derivatives can potentially act as bidentate ligands, coordinating through the pyridine nitrogen and one of the exocyclic amino nitrogens to form a five-membered chelate ring. The stability of such chelates would depend on the metal ion and the steric environment.

Steric Effects:

  • The presence of two methyl groups on the nitrogen atom at the 2-position in This compound (1) introduces significant steric hindrance around the pyridine nitrogen. This steric bulk can:

    • Hinder the approach of bulky metal ions.

    • Influence the geometry of the resulting complex, potentially favoring lower coordination numbers.

    • Prevent the formation of certain polynuclear complexes.

  • In contrast, N5,N5-Dimethylpyridine-2,5-diamine (2) has a primary amino group at the sterically less hindered 2-position, which might facilitate coordination. The dimethylamino group at the 5-position is less likely to sterically interfere with coordination at the pyridine nitrogen.

  • 2,5-Diaminopyridine (3) , lacking bulky N-alkyl groups, presents the least steric hindrance and can potentially form more diverse coordination geometries.

Quantitative Data

PropertyThis compound[1]N5,N5-Dimethylpyridine-2,5-diamine[2]2,5-Diaminopyridine[3]
Molecular Formula C₇H₁₁N₃C₇H₁₁N₃C₅H₇N₃
Molecular Weight 137.18 g/mol 137.18 g/mol 109.13 g/mol
XLogP3 0.60.60.1
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 333

Note: The XLogP3 value, a measure of lipophilicity, is identical for the two dimethylated isomers and slightly lower for the parent diamine. The number of hydrogen bond donors is reduced upon dimethylation of one amino group.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, a general procedure for the synthesis of metal complexes with substituted pyridine ligands can be adapted.

General Protocol for the Synthesis of a Metal(II) Complex:

  • Ligand Solution Preparation: Dissolve the pyridinediamine ligand (e.g., this compound) in a suitable solvent such as ethanol, methanol, or acetonitrile. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar or a stoichiometric amount of the desired metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate often indicates complex formation.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure complete reaction. The optimal time and temperature will depend on the specific ligand and metal salt used.

  • Isolation of the Complex: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid complex is collected by filtration. If no precipitate forms, the solvent can be slowly evaporated.

  • Purification: The crude complex is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum. Recrystallization from a suitable solvent system can be performed to obtain crystals for X-ray diffraction analysis.

Experimental_Workflow A Dissolve Ligand in Solvent C Mix Solutions and Stir/Reflux A->C B Dissolve Metal Salt in Solvent B->C D Cool and Isolate Precipitate C->D E Wash and Dry Complex D->E F Characterization (Spectroscopy, X-ray) E->F

Caption: General experimental workflow for the synthesis of metal complexes with pyridinediamine ligands.

Characterization of Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the resulting coordination complexes:

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the N-H and C-N bonds upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

  • X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.

  • Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes (e.g., Cu(II), Ni(II)).

Logical Relationships in Coordination

The coordination of this compound and its isomers to a metal center is governed by a balance of factors that determine the final structure and properties of the complex.

Coordination_Factors Ligand Ligand Properties Electronic Electronic Effects (Basicity, π-system) Ligand->Electronic Steric Steric Effects (Substituent Bulk) Ligand->Steric Metal Metal Ion Properties Size Ionic Radius Metal->Size Charge Charge Density Metal->Charge Geometry Preferred Geometry Metal->Geometry Conditions Reaction Conditions Solvent Solvent Conditions->Solvent Temp Temperature Conditions->Temp Complex Resulting Complex (Structure, Stability, Reactivity) Electronic->Complex Steric->Complex Size->Complex Charge->Complex Geometry->Complex Solvent->Complex Temp->Complex

Caption: Factors influencing the formation and properties of coordination complexes.

Conclusion

This compound and its isomers represent a promising, yet underexplored, class of ligands in coordination chemistry. The strategic placement of dimethylamino and primary amino groups is expected to impart unique electronic and steric characteristics that can be harnessed to design metal complexes with tailored properties. While direct comparative experimental data is currently lacking, the principles of coordination chemistry suggest that these isomers will exhibit distinct coordination behaviors. Specifically, the steric hindrance of the N,N-dimethyl group at the 2-position in this compound is likely to be a dominant factor in its complex formation. Further experimental investigation into the synthesis, characterization, and reactivity of coordination complexes with these ligands is warranted to fully elucidate their potential in various applications. Researchers are encouraged to explore this ligand family to potentially uncover novel catalysts, functional materials, and therapeutic agents.

References

Safety Operating Guide

Proper Disposal of N2,N2-Dimethylpyridine-2,5-diamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N2,N2-Dimethylpyridine-2,5-diamine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations:

This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical splash goggles
Skin Protection Lab coat, long pants, and closed-toe shoes
Respiratory Use only outdoors or in a well-ventilated area. If vapors/aerosols are generated, a respirator may be required.[1]
Hazard Identification
HazardDescription
Physical Hazards Flammable liquid and vapor.[1]
Health Hazards Harmful if swallowed.[1][2] Causes skin irritation.[1][2][3] Causes serious eye irritation.[1][2][3] May cause respiratory irritation.[2][3]
Environmental Hazards Do not let product enter drains.[1]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof waste container. The container should be compatible with organic chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Keep in the original container if possible.[1]

2. Waste Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • Conditions: The storage area must be a well-ventilated, cool, and dry place, away from sources of ignition such as heat, sparks, and open flames.[1][4][5]

  • Container Management: Keep the waste container tightly closed when not in use.[1][4][5]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][4] All disposal activities must be in accordance with local, state, and federal regulations.[1]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste This compound B 2. Select Labeled, Compatible Waste Container A->B C 3. Transfer Waste to Container in a Fume Hood B->C D 4. Seal Container Tightly C->D Transport to Storage E 5. Store in Designated Cool, Ventilated, & Secure Area D->E F 6. Schedule Pickup with Licensed Waste Contractor E->F Ready for Disposal G 7. Document Waste Manifest F->G

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of N2,N2-Dimethylpyridine-2,5-diamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N2,N2-Dimethylpyridine-2,5-diamine must adhere to stringent safety protocols due to its potential hazards. This guide provides essential information on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment. The GHS classification for this compound indicates it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Some data also suggests it may cause respiratory irritation.[2]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. For activities with a high risk of splashing, a face shield worn over safety goggles is mandatory.Protects against splashes and aerosols that can cause serious eye damage.
Hand Protection For incidental contact, disposable nitrile gloves may provide short-term splash protection; however, they should be changed immediately upon contact. For extended contact or handling of significant quantities, butyl rubber or Viton™ gloves are recommended. Double-gloving is a prudent practice.Prevents skin contact and absorption. Aromatic amines can have poor resistance with nitrile gloves, necessitating more robust materials for prolonged handling.[3][4]
Body Protection A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.Protects clothing and underlying skin from contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Minimizes the risk of respiratory tract irritation.[2]

PPE Selection Workflow

To ensure the appropriate level of protection is selected for each task, the following workflow should be followed.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Protection Levels cluster_3 Final Check Start Task Involving this compound AssessRisk Assess Risk of Exposure (Splash, Inhalation, Contact Duration) Start->AssessRisk EyeProtection Eye/Face Protection AssessRisk->EyeProtection HandProtection Hand Protection EyeProtection->HandProtection Proceed Goggles Safety Goggles EyeProtection->Goggles Low Splash Risk FaceShield Goggles & Face Shield EyeProtection->FaceShield High Splash Risk BodyProtection Body Protection HandProtection->BodyProtection Proceed Nitrile Nitrile Gloves (Incidental Contact) HandProtection->Nitrile Short Duration ButylViton Butyl/Viton Gloves (Extended Contact) HandProtection->ButylViton Long Duration RespiratoryProtection Respiratory Protection BodyProtection->RespiratoryProtection Proceed LabCoat Lab Coat BodyProtection->LabCoat Standard Procedure Apron Chemically Resistant Apron BodyProtection->Apron High Splash Risk FumeHood Chemical Fume Hood RespiratoryProtection->FumeHood Standard Procedure Respirator NIOSH-Approved Respirator RespiratoryProtection->Respirator No Fume Hood/Dust Proceed Proceed with Work Goggles->Proceed FaceShield->Proceed Nitrile->Proceed ButylViton->Proceed LabCoat->Proceed Apron->Proceed FumeHood->Proceed Respirator->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-Dimethylpyridine-2,5-diamine
Reactant of Route 2
N2,N2-Dimethylpyridine-2,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.